molecular formula C9H13NO3 B174547 (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid CAS No. 106089-24-1

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B174547
CAS No.: 106089-24-1
M. Wt: 183.2 g/mol
InChI Key: SJAYUJDJZUWFDO-SSDOTTSWSA-N
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Description

(2R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a chiral proline derivative of significant interest in medicinal chemistry and oncology research. The metabolic pathways of L-proline are crucial for cancer cell survival, proliferation, and metastatic spread, making enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR), attractive targets for therapeutic intervention . This compound serves as a key synthetic intermediate or precursor for the development of more complex pyrrolidine and dihydropyrrole derivatives, which are classes of compounds being actively investigated for their antiproliferative activity against various human cancer cell lines . Furthermore, structurally related pyrrolidine-dicarboxamide derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a critical signaling pathway in cell growth and survival that is often dysregulated in cancers . Researchers can utilize this high-purity reagent as a chemical probe to study cancer metabolism or as a building block in the design and synthesis of novel small-molecule inhibitors for research purposes. This product is strictly for professional research in laboratory or industrial settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYUJDJZUWFDO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469471
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106089-24-1
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.

Introduction and Significance

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a derivative of the naturally occurring amino acid L-proline. The introduction of a polymerizable methacryloyl group onto the proline scaffold makes it a valuable monomer for the synthesis of novel polymers with unique properties. These polymers have potential applications in various fields, including biomaterials, drug delivery systems, and chiral catalysts. The rigid pyrrolidine ring of the proline moiety can impart specific conformational constraints to the polymer backbone, influencing its secondary structure and recognition capabilities.

The synthesis of this compound is a critical first step in the development of such advanced materials. This guide will focus on a robust and widely applicable synthetic route, the Schotten-Baumann reaction, providing a detailed explanation of the reaction mechanism, a step-by-step protocol, and methods for the characterization of the final product.

Synthetic Strategy: The Schotten-Baumann Reaction

The N-acylation of amino acids is a fundamental transformation in organic chemistry. The Schotten-Baumann reaction is a classic and highly effective method for this purpose, involving the reaction of an amine with an acid chloride in the presence of a base.[1][2] In the context of synthesizing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, L-proline serves as the amine nucleophile and methacryloyl chloride is the acylating agent.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation of L-proline: The reaction is typically carried out in an aqueous alkaline solution. The base, commonly sodium hydroxide, deprotonates the carboxylic acid group of L-proline, rendering it more soluble in the aqueous phase. While the secondary amine of proline is the nucleophile, the overall basic conditions facilitate the reaction.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of the proline anion attacks the electrophilic carbonyl carbon of methacryloyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

  • Acid-Base Workup: An acidic workup is necessary to protonate the carboxylate group, yielding the final carboxylic acid product.

The use of a two-phase system, with the amine and base in the aqueous phase and the acid chloride in an organic solvent, is a common variation of the Schotten-Baumann reaction.[1] This helps to control the reaction rate and minimize the hydrolysis of the acid chloride.

Causality of Experimental Choices
  • Choice of Base: A strong base like sodium hydroxide is used to ensure the deprotonation of the carboxylic acid and to neutralize the hydrochloric acid byproduct formed during the reaction. The neutralization of HCl is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive.[2]

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as the polymerization of methacryloyl chloride or the desired product.

  • Solvent System: While a biphasic system can be used, for the acylation of water-soluble amino acids like proline, a homogeneous aqueous system is often effective. The choice of solvent can also influence the reactivity and solubility of the starting materials.

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of amino acids.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Proline≥99%Sigma-Aldrich
Methacryloyl chloride97%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%VWR
Dichloromethane (CH₂Cl₂)ACS gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVWR
Deionized water------
Step-by-Step Synthesis
  • Dissolution of L-Proline: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of a 2 M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Methacryloyl Chloride: Add methacryloyl chloride (11.5 g, 0.11 mol) dropwise to the cooled proline solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in the ice bath as the neutralization is an exothermic process. The product will precipitate out of the solution as a white solid.

  • Isolation of the Product: Isolate the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_preparation Reaction Setup cluster_reaction Acylation cluster_workup Workup and Purification cluster_product Final Product dissolve Dissolve L-Proline in aq. NaOH cool Cool to 0-5 °C dissolve->cool add_macl Add Methacryloyl Chloride cool->add_macl stir Stir for 2 hours at 0-5 °C add_macl->stir acidify Acidify with HCl to pH 2 stir->acidify filtrate Vacuum Filtration acidify->filtrate recrystallize Recrystallize filtrate->recrystallize dry Dry under Vacuum recrystallize->dry final_product (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid dry->final_product

Caption: Workflow for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the protons of the proline ring, the methyl group, and the vinyl protons of the methacryloyl moiety. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons, the olefinic carbons, and the carbons of the pyrrolidine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and the carboxylic acid, and the C=C stretch of the alkene.[3]

Physical Properties
PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Melting Point To be determined experimentally

Safety Considerations

  • Methacryloyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.

  • The reaction is exothermic and should be cooled adequately to prevent it from running out of control.

Conclusion

The synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable monomer. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can obtain the desired product in good yield and high purity. The thorough characterization of the final compound is crucial for its subsequent use in polymerization and other applications.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber die Synthese von α- und β-Picolin. Berichte der deutschen chemischen Gesellschaft, 19(2), 2803–2813. [Link]

  • An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of a novel fast-set proline-derivative-containing glass ionomer cement with enhanced mechanical properties. ResearchGate. [Link]

  • What is the Schotten-Baumann reaction? Quora. [Link]

Sources

synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the , also known as methacryloyl-L-proline. This molecule is a valuable building block in the development of novel polymers, hydrogels, and bioactive compounds, owing to its chiral nature and polymerizable methacryloyl group.

Introduction and Significance

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a derivative of the naturally occurring amino acid L-proline. The introduction of a methacryloyl group onto the proline nitrogen imparts the ability to undergo radical polymerization, making it a key monomer for the creation of functional polymers. These polymers have found applications in drug delivery, tissue engineering, and as chiral stationary phases in chromatography.[1] The rigid pyrrolidine ring of the proline moiety can influence the stereochemistry of polymerization and impart unique structural properties to the resulting materials.

The synthesis of this compound relies on the robust and well-established N-acylation of the secondary amine of L-proline. A common and effective method for this transformation is the Schotten-Baumann reaction, which is particularly well-suited for the acylation of amino acids in aqueous media.[2]

Synthetic Strategy and Mechanistic Insights

The most direct and widely applicable method for the is the N-acylation of L-proline with methacryloyl chloride. This reaction is typically performed under Schotten-Baumann conditions.

The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[2] Key features of this reaction when applied to amino acid acylation include:

  • Two-Phase System: The reaction is often carried out in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane). The amino acid is dissolved in the aqueous phase, while the acid chloride resides in the organic phase.

  • Base Catalysis: A base, typically sodium hydroxide, is present in the aqueous phase. It serves two critical roles:

    • It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile.

    • It deprotonates the carboxylic acid group of the proline, enhancing its solubility in the aqueous phase.

  • Reaction at the Interface: The acylation reaction is believed to occur at the interface of the two liquid phases.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the deprotonated secondary amine of L-proline on the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Proline L-Proline TargetMolecule (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Proline->TargetMolecule Nucleophilic Attack MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->TargetMolecule Base Aqueous Base (e.g., NaOH) Base->TargetMolecule Neutralizes HCl Solvent Organic Solvent Solvent->TargetMolecule Provides Reaction Medium Byproducts NaCl + H2O

Caption: Overall synthetic scheme for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol outlines a reliable method for the .

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
L-ProlineC₅H₉NO₂115.13≥99%Sigma-Aldrich
Methacryloyl ChlorideC₄H₅ClO104.53≥97%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%VWR
Hydrochloric AcidHCl36.4637% (w/w)J.T. Baker
Sodium SulfateNa₂SO₄142.04AnhydrousEMD Millipore
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

G start Start dissolve_proline Dissolve L-Proline in NaOH solution start->dissolve_proline cool_solution Cool the solution to 0-5 °C in an ice bath dissolve_proline->cool_solution add_methacryloyl_chloride Slowly add methacryloyl chloride via dropping funnel cool_solution->add_methacryloyl_chloride maintain_ph Maintain pH at 9-10 with additional NaOH solution add_methacryloyl_chloride->maintain_ph stir_reaction Stir vigorously at room temperature for 2-3 hours maintain_ph->stir_reaction workup_start Begin Work-up stir_reaction->workup_start wash_ether Wash the reaction mixture with diethyl ether workup_start->wash_ether acidify Acidify the aqueous layer to pH 2-3 with concentrated HCl wash_ether->acidify extract_product Extract the product with ethyl acetate acidify->extract_product dry_organic Dry the combined organic extracts over anhydrous Na₂SO₄ extract_product->dry_organic evaporate_solvent Evaporate the solvent under reduced pressure dry_organic->evaporate_solvent product Obtain the final product evaporate_solvent->product

Caption: Experimental workflow for the .

  • Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of a 1 M sodium hydroxide solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Acylating Agent: Slowly add methacryloyl chloride (11.5 g, 0.11 mol) dropwise to the cooled solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

  • pH Control: During the addition of methacryloyl chloride, the pH of the solution will decrease due to the formation of HCl. Monitor the pH and maintain it between 9 and 10 by the concurrent dropwise addition of a 2 M sodium hydroxide solution.[3]

  • Reaction: After the complete addition of methacryloyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours.

  • Work-up - Removal of Unreacted Acyl Chloride: Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any unreacted methacryloyl chloride and polymeric byproducts. Discard the organic layers.

  • Work-up - Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product may form.

  • Work-up - Extraction: Extract the acidified aqueous layer with three 75 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Characterization and Quality Control

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic and physical methods.

Technique Expected Observations
¹H NMR Peaks corresponding to the pyrrolidine ring protons, the carboxylic acid proton, and the vinylic and methyl protons of the methacryloyl group.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the olefinic carbons, and the aliphatic carbons of the pyrrolidine ring and the methyl group.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the alkene.
Melting Point A sharp and defined melting point range consistent with a pure compound.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₉H₁₃NO₃, MW: 183.20 g/mol ).

Troubleshooting and Safety Considerations

Troubleshooting
  • Low Yield:

    • Inadequate pH control: If the pH drops too low during the reaction, the proline amine will be protonated and become non-nucleophilic. Ensure the pH is consistently maintained in the basic range.

    • Hydrolysis of methacryloyl chloride: Adding the acyl chloride too quickly or at a higher temperature can lead to its hydrolysis. Slow, controlled addition at low temperatures is crucial.

  • Product Contamination:

    • Polymerization: Methacryloyl chloride can polymerize, especially in the presence of impurities or at elevated temperatures. Using fresh, high-purity reagents is recommended. The washing step with diethyl ether helps to remove polymeric byproducts.

    • Incomplete extraction: Ensure thorough extraction from the acidified aqueous phase to maximize product recovery.

Safety Precautions
  • Methacryloyl chloride is corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. Work in an area free from ignition sources.

Conclusion

The via the Schotten-Baumann N-acylation of L-proline is a robust and efficient method. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The resulting product is a versatile monomer for the development of advanced materials with applications in the biomedical and pharmaceutical fields.

References

  • Nugrahani, I., & et al. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(04), 057-063. Available at: [Link]

  • Guegan, P., & et al. (1993). Derivatives of l-proline, their preparation and their biological uses. U.S. Patent No. 5,212,158. Washington, DC: U.S. Patent and Trademark Office.
  • Cláudio, A. F. M., & et al. (2012). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 17(10), 11433-11451. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). How do i synthesize methacryloyl chloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Li, B., & et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. European Patent No. EP3015456A1. Munich, Germany: European Patent Office.
  • Govek, S. P., & et al. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S. Patent No. 7,244,852. Washington, DC: U.S. Patent and Trademark Office.
  • Lammers, K. M., & et al. (2023). Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. Journal of Chemical Education, 100(9), 3468-3475. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Lo, T.-W., & et al. (2022). Synthesis of Gelatin Methacryloyl Analogs and Their Use in the Fabrication of pH-Responsive Microspheres. Polymers, 14(15), 3045. Available at: [Link]

  • Nesterenko, A., & et al. (2014). Acylation via Schotten-Baumann reaction. ResearchGate. Retrieved from [Link]

  • Paravidino, M., & et al. (2006). Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment. Molecules, 11(9), 681-694. Available at: [Link]

  • Reddy, K. L., & et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Bapat, J. B., & et al. (1968). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Journal of the Chemical Society C: Organic, 718-721. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the unnatural D-proline scaffold and a reactive methacryloyl group. This unique combination of a conformationally restricted amino acid derivative and a Michael acceptor warhead presents significant opportunities in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the design of covalent inhibitors and functionalized biomaterials. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from related compounds and foundational chemical principles to provide a robust technical resource.

Introduction: A Molecule of Interest

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[1] Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide chains, influencing their secondary structure.[2][3][4] While L-proline is the naturally occurring enantiomer, the incorporation of D-proline into bioactive molecules is a well-established strategy to enhance metabolic stability and modulate biological activity.[5][6]

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid combines the D-proline framework with a methacryloyl group. This acrylamide-type functional group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets.[7] This positions the molecule as a potential building block for the development of targeted covalent inhibitors, a class of therapeutics gaining increasing attention for their potential to achieve high potency and prolonged duration of action.[8][9]

This guide will delve into the known and predicted chemical characteristics of this molecule, provide a detailed synthesis protocol, and explore its potential applications in the broader context of drug discovery and covalent ligand design.

Chemical and Physical Properties

A comprehensive experimental characterization of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is not extensively documented. However, by analyzing its constituent parts—D-proline and the methacryloyl group—we can predict its key physicochemical properties.

Structure and Nomenclature
  • Systematic Name: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

  • Synonyms: N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid

  • CAS Number: 106089-24-1

  • Molecular Formula: C₉H₁₃NO₃

  • Molecular Weight: 183.20 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of the title compound and its parent molecule, D-proline, for comparative purposes.

Property(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Predicted/Supplier Data)D-Proline (Experimental)
Appearance White to off-white solidWhite crystalline solid
Melting Point Not available. Likely higher than D-proline due to increased molecular weight and potential for different crystal packing.221-223 °C (decomposes)[5][10][11]
Solubility Expected to be soluble in water, methanol, and other polar protic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF. Insoluble in nonpolar solvents like hexane.Highly soluble in water (1620 g/L at 20°C); slightly soluble in acetone; insoluble in ethanol.[12]
pKa The carboxylic acid pKa is expected to be in the range of 3-5, similar to other N-acylated amino acids.pKa₁ (COOH) ≈ 1.99; pKa₂ (NH₂⁺) ≈ 10.64
Stability The methacryloyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. Should be stored under inert atmosphere and protected from light.Hygroscopic. Stable under normal conditions.[12]
Purity (Typical) ≥97% (as per supplier data)High purity grades are commercially available.
Shelf Life 1095 days (as per supplier data)Stable for years if stored properly.
Predicted Spectroscopic Data

Based on the structure, the following spectroscopic characteristics can be anticipated:

2.3.1. ¹H NMR Spectroscopy

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).

  • Vinyl Protons (=CH₂): Two distinct signals (singlets or narrow multiplets) are expected in the olefinic region (δ 5-6 ppm).

  • Methyl Protons (-CH₃): A singlet at approximately δ 1.8-2.0 ppm.

  • Pyrrolidine Ring Protons: A series of complex multiplets in the upfield region (δ 1.5-4.5 ppm). The proton at the chiral center (C2) will likely appear as a multiplet around δ 4.0-4.5 ppm.

2.3.2. ¹³C NMR Spectroscopy

  • Carboxylic Carbonyl (-COOH): A signal in the range of δ 170-180 ppm.

  • Amide Carbonyl (-C=O): A signal in the range of δ 165-175 ppm.

  • Olefinic Carbons (=C(CH₃)CH₂): Two signals in the range of δ 120-145 ppm.

  • Pyrrolidine Ring Carbons: Signals in the range of δ 20-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 18-22 ppm.

2.3.3. Infrared (IR) Spectroscopy

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): One or two strong absorption bands in the region of 1600-1750 cm⁻¹. The amide carbonyl is expected around 1620-1660 cm⁻¹, while the carboxylic acid carbonyl will be around 1700-1750 cm⁻¹.[13]

  • C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

2.3.4. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): In positive mode, the [M+H]⁺ ion would be expected at m/z 184.09. In negative mode, the [M-H]⁻ ion would be expected at m/z 182.08.

  • Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-45 Da) and cleavage of the pyrrolidine ring.

Synthesis and Purification

The most direct and established method for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is the acylation of D-proline with methacryloyl chloride.[14]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions D_Proline D-Proline Product (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid D_Proline->Product Acylation Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Product Base NaOH (aq) Solvent Ether/Water

Caption: Synthesis of the target compound via acylation of D-proline.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-methacryloyl-D-proline.[14]

Materials:

  • D-Proline (1 equivalent)

  • 20% Aqueous Sodium Hydroxide (NaOH)

  • Methacryloyl Chloride (1 equivalent)

  • Diethyl Ether

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Dissolution of D-Proline: In a suitable reaction vessel, dissolve D-proline in 20% aqueous sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the D-proline and maintain a basic pH throughout the reaction.

  • Reaction Setup: Cool the solution in an ice bath with vigorous stirring. Add diethyl ether to form a biphasic system.

  • Addition of Acylating Agent: Prepare a solution of methacryloyl chloride in diethyl ether. Add this solution dropwise to the cooled, stirring biphasic mixture over approximately 45 minutes, ensuring the temperature remains low.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • Work-up:

    • Separate the aqueous phase and wash it once with fresh diethyl ether to remove any unreacted methacryloyl chloride and other organic impurities.

    • Cool the aqueous phase in an ice bath and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

    • Extract the acidified aqueous phase three times with ethyl acetate.

  • Purification:

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[13]

Causality Behind Experimental Choices
  • Biphasic System (Ether/Water): The Schotten-Baumann reaction conditions are employed here. D-proline is soluble in the aqueous basic solution, while the acid chloride is more soluble in the organic phase. The reaction occurs at the interface. The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Ice Bath Cooling: The acylation reaction is exothermic. Low temperatures are necessary to control the reaction rate, minimize side reactions, and prevent the hydrolysis of the methacryloyl chloride.

  • Acidification: The product, a carboxylic acid, is deprotonated and soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product less soluble in water and allowing for its extraction into an organic solvent.

  • Extraction with Ethyl Acetate: Ethyl acetate is a moderately polar solvent that is effective at extracting the product from the aqueous phase and is easily removed under reduced pressure.

Potential Applications in Drug Discovery

The structural features of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid make it a molecule of significant interest for drug development, particularly in the realm of covalent inhibitors.

Covalent Inhibitor Design

The methacryloyl group is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This "warhead" can react with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) in the active site of a target protein, forming a stable covalent bond.

G Molecule (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (with Michael Acceptor) Covalent_Complex Covalent Enzyme-Inhibitor Complex Molecule->Covalent_Complex Michael Addition Target Target Protein (with Nucleophilic Residue, e.g., Cys-SH) Target->Covalent_Complex

Caption: Covalent inhibition mechanism via Michael addition.

This covalent binding modality can offer several advantages over traditional non-covalent inhibition:

  • Increased Potency and Duration of Action: By forming an irreversible or slowly reversible bond, the inhibitor can achieve a prolonged pharmacological effect, even after the unbound drug has been cleared from circulation.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that weaken binding affinity.

  • Targeting "Undruggable" Proteins: For proteins with shallow binding pockets where high-affinity non-covalent binding is difficult to achieve, a covalent strategy can be enabling.

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid can be used as a starting material or fragment in the design of such inhibitors. The D-proline scaffold provides a rigid and stereochemically defined core that can be further functionalized to achieve specific interactions with the target protein, thereby directing the reactive methacryloyl group to the desired nucleophilic residue.

Role of the D-Proline Scaffold

The D-proline moiety is not merely a passive carrier for the reactive warhead. It serves several critical functions:

  • Stereochemical Control: The defined stereochemistry at the 2-position of the pyrrolidine ring can be crucial for enantioselective recognition by the target protein, leading to improved selectivity and reduced off-target effects.

  • Conformational Rigidity: The rigid five-membered ring reduces the entropic penalty of binding, potentially increasing binding affinity. It also presents substituents in well-defined spatial orientations.

  • Vector for Further Functionalization: The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the attachment of additional pharmacophoric groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) would be a suitable method for purity assessment. Detection can be achieved using a UV detector, monitoring at a wavelength around 210 nm.

  • Chiral HPLC: To confirm the enantiomeric purity, a chiral HPLC method would be necessary, using a chiral stationary phase.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase such as ethyl acetate/methanol or dichloromethane/methanol can be used to monitor the progress of the synthesis. Visualization can be achieved with UV light or by staining with potassium permanganate.

  • Titration: The purity of the final product can also be assessed by acid-base titration of the carboxylic acid group with a standardized solution of sodium hydroxide.

Conclusion

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a valuable chiral building block with significant potential in the field of drug discovery. Its unique structure, combining a conformationally constrained D-amino acid derivative with a reactive covalent warhead, makes it an attractive starting point for the design of targeted covalent inhibitors. While detailed experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from related compounds. As the field of covalent drug discovery continues to expand, molecules such as N-methacryloyl-D-proline will undoubtedly play an important role in the development of the next generation of therapeutics.

References

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). D-Proline. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827802B - Synthesis method of D-proline.
  • Human Metabolome Database. (2006). Showing metabocard for D-Proline (HMDB0003411). Retrieved from [Link]

  • ResearchGate. (2008). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) N-methacryloyl-D-proline. Retrieved from [Link]

  • PubMed. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Retrieved from [Link]

  • PubMed. (2022). Innovative design and potential applications of covalent strategy in drug discovery. Retrieved from [Link]

  • MDPI. (2021). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Biology Project, University of Arizona. (n.d.). Proline. Retrieved from [Link]

  • Gihi Chemicals Co., Limited. (2023). Properties of Proline Protein Structure. Retrieved from [Link]

  • PubMed Central. (2018). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]

  • PubMed. (2017). D-Proline: Comment to "An Overview on D-amino Acids". Retrieved from [Link]

  • PubMed. (2021). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2023). Current Industry Best Practice on in-use Stability and Compatibility Studies for Biological Products. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • PubMed. (2007). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Retrieved from [Link]

  • ACS Publications. (2022). Characterization of novel electrophiles for covalent drug discovery. Retrieved from [Link]

  • PubMed Central. (2021). Recent applications of covalent chemistries in protein–protein interaction inhibitors. Retrieved from [Link]

  • Chem-Impex. (n.d.). D-Proline. Retrieved from [Link]

  • Bentham Open Archives. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methionylproline. Retrieved from [Link]

  • PubMed Central. (2019). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the structures of D-proline and methacrylic acid. As a derivative of the naturally occurring amino acid D-proline, it holds significant potential in various scientific and pharmaceutical applications. Its unique structure, featuring a carboxylic acid group, a tertiary amide, and a polymerizable alkene moiety, makes it a versatile building block in the synthesis of novel polymers, hydrogels, and bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, particularly in fields such as drug delivery, chiral recognition, and material science.

This technical guide provides a comprehensive overview of the core physical properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for the characterization of this and similar molecules. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its basic identifying information and structure.

IdentifierValueSource
Chemical Name (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid-
Synonyms N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid-
CAS Number 106089-24-1[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
Chemical Structure (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid structureImage generated based on IUPAC name

The structure reveals a D-proline core, which imparts chirality to the molecule. The nitrogen of the pyrrolidine ring is acylated with a methacryloyl group, introducing a reactive double bond for polymerization. The presence of the carboxylic acid group significantly influences its solubility and potential for forming salts or participating in hydrogen bonding.

Synthesis and Purification

While specific, detailed synthesis procedures for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid are not extensively documented in publicly available literature, a standard and chemically sound approach involves the N-acylation of D-proline. The following protocol is a representative method based on established organic synthesis techniques.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the acylation of D-proline with methacryloyl chloride under basic conditions. The basic medium neutralizes the hydrogen chloride byproduct and deprotonates the amino group of D-proline, enhancing its nucleophilicity.

Materials:

  • D-Proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl, dilute)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of D-proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-proline in an aqueous solution of sodium hydroxide at 0-5 °C. The molar ratio of NaOH to D-proline should be approximately 2:1 to ensure the deprotonation of both the carboxylic acid and the secondary amine.

  • Addition of Acylating Agent: While vigorously stirring the D-proline solution, slowly add methacryloyl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C to minimize side reactions.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This step protonates the carboxylate to the carboxylic acid, facilitating its extraction.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Diagram of the Synthesis Workflow:

SynthesisWorkflow D_Proline D-Proline Reaction N-Acylation Reaction (Schotten-Baumann) D_Proline->Reaction NaOH_sol Aqueous NaOH Solution NaOH_sol->Reaction Methacryloyl_Cl Methacryloyl Chloride Methacryloyl_Cl->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (DCM) Acidification->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Physicochemical Properties

PropertyExpected Value/ObservationRationale/Comments
Appearance White to off-white solidSimilar to other crystalline carboxylic acids and amino acid derivatives.
Melting Point Not reported; expected to be a sharp melting point for a pure crystalline solid.The presence of strong intermolecular hydrogen bonding from the carboxylic acid group suggests a relatively high melting point. Impurities will lead to a depressed and broadened melting range.
Boiling Point Not applicable; likely to decompose at elevated temperatures before boiling.Carboxylic acids with high molecular weights often decompose upon heating.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF).The carboxylic acid and amide groups contribute to polarity and potential for hydrogen bonding with water. However, the overall carbon framework may limit aqueous solubility. Solubility is expected to increase in basic aqueous solutions due to the formation of the carboxylate salt.
Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow Start Start Prep_Sample Prepare Dry, Powdered Sample Start->Prep_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prep_Sample->Load_Capillary Place_in_Apparatus Place in Melting Point Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating to ~20°C below Expected MP Place_in_Apparatus->Rapid_Heat Slow_Heat Slow Heating (1-2°C/min) Rapid_Heat->Slow_Heat Observe Observe for Melting Slow_Heat->Observe Record_T1 Record T1 (First Liquid Drop) Observe->Record_T1 Record_T2 Record T2 (Completely Liquid) Record_T1->Record_T2 End End Record_T2->End

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the molecule's NMR spectra, offering both predicted data based on analogous structures and a robust experimental framework for empirical validation.

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the rigid pyrrolidine ring of D-proline and a reactive methacryloyl group. This unique combination of a natural amino acid derivative and a polymerizable moiety makes it a compound of interest in various fields, including polymer chemistry and biomedical applications. The precise structural elucidation of this molecule is paramount for understanding its reactivity and function, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like N-methacryloyl-D-proline, NMR is indispensable for confirming the connectivity of atoms and, crucially, for characterizing the conformational isomers that arise from restricted rotation around the amide bond. This guide will provide a thorough examination of what to expect in both ¹H and ¹³C NMR spectra and how to acquire high-quality data for this compound.

A significant feature in the NMR spectra of N-acylproline derivatives is the presence of two distinct sets of signals for the proline ring protons and carbons. This phenomenon arises from the slow (on the NMR timescale) interconversion between the cis and trans isomers of the tertiary amide bond. The steric hindrance between the methacryloyl group and the pyrrolidine ring results in a substantial energy barrier for rotation, leading to the observation of both conformers in solution at room temperature.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of cis and trans isomers and the spin-spin coupling between the protons. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) - trans isomer Predicted Chemical Shift (δ, ppm) - cis isomer Multiplicity Coupling Constant (J, Hz)
Hα (pyrrolidine C2)~4.4 - 4.6~4.6 - 4.8ddJ ≈ 8.5, 3.5
Hδ (pyrrolidine C5)~3.5 - 3.7 (one H), ~3.4 - 3.6 (one H)~3.7 - 3.9 (one H), ~3.2 - 3.4 (one H)m
Hβ (pyrrolidine C3)~2.2 - 2.4 (one H), ~1.9 - 2.1 (one H)~2.1 - 2.3 (one H), ~1.8 - 2.0 (one H)m
Hγ (pyrrolidine C4)~1.9 - 2.1~1.8 - 2.0m
=CH₂ (methacryloyl)~5.3 - 5.5 (one H), ~5.1 - 5.3 (one H)~5.3 - 5.5 (one H), ~5.1 - 5.3 (one H)s (broad)
-CH₃ (methacryloyl)~1.9 - 2.0~1.9 - 2.0s
-COOH~10 - 13~10 - 13s (broad)
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will also exhibit two sets of signals for the two isomers.

Carbon Assignment Predicted Chemical Shift (δ, ppm) - trans isomer Predicted Chemical Shift (δ, ppm) - cis isomer
C=O (carboxylic acid)~175 - 178~175 - 178
C=O (amide)~170 - 173~170 - 173
C (quaternary, methacryloyl)~140 - 142~140 - 142
=CH₂ (methacryloyl)~115 - 118~115 - 118
Cα (pyrrolidine C2)~59 - 61~58 - 60
Cδ (pyrrolidine C5)~46 - 48~49 - 51
Cβ (pyrrolidine C3)~29 - 31~31 - 33
Cγ (pyrrolidine C4)~24 - 26~22 - 24
-CH₃ (methacryloyl)~19 - 21~19 - 21

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous NMR data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a systematic approach is required. This protocol is designed to be a self-validating system, where each step contributes to the final structural confirmation.

Step 1: Sample Preparation
  • Compound Purity : Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection : A deuterated solvent that can dissolve the compound and does not have signals overlapping with the analyte's signals is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid group may lead to poor solubility or peak broadening. In such cases, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent alternatives. DMSO-d₆ is particularly useful as it will allow for the observation of the carboxylic acid proton.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: ¹H NMR Spectroscopy
  • Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of approximately 16 ppm and an acquisition time of at least 2 seconds are recommended.

  • Rationale : This initial spectrum will provide an overview of the proton environments and will confirm the presence of the expected functional groups. The integration of the signals should correspond to the number of protons in each environment.

Step 3: ¹³C NMR Spectroscopy
  • Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of around 220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : Perform DEPT-135 and DEPT-90 experiments.

  • Rationale : The standard ¹³C spectrum will show all carbon signals. The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 experiment will only show CH signals. Together, these experiments allow for the unambiguous determination of the type of each carbon atom (quaternary carbons will be absent in all DEPT spectra).

Step 4: 2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy) : Acquire a homonuclear ¹H-¹H COSY spectrum.

  • Rationale : The COSY spectrum reveals which protons are coupled to each other (typically through two or three bonds). This is essential for tracing the connectivity of the protons within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire a heteronuclear ¹H-¹³C HSQC spectrum.

  • Rationale : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a heteronuclear ¹H-¹³C HMBC spectrum.

  • Rationale : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, for instance, by observing correlations from the methacryloyl protons to the amide carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Acquire a 2D NOESY or ROESY spectrum.

  • Rationale : These experiments show correlations between protons that are close in space, irrespective of whether they are bonded. This is the definitive method for distinguishing between the cis and trans isomers. For the trans isomer, a NOE correlation is expected between the proline Hα and the methacryloyl vinyl protons, whereas for the cis isomer, a NOE would be expected between the proline Hδ protons and the methacryloyl vinyl protons.

Visualization of Experimental Workflow and Molecular Structure

Molecular Structure and Atom Numbering

Caption: Molecular structure of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid with atom numbering.

NMR Experimental Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY Assignment Signal Assignment H1_NMR->Assignment DEPT DEPT-135 & DEPT-90 C13_NMR->Assignment DEPT->Assignment HSQC ¹H-¹³C HSQC COSY->Assignment HMBC ¹H-¹³C HMBC HSQC->Assignment NOESY NOESY/ROESY Structure Structure & Conformation Elucidation HMBC->Structure NOESY->Structure Assignment->Structure

An In-depth Technical Guide to the Mass Spectrometry of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a molecule of significant interest in drug discovery and development, belonging to a class of compounds that incorporate a proline scaffold. Proline and its derivatives are crucial components in many biologically active molecules and peptidomimetics. The unique cyclic structure of the pyrrolidine ring imparts conformational rigidity, which can be advantageous in designing molecules with specific binding properties. The addition of the N-acryloyl group introduces a reactive Michael acceptor, making it a potential covalent modifier of biological targets.

Understanding the structural integrity and metabolic fate of such compounds is paramount in preclinical and clinical development. Mass spectrometry (MS) is an indispensable analytical tool for the characterization, quantification, and metabolic profiling of this and related molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. We will delve into the predictable fragmentation patterns, experimental considerations, and data interpretation, providing researchers and drug development professionals with a robust framework for their analytical workflows.

Molecular Properties and Ionization

To effectively analyze a compound by mass spectrometry, a thorough understanding of its chemical properties is essential.

Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol Exact Mass: 197.1052 u

Given the presence of a carboxylic acid and a tertiary amine within the proline ring, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is amenable to analysis by electrospray ionization (ESI). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[1][2][3][4] The molecule can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is likely to occur at the nitrogen atom of the pyrrolidine ring, which is the most basic site. The expected m/z for the protonated molecule would be 198.1125.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the carboxylic acid group, yielding an ion with an m/z of 196.0980.

The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation pathways. For structural elucidation, acquiring data in both modes can provide complementary information.

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data. The following outlines a typical experimental setup for the analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock_solution Stock Solution (Methanol/Water) working_solution Working Solution (Dilution with Mobile Phase) stock_solution->working_solution Dilution lc_column Reversed-Phase C18 Column working_solution->lc_column Injection gradient_elution Gradient Elution lc_column->gradient_elution mobile_phase Mobile Phase (Water/Acetonitrile with Formic Acid) mobile_phase->lc_column esi_source Electrospray Ionization (ESI) gradient_elution->esi_source ms1_scan Full Scan (MS1) esi_source->ms1_scan Ionization cid Collision-Induced Dissociation (CID) ms1_scan->cid Precursor Selection ms2_scan Product Ion Scan (MS2) cid->ms2_scan Fragmentation

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in a 1:1 (v/v) mixture of HPLC-grade methanol and water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition. The addition of 0.1% formic acid to the final solution can aid in protonation for positive ion mode analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the compound. The gradient should be optimized based on the specific LC system and column dimensions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or Negative.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).

  • Full Scan (MS1) Range: m/z 50-500.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 198.1) or [M-H]⁻ (m/z 196.1) ion.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Varies depending on the instrument, typically in the range of 10-40 eV. It is crucial to perform a collision energy ramp to identify the optimal energy for generating informative fragment ions.[5][6]

Fragmentation Analysis and Interpretation

The fragmentation of proline-containing molecules in the gas phase is often directed by the presence of the pyrrolidine ring, a phenomenon known as the "proline effect".[7][8] This typically involves facile cleavage of the amide bond N-terminal to the proline residue.

Predicted Fragmentation Pathway (Positive Ion Mode)

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 198.1) is expected to yield a series of characteristic fragment ions.

fragmentation_pathway cluster_fragments Major Fragment Ions M_H [M+H]⁺ m/z 198.1 frag1 m/z 152.1 ([M+H - H₂O - CO]⁺) M_H->frag1 Loss of H₂O & CO frag2 m/z 116.1 (Proline immonium ion) M_H->frag2 Cleavage of N-acyl bond frag3 m/z 70.1 (Pyrrolidinium ion) frag2->frag3 Loss of COOH

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigation and Drug Discovery

Abstract

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a novel compound whose biological activities remain uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic potential. By dissecting its structural components—a pyrrolidine-2-carboxylic acid (D-proline) core and an N-methacryloyl group—we extrapolate hypothesized biological activities based on the known functions of analogous structures. This document outlines a rationale for investigating this compound in oncology, immunology, and neurology, and provides detailed, field-proven experimental protocols to systematically evaluate these hypotheses. Our approach is grounded in scientific integrity, offering a self-validating system for inquiry that bridges the gap between its synthesis and potential clinical application.

Introduction: Deconstructing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

The pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs, earning its designation as a "privileged scaffold" in medicinal chemistry.[1] Its presence in the amino acid proline, for instance, is fundamental to the structure and function of countless proteins.[2] The target molecule, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, is a derivative of D-proline, featuring an N-methacryloyl group. While the L-enantiomer of proline is proteinogenic, D-proline and its derivatives are also of significant interest in drug discovery for their unique pharmacological profiles and resistance to enzymatic degradation.

The N-methacryloyl moiety introduces a reactive Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This, combined with the rigid, chiral scaffold of the D-proline ring, creates a molecule with a distinct three-dimensional structure and chemical reactivity that warrants thorough investigation.

Table 1: Physicochemical Properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

PropertyValueSource
Molecular Formula C9H13NO3[3]
Molecular Weight 183.2 g/mol [3]
CAS Number 106089-24-1[3]
Synonyms (R)-1-methacryloylpyrrolidine-2-carboxylic acid, N-methacryloyl-D-proline[3]

Hypothesized Biological Activities and Mechanisms of Action

In the absence of direct studies, we can formulate compelling hypotheses about the biological activities of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid by examining its structural relatives.

Potential as an Enzyme Inhibitor

The proline scaffold is a key feature of many enzyme inhibitors.[2] The unique conformation of the pyrrolidine ring can mimic transition states of enzymatic reactions or bind to active sites with high specificity. The addition of the N-methacryloyl group could confer inhibitory activity through several mechanisms:

  • Covalent Inhibition: The α,β-unsaturated carbonyl system of the methacryloyl group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in enzyme active sites. This could lead to irreversible inhibition, a desirable property for certain therapeutic targets.

  • Competitive Inhibition: The molecule could act as a competitive inhibitor, binding to the active site and preventing substrate binding. The carboxylic acid and the overall shape of the molecule will be critical for such interactions.

A study on poly(N-acryl amino acids) demonstrated that polymers based on proline were effective inhibitors of heparanase, an enzyme implicated in tumor metastasis and inflammation.[4][5] This suggests that our target molecule could exhibit similar inhibitory properties.

Diagram 1: Hypothesized Mechanism of Covalent Enzyme Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme with Nucleophilic Cysteine Residue (Cys-SH) Covalent_Complex Irreversible Covalent Adduct (Enzyme-S-Inhibitor) Enzyme_Cys->Covalent_Complex Michael Addition Inhibitor (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (with α,β-unsaturated carbonyl) Inhibitor->Covalent_Complex

Caption: Covalent inhibition via Michael addition.

Neuromodulatory Activity

L-proline is known to interact with excitatory and inhibitory amino acid receptors in the central nervous system, specifically glutamate and glycine receptors.[6] While our compound is the D-enantiomer, it is plausible that it could also modulate neuronal receptors, potentially with different selectivity or potency. The rigid structure of the proline ring is crucial for receptor recognition, and the N-methacryloyl group could influence binding affinity and kinetics.

Anti-proliferative and Cytotoxic Effects

Proline analogues have been investigated for their antitumor activity.[7] The mechanism often involves disruption of cellular metabolism or protein synthesis. The N-methacryloyl group in our target compound could enhance cytotoxic effects by reacting with critical cellular proteins, such as those involved in cell division or apoptosis.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

General Cytotoxicity and Anti-proliferative Screening

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control cell line to determine potency and selectivity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: Experimental Workflow for Cytotoxicity Screening

G Start Start: Cell Culture Plate_Cells Plate Cells in 96-well Plates Start->Plate_Cells Treat Treat with Serial Dilutions of Compound Plate_Cells->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Enzyme Inhibition Assays

Based on the structural analogy to known heparanase inhibitors, this would be a primary target for investigation.

Protocol 2: Heparanase Inhibition Assay (FRET-based)

  • Reagent Preparation: Prepare a reaction buffer containing a fluorophore-quencher-labeled heparan sulfate substrate.

  • Compound Incubation: In a 96-well plate, add recombinant human heparanase enzyme and varying concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. Incubate for 15 minutes at room temperature to allow for potential binding.

  • Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate). Cleavage of the substrate by heparanase separates the fluorophore and quencher, resulting in a fluorescence signal.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Neuromodulatory Activity Assessment

To investigate the effects on neuronal receptors, electrophysiology techniques on cultured neurons are the gold standard.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture primary neurons from a relevant brain region (e.g., hippocampus or spinal cord).

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron. Rupture the membrane to achieve the whole-cell configuration.

  • Compound Application: Perfuse the neuron with a solution containing a known agonist for the receptor of interest (e.g., NMDA for glutamate receptors or glycine for glycine receptors) to elicit a baseline current.

  • Co-application: Co-perfuse the agonist with varying concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

  • Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound potentiates or inhibits the agonist-induced current and calculate the EC50 or IC50 value.

Concluding Remarks and Future Directions

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid represents a novel chemical entity with the potential for diverse biological activities. While direct experimental data is currently unavailable, a systematic investigation based on the principles of chemical analogy and rational drug design is poised to uncover its therapeutic promise. The experimental protocols detailed in this guide provide a robust starting point for a comprehensive evaluation of its cytotoxic, enzyme-inhibitory, and neuromodulatory properties. The insights gained from these studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents.

References

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. A1-Chemical. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Poly(N-acryl Amino Acids): A New Class of Biologically Active Polyanions. PubMed. [Link]

  • L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons. PubMed. [Link]

  • Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate. [Link]

  • Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin. PubMed. [Link]

  • 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. PubChem. [Link]

  • 2-Methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Royal Society of Chemistry. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

  • L-proline as co-crystal forming amino acid for enhanced dissolution rate of lamotrigine: Development of buccal tablet. ResearchGate. [Link]

  • Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. PubMed. [Link]

  • Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. ACS Polymers Au. [Link]

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(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a chiral molecule integrating the biologically significant D-proline scaffold with a polymerizable methacryloyl group. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be a definitive resource for professionals working with this versatile chemical entity. We will explore its role as a monomer for advanced biomaterials and as a functionalized building block in medicinal chemistry, supported by detailed, actionable protocols and data visualizations.

Introduction to a Bifunctional Scaffold

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a derivative of the naturally occurring amino acid D-proline.[1] Its structure is unique, featuring a rigid, chiral pyrrolidine ring which is a common motif in many biologically active compounds and pharmaceuticals.[2][3] The acylation of the secondary amine with a methacryloyl group introduces a reactive vinyl moiety, rendering the molecule a functionalized monomer capable of undergoing polymerization. This bifunctional nature—a chiral carboxylic acid and a polymerizable alkene—makes it a molecule of significant interest for advanced material science and drug development.

1.1 Chemical Identity

  • IUPAC Name: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

  • Common Synonyms: N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid[1]

  • CAS Number: 106089-24-1[1]

  • Molecular Formula: C₉H₁₃NO₃[1]

  • Molecular Weight: 183.20 g/mol [1]

1.2 Rationale and Significance

The scientific value of this compound lies in the synergistic combination of its two core components:

  • The (2R)-pyrrolidine-2-carboxylic acid (D-proline) core: The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, frequently found in pharmaceuticals due to its conformational rigidity and ability to participate in specific binding interactions.[2] The carboxylic acid provides a handle for further derivatization or for modulating solubility and biological interactions.

  • The N-methacryloyl group: This functional group is a well-established monomer unit used in radical polymerization. Its presence allows the chiral proline moiety to be incorporated into polymer backbones, creating materials with unique stereochemical properties for applications such as chiral chromatography, asymmetric catalysis, or biocompatible hydrogels. Furthermore, the α,β-unsaturated amide can act as a Michael acceptor, a feature leveraged in the design of covalent inhibitors in drug discovery.

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is the N-acylation of D-proline. This is a classic nucleophilic acyl substitution reaction.

2.1 Retrosynthetic Approach

The molecule can be disconnected at the amide bond, revealing the two readily available starting materials: D-proline and methacrylic acid or a more reactive derivative like methacryloyl chloride.

G Target (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Disconnect C-N Amide Disconnection Target->Disconnect DProline D-Proline ((2R)-pyrrolidine-2-carboxylic acid) Disconnect->DProline Methacryl Methacryloyl Chloride (or Methacrylic Anhydride) Disconnect->Methacryl

Caption: Retrosynthetic analysis of the target compound.

2.2 Synthetic Pathway: The Schotten-Baumann Reaction

A robust and scalable method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine in a biphasic aqueous-organic system. The base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the D-proline amine and allowing it to remain nucleophilic.

  • Rationale for Reagent Choice:

    • D-proline: The chiral starting material.

    • Methacryloyl chloride: A highly reactive acylating agent that ensures efficient reaction.

    • Sodium Hydroxide (NaOH): A strong, inexpensive base to neutralize the generated HCl and maintain a basic pH.

    • Solvent System (e.g., Water/Dichloromethane): D-proline and NaOH are soluble in the aqueous phase, while methacryloyl chloride and the final product are more soluble in the organic phase. This separation facilitates the reaction at the interface and simplifies the initial stages of the workup.

2.3 Reaction Mechanism

The mechanism proceeds via a nucleophilic attack of the secondary amine of D-proline on the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product DProline D-Proline (Nucleophile) Attack Nucleophilic Attack of Amine on Carbonyl DProline->Attack AcylChloride Methacryloyl Chloride (Electrophile) AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Formation Attack->Tetrahedral Elimination Chloride Elimination & Proton Transfer (Base) Tetrahedral->Elimination Product (2R)-1-(2-methylprop-2-enoyl)pyrrolidine- 2-carboxylic acid Elimination->Product

Caption: Mechanism of N-acylation.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The expected properties are summarized below.

3.1 Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
CAS Number 106089-24-1[1]

3.2 Spectroscopic Analysis

Spectroscopy provides a definitive fingerprint of the molecular structure.

3.2.1 ¹H NMR Spectroscopy The proton NMR spectrum is predicted to show distinct signals for the pyrrolidine ring, the methacryloyl group, and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Alkene (=CH₂)~5.3 and ~5.1Singlet (or narrow multiplet)
Pyrrolidine α-CH~4.5Doublet of Doublets
Pyrrolidine N-CH₂~3.5 - 3.7Multiplet
Pyrrolidine β,γ-CH₂~1.9 - 2.2Multiplet
Methyl (-CH₃)~1.9Singlet (or narrow multiplet)

Causality: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4] The protons on the pyrrolidine ring will show complex splitting patterns due to their diastereotopic nature.

3.2.2 ¹³C NMR Spectroscopy The carbon spectrum will confirm the presence of two carbonyl carbons (amide and carboxylic acid), the alkene carbons, and the carbons of the pyrrolidine ring and methyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O175 - 180
Amide C=O170 - 175
Alkene Quaternary C~140
Alkene CH₂~120
Pyrrolidine α-CH~60
Pyrrolidine N-CH₂~48
Pyrrolidine β,γ-CH₂25 - 30
Methyl (-CH₃)~19

3.2.3 Infrared (IR) Spectroscopy The IR spectrum is highly diagnostic for the carboxyl and amide functional groups.

  • ~2500-3300 cm⁻¹: A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5]

  • ~1710 cm⁻¹: A strong, sharp absorption from the C=O stretch of the carboxylic acid (dimeric form).[5]

  • ~1650 cm⁻¹: A strong C=O stretch from the tertiary amide.

  • ~1620 cm⁻¹: A C=C stretch from the alkene.

Applications in Research and Drug Development

The unique bifunctional structure of this compound opens avenues for several high-value applications.

4.1 Monomer for Chiral Polymers and Hydrogels The primary application is as a functional monomer. Polymerization via the methacryloyl group can produce polymers with pendant, chiral D-proline units. These materials are promising for:

  • Asymmetric Catalysis: Where the polymer acts as a recyclable chiral support.

  • Chiral Stationary Phases: For chromatographic separation of enantiomers.

  • Biocompatible Hydrogels: For tissue engineering or controlled drug release, where the proline unit can enhance biocompatibility.

4.2 Scaffold in Medicinal Chemistry As a building block, it can be used to synthesize more complex molecules. The carboxylic acid can be converted to esters or amides, while the alkene can undergo various addition reactions. Its rigid structure makes it an attractive scaffold for designing inhibitors that fit into specific protein binding pockets.

4.3 Covalent Warheads and Linkers The α,β-unsaturated amide system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) on target proteins. This makes it a potential "warhead" for designing targeted covalent inhibitors, a strategy of growing importance in drug development.

4.4 Transdermal Drug Delivery Systems Certain N-substituted pyrrolidones have been investigated as skin penetration enhancers.[6] While this specific molecule has not been extensively studied for this purpose, its structural similarity suggests it could be explored as a component in transdermal formulations to improve drug delivery.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

5.1 Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

  • Materials: D-proline, methacryloyl chloride, sodium hydroxide (NaOH), dichloromethane (DCM), hydrochloric acid (HCl, 2M), magnesium sulfate (MgSO₄), deionized water.

  • Procedure:

    • Dissolve D-proline (1.0 eq) and NaOH (2.2 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of DCM to the flask.

    • While stirring vigorously, add methacryloyl chloride (1.1 eq) dropwise to the biphasic mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Transfer the mixture to a separatory funnel and discard the organic layer.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 2M HCl. The product may precipitate as a white solid.

    • Extract the acidified aqueous layer three times with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

5.2 Characterization Workflow

G Crude Crude Product (Post-Workup) Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure Compound Purification->Pure NMR ¹H and ¹³C NMR (Structure Confirmation) Pure->NMR MS Mass Spectrometry (Molecular Weight Verification) Pure->MS IR IR Spectroscopy (Functional Group ID) Pure->IR Final Characterized Product (>95% Purity) NMR->Final MS->Final IR->Final

Caption: Workflow for product purification and characterization.

Conclusion

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid stands out as a highly versatile and valuable chemical entity. It effectively bridges the worlds of polymer science and medicinal chemistry by combining a polymerizable functional group with a chiral, biologically relevant scaffold. Its straightforward synthesis from inexpensive starting materials further enhances its appeal. For researchers in materials science, it offers a gateway to novel chiral polymers and hydrogels. For drug development professionals, it represents a promising building block for creating complex molecular architectures and targeted covalent therapeutics. This guide has provided the foundational knowledge—from synthesis to characterization and application—to enable scientists to confidently explore and utilize this potent molecule in their research endeavors.

References

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  • Title: 1-Methylpyrrolidine-2-carboxylic acid. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Source: MDPI. URL: [Link]

  • Title: 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: pyrrolidine-2-carboxylic acid;(2S). Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid. Source: PubChem, National Institutes of Health. URL: [Link]

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  • Title: Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. Source: PubMed, National Institutes of Health. URL: [Link]

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An In-Depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a chiral molecule with significant potential in advanced materials and pharmaceutical development. By integrating fundamental chemical principles with practical synthesis protocols and prospective applications, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a derivative of the naturally occurring D-proline, is a bifunctional molecule featuring a polymerizable methacryloyl group and a chiral carboxylic acid. This unique combination of functionalities makes it a valuable building block in several scientific domains.

The IUPAC name for this compound is (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid . It is also commonly referred to by its synonyms, which include:

  • (R)-1-methacryloylpyrrolidine-2-carboxylic acid

  • N-methacryloyl-D-proline

  • D-Proline, 1-(2-methyl-1-oxo-2-propenyl)-

Table 1: Key Identifiers and Properties

IdentifierValueReference
CAS Number 106089-24-1[1]
PubChem CID 11615290[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.2 g/mol [1]
InChI InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1[1]

Synthesis and Mechanism

The synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is achieved through the acylation of D-proline. This reaction, a nucleophilic acyl substitution, leverages the nucleophilicity of the secondary amine in the pyrrolidine ring.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful and high-yield synthesis. D-proline serves as the chiral scaffold.[2][3] Methacryloyl chloride is the acylating agent, chosen for its reactivity and the introduction of the polymerizable moiety. The use of a strong base, such as sodium hydroxide, is essential to deprotonate the carboxylic acid and the secondary amine of D-proline, thereby increasing its nucleophilicity and facilitating the reaction.[2] The reaction is typically performed at a low temperature to control the exothermicity of the acylation and minimize potential side reactions. An ethereal solvent like diethyl ether is used to dissolve the methacryloyl chloride and for extraction.

Detailed, Step-by-Step Methodology

The following protocol is a self-validating system for the synthesis of N-methacryloyl-D-proline:[2]

Materials:

  • D-Proline (50 g)

  • 20% Aqueous Sodium Hydroxide (430 ml)

  • Methacryloyl Chloride (50 g)

  • Diethyl Ether (617 ml)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Ice Bath

  • Standard Glassware for Organic Synthesis

Procedure:

  • Preparation of the D-proline solution: In a suitable reaction vessel, dissolve 50 g of D-proline in 430 ml of 20% aqueous sodium hydroxide.

  • Reaction setup: Cool the resulting solution in an ice bath with continuous stirring. Add 217 ml of diethyl ether to the cooled solution.

  • Acylation: Prepare a solution of 50 g of methacryloyl chloride in 400 ml of diethyl ether. Add this solution dropwise to the stirred D-proline solution over approximately 45 minutes, ensuring the temperature is maintained near 0°C.

  • Reaction completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. Remove the aqueous phase and wash it once with an additional portion of diethyl ether.

    • Acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Extract the acidified aqueous phase three times with ethyl acetate.

  • Isolation of the product: Combine the ethyl acetate extracts and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification DProline D-Proline in 20% NaOH(aq) ReactionVessel Reaction at 0°C (Ice Bath) DProline->ReactionVessel MethacrylChloride Methacryloyl Chloride in Diethyl Ether MethacrylChloride->ReactionVessel Separation Phase Separation ReactionVessel->Separation Acylation Acidification Acidification with HCl Separation->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Product (2R)-1-(2-methylprop-2-enoyl) pyrrolidine-2-carboxylic acid Evaporation->Product

Caption: Workflow for the synthesis of N-methacryloyl-D-proline.

Physicochemical Characterization and Spectroscopic Data

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methyl and vinyl protons of the methacryloyl group, and the acidic proton of the carboxylic acid. The chirality of the molecule may lead to complex splitting patterns for the diastereotopic protons of the pyrrolidine ring.

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the amide and carboxylic acid, the olefinic carbons of the methacryloyl group, and the carbons of the pyrrolidine ring and the methyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the alkene.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed, along with characteristic fragmentation patterns.

Reference Spectroscopic Data for D-Proline:

  • ¹H NMR (in D₂O): Signals are typically observed for the α-proton and the protons of the pyrrolidine ring.[4]

  • Mass Spectrometry (MS-MS): Fragmentation of the molecular ion of D-proline often results in a base peak corresponding to the loss of the carboxylic acid group.[2]

Potential Applications in Drug Development and Material Science

The unique bifunctional nature of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid opens up a wide range of potential applications.

Chiral Polymers for Asymmetric Catalysis and Separations

The presence of the polymerizable methacryloyl group allows for the synthesis of chiral polymers.[5] These polymers, with their well-defined stereochemistry originating from the D-proline moiety, can be utilized in several advanced applications:

  • Asymmetric Catalysis: The chiral environment provided by the polymer backbone can be used to catalyze stereoselective reactions, offering a recyclable and potentially more robust alternative to small-molecule catalysts.[6]

  • Chiral Stationary Phases: These polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers, a critical process in the pharmaceutical industry.

  • Chiral Recognition: The polymers may find use in sensors and other devices that require specific recognition of chiral molecules.

ChiralPolymerApplications cluster_applications Applications of Chiral Polymer Monomer (2R)-1-(2-methylprop-2-enoyl) pyrrolidine-2-carboxylic acid Polymerization Polymerization Monomer->Polymerization ChiralPolymer Chiral Polymer Polymerization->ChiralPolymer Catalysis Asymmetric Catalysis ChiralPolymer->Catalysis Separation Chiral Separations ChiralPolymer->Separation Recognition Chiral Recognition ChiralPolymer->Recognition

Caption: Potential applications of chiral polymers derived from N-methacryloyl-D-proline.

Building Block in Pharmaceutical Synthesis

The pyrrolidine ring is a common structural motif in many biologically active compounds.[7][8] (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid can serve as a valuable chiral building block for the synthesis of complex pharmaceutical agents. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide or ester formation, allowing for the construction of diverse molecular architectures. D-proline and its derivatives are utilized in the synthesis of a variety of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[9]

Biological Activity Profile

While specific biological activity data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is not extensively documented, its structural components suggest potential pharmacological relevance.

  • Pyrrolidine Derivatives: This class of compounds exhibits a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10] The pyrrolidine scaffold is present in numerous FDA-approved drugs.

  • D-Proline: As a non-canonical amino acid, D-proline is a known metabolite and has been found in various biological systems.[2] Its role in cellular processes is an active area of research.

  • Methacrylate-based Polymers: In the context of drug delivery, polymers based on methacrylate monomers are widely explored for the encapsulation and controlled release of therapeutic agents.[8]

Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this intriguing molecule.

Conclusion

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a versatile chiral building block with significant potential in both material science and pharmaceutical development. Its straightforward synthesis from D-proline, combined with its unique bifunctionality, makes it an attractive target for further investigation. The development of novel chiral polymers and its use as a scaffold for complex drug molecules are promising avenues for future research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for scientists and researchers in the field.

References

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  • Shu, S., Zhao, L., Zhou, S., Wu, C., Liu, H., & Wang, J. (2019). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules, 24(12), 2218. [Link]

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  • Mohammed, F. A., & Al-Jammali, A. A. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1243. [Link]

  • Yashima, E., Maeda, K., & Nishimura, T. (2019). Unexpectedly strong chiral amplification of chiral/achiral and chiral/chiral copolymers of biphenylylacetylenes and their memory of the macromolecular helicity. Pure and Applied Chemistry, 91(4), 639-651. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3499. [Link]

  • Reggelin, M., Doerr, S., Klussmann, M., Schultz, M., & Holbach, M. (2004). Helically chiral polymers: a class of ligands for asymmetric catalysis. Proceedings of the National Academy of Sciences, 101(15), 5461-5466. [Link]

  • Vasilev, A., Koleva, M., & Shivachev, B. (2018). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 23(12), 3169. [Link]

  • Sławiński, J., & Szafrański, K. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(2), M1639. [Link]

  • Nagalingam, A., & Farook, A. S. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. International Journal of Molecular Sciences, 25(6), 3385. [Link]

  • Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, S., & Khan, A. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 984. [Link]

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An In-Depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known by its synonym N-methacryloyl-D-proline, is a chiral molecule that holds considerable potential in the fields of medicinal chemistry and materials science. Its unique structure, which combines the rigid, cyclic amino acid D-proline with a polymerizable methacryloyl group, makes it a valuable synthon for a variety of applications. The presence of both a carboxylic acid and a reactive vinyl group allows for diverse chemical modifications, opening avenues for its use in drug delivery systems, asymmetric synthesis, and the development of novel biomaterials. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering a technical resource for researchers interested in harnessing the capabilities of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

PropertyValueSource
CAS Number 106089-24-1[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.2 g/mol [1]
Appearance White to off-white powder[2]
IUPAC Name (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid[1]
Synonyms N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid[1]

Synthesis and Mechanism

The synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is typically achieved through the N-acylation of D-proline with methacryloyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the D-proline ring attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically sodium hydroxide, is used to neutralize the hydrochloric acid byproduct and to deprotonate the proline's carboxylic acid and the intermediate ammonium salt, facilitating the reaction.

Experimental Protocol: Synthesis of N-methacryloyl-D-proline

This protocol is adapted from a known synthetic procedure[3].

Materials:

  • D-proline (50 g)

  • 20% aqueous sodium hydroxide (430 ml)

  • Ether (617 ml total)

  • Methacryloyl chloride (50 g)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Toluene

  • Petroleum ether

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of D-proline in 430 ml of 20% aqueous sodium hydroxide.

  • Cool the resulting solution in an ice bath with continuous stirring.

  • Add 217 ml of ether to the cooled solution.

  • Over a period of approximately 45 minutes, add a solution of 50 g of methacryloyl chloride in 400 ml of ether dropwise to the reaction mixture. Maintain the temperature with the ice bath.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous phase.

  • Wash the aqueous phase once with an additional portion of ether to remove any unreacted methacryloyl chloride.

  • Carefully acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the product.

  • Extract the acidified aqueous phase three times with ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate the solvent in vacuo to obtain the crude product.

  • Crystallize the resulting residue from a mixture of toluene and petroleum ether to yield the title compound, N-methacryloyl-D-proline.

  • For further purification, recrystallize the product from an acetone/petroleum ether mixture. This should yield approximately 51.5 g (53%) of the purified product[3].

Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined and compared to any available literature values.

Synthesis Workflow Diagram

SynthesisWorkflow D_Proline D-Proline Reaction N-Acylation Reaction (Ice Bath) D_Proline->Reaction NaOH 20% NaOH(aq) NaOH->Reaction MethacryloylChloride Methacryloyl Chloride in Ether MethacryloylChloride->Reaction Separation Phase Separation Reaction->Separation Acidification Acidification (Conc. HCl) Separation->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Crystallization Crystallization (Toluene/Petroleum Ether) Evaporation->Crystallization Recrystallization Recrystallization (Acetone/Petroleum Ether) Crystallization->Recrystallization FinalProduct (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Recrystallization->FinalProduct

Caption: Synthesis workflow for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Potential Applications in Drug Development and Biomaterials

While specific biological activity data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is limited in publicly available literature, its structural motifs suggest several promising avenues for research and application, particularly in the realm of drug development and advanced biomaterials.

Monomer for Biomedical Polymers and Hydrogels

The methacryloyl group is a readily polymerizable functional group. This allows N-methacryloyl-D-proline to be used as a monomer in the synthesis of novel polymers with potential biomedical applications. Amino acid-based polymers are of great interest due to their biocompatibility and potential for controlled degradation[4].

  • Drug Delivery: Polymers and hydrogels synthesized from N-methacryloyl-D-proline could be designed as carriers for targeted drug delivery. The polymer backbone could be tailored to be biodegradable, releasing the active pharmaceutical ingredient (API) in a controlled manner. The chiral proline unit may also influence the interaction of the polymer with biological systems. Polymers based on amino acids have shown significant potential in applications such as drug delivery and chiral recognition[4]. For instance, methacrylated natural polymers have been used to create hydrogels for drug delivery in cancer therapy[5].

  • Tissue Engineering: The unique properties of proline-containing polymers could be exploited in tissue engineering scaffolds. Proline is a major component of collagen, and its incorporation into synthetic polymers may promote cell adhesion and proliferation.

Chiral Auxiliary in Asymmetric Synthesis

The D-proline scaffold is a well-established chiral auxiliary and organocatalyst in asymmetric synthesis[6]. The carboxylic acid and the chiral center of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid could be utilized to direct the stereochemical outcome of various chemical reactions. This is crucial in drug development, where the chirality of a molecule often dictates its pharmacological activity.

Bioactive Molecule Discovery

N-acylated amino acids are a class of molecules with diverse biological activities. While the specific activity of N-methacryloyl-D-proline is not yet well-defined, it could be screened for various therapeutic effects. Proline derivatives are used in the design of pharmaceuticals with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties[7].

Potential Mechanism of Action

The mechanism of action of any potential therapeutic effect of this compound or its polymeric derivatives would be highly dependent on the specific application.

  • In Drug Delivery: As a component of a drug delivery system, the mechanism would be related to the encapsulation and controlled release of an active drug. The polymer matrix could be designed to respond to specific physiological triggers, such as pH or enzymes, to release the drug at the target site.

  • As a Bioactive Molecule: If the molecule itself possesses therapeutic properties, its mechanism of action would need to be elucidated through detailed pharmacological studies. Given its structure, it could potentially interact with enzymes or receptors that recognize proline or N-acylated amino acids.

Experimental Workflow for Evaluating Biomedical Potential

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of N-methacryloyl-D-proline Polymerization Polymerization/ Hydrogel Formation Synthesis->Polymerization Characterization Physicochemical Characterization Polymerization->Characterization Cytotoxicity Cytotoxicity Assays Polymerization->Cytotoxicity DrugLoading Drug Loading & Release Studies Polymerization->DrugLoading CellAdhesion Cell Adhesion & Proliferation Assays Polymerization->CellAdhesion AnimalModel Animal Model of Disease DrugLoading->AnimalModel Biocompatibility Biocompatibility & Biodegradation AnimalModel->Biocompatibility Efficacy Therapeutic Efficacy AnimalModel->Efficacy DataAnalysis Data Analysis & Conclusion Biocompatibility->DataAnalysis Efficacy->DataAnalysis

Caption: Experimental workflow for evaluating the biomedical potential of the compound.

Conclusion and Future Perspectives

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a promising, yet underexplored, chiral building block. Its straightforward synthesis and the presence of multiple functional groups make it an attractive candidate for further investigation. The most immediate and promising applications appear to be in the field of biomedical polymers and hydrogels for drug delivery and tissue engineering. Future research should focus on the detailed characterization of polymers derived from this monomer, including their biocompatibility, biodegradability, and drug release kinetics. Furthermore, screening of the molecule itself for potential biological activities could unveil novel therapeutic applications. As the demand for advanced biomaterials and chiral drugs continues to grow, molecules like N-methacryloyl-D-proline will undoubtedly play an increasingly important role in shaping the future of medicine and materials science.

References

  • Drăgan, M., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Polymers (Basel), 15(9), 2154. Available at: [Link]

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  • Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin. PubMed. Available at: [Link]

  • Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives. PubMed Central. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid as a Chiral Monomer for Advanced Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The field of asymmetric organocatalysis has been transformed by the use of small, metal-free chiral molecules to induce stereoselectivity. Among these, the amino acid proline has proven to be a uniquely powerful and versatile catalyst for a wide array of transformations.[1][2] However, the homogeneous nature of catalysts like proline presents significant challenges in industrial and large-scale applications, primarily concerning catalyst separation, recovery, and reuse.[2]

This guide moves beyond the use of proline in its native form to explore a more advanced, sustainable approach: the heterogenization of the catalytic moiety. We will focus on (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , a specialized chiral monomer also known as N-methacryloyl-D-proline. This molecule is ingeniously designed with two key functionalities: the D-proline head, which serves as the chiral catalytic center, and the methacryloyl tail, a readily polymerizable group.

The core directive of this document is to provide the foundational knowledge and detailed protocols for leveraging this monomer to create polymer-supported, recyclable organocatalysts. By covalently bonding the catalytic unit to a polymer backbone, we create a robust, insoluble catalyst that can be easily filtered and reused, addressing a critical bottleneck in process chemistry. We will detail the synthesis of such a catalyst and demonstrate its application in a model asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis.[3]

Part 1: The Strategic Value of Immobilization

The transition from homogeneous to heterogeneous catalysis is a paramount goal for green and sustainable chemistry.[3] While L- or D-proline is an inexpensive and highly effective catalyst for reactions like aldol, Mannich, and Michael additions, its solubility in the reaction medium necessitates often complex downstream purification processes to separate it from the product.[1][4][5]

Immobilizing the proline catalyst onto a solid support, such as a polymer resin, elegantly solves this issue.[3][6] The resulting polymer-bound catalyst is a heterogeneous system that offers several decisive advantages:

  • Simplified Workup: The catalyst can be removed by simple filtration.

  • Catalyst Recyclability: The recovered catalyst can be washed and reused in subsequent batches, significantly lowering process costs and waste.[6]

  • Product Purity: Minimizes contamination of the final product with the catalyst.

  • Potential for Flow Chemistry: Enables the use of packed-bed reactors for continuous manufacturing processes.

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is an ideal building block for this strategy. The methacryloyl group allows for straightforward incorporation into a polymer backbone via well-understood free-radical polymerization techniques. The D-proline unit, once part of the polymer, retains its fundamental catalytic ability to activate substrates through enamine and iminium ion intermediates.[1][5]

Part 2: Synthesis of a Poly(N-methacryloyl-D-proline) Organocatalyst

This section provides a representative protocol for the synthesis of a cross-linked, insoluble polymer catalyst from the chiral monomer. Cross-linking is crucial for creating a mechanically stable, insoluble resin suitable for repeated use.

Experimental Workflow: Catalyst Synthesis

G cluster_prep Reaction Setup cluster_rxn Polymerization cluster_workup Purification & Isolation Monomer Chiral Monomer (N-methacryloyl-D-proline) ReactionVessel Degas with N2/Ar Heat to 70-80 °C Stir for 24h Monomer->ReactionVessel Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Porogenic Solvent (e.g., Toluene/Dodecanol) Solvent->ReactionVessel Filter Filter the Solid Polymer ReactionVessel->Filter Wash Soxhlet Extraction (DCM, MeOH, Acetone) Filter->Wash Dry Dry in Vacuo Wash->Dry FinalCatalyst Obtain Fine White Powder (Polymer Catalyst) Dry->FinalCatalyst

Caption: Workflow for the synthesis of the polymer-supported proline catalyst.

Protocol 2.1: Free-Radical Polymerization

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Chiral Monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene and 1-Dodecanol (Porogenic Solvents)

  • Anhydrous solvents for washing (DCM, Methanol, Acetone)

  • Schlenk flask or similar reaction vessel with condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Monomer Solution: In a Schlenk flask, dissolve (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (1.0 eq) and the cross-linker EGDMA (0.1-0.2 eq) in a 1:1 mixture of toluene and 1-dodecanol. The solvent volume should be sufficient to create a ~0.5 M solution of the primary monomer.

    • Causality Note: The use of a porogenic solvent system like toluene/dodecanol is critical. During polymerization, the growing polymer chains precipitate, but the solvent mixture ensures the formation of a porous, high-surface-area resin, which is essential for catalytic activity.

  • Initiator Addition: Add the radical initiator AIBN (1-2 mol% relative to the monomer).

  • Degassing: Seal the flask and thoroughly degas the solution by subjecting it to three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30 minutes.

    • Causality Note: Oxygen is a radical scavenger and will inhibit the polymerization. Its complete removal is mandatory for successful and reproducible synthesis.

  • Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C and stir vigorously. A solid precipitate will begin to form. Continue the reaction for 24 hours to ensure high conversion.

  • Isolation: Cool the reaction to room temperature. Collect the solid polymer by vacuum filtration.

  • Purification: The crude polymer must be extensively purified to remove unreacted monomers and trapped solvent. Place the solid in a cellulose thimble and perform a Soxhlet extraction, washing sequentially with dichloromethane, acetone, and methanol (8-12 hours per solvent).

    • Causality Note: Soxhlet extraction is a rigorous and exhaustive purification method that ensures all impurities are removed from the polymer pores, providing a clean and active catalyst.

  • Drying: Dry the purified white polymer resin in a vacuum oven at 60 °C overnight. The final catalyst should be a fine, free-flowing powder.

Part 3: Application in Asymmetric Aldol Reaction

With the heterogenized catalyst in hand, we can now apply it to a key asymmetric transformation. The direct aldol reaction between a ketone and an aldehyde is a powerful tool for constructing chiral β-hydroxy ketones, which are valuable building blocks in pharmaceutical synthesis.[3]

Catalytic Cycle: Proline-Mediated Aldol Reaction

AldolCycle Catalyst Polymer-Proline Catalyst (P-Pro) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine Iminium Iminium Ion Transition State Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Iminium Product_Bound Product-Catalyst Adduct Iminium->Product_Bound C-C Bond Formation Product_Bound->Catalyst + H₂O Product β-Hydroxy Ketone (Chiral Product) Product_Bound->Product Water H₂O

Caption: The enamine-based catalytic cycle for the polymer-proline catalyzed aldol reaction.

Protocol 3.1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

Materials:

  • Synthesized Poly(N-methacryloyl-D-proline) Catalyst

  • 4-Nitrobenzaldehyde

  • Acetone (reagent grade, used as solvent and reactant)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask, add the polymer-proline catalyst (10-20 mol%). Add 4-nitrobenzaldehyde (1.0 eq).

  • Solvent/Reagent Addition: Add acetone as the solvent. A large excess is used (e.g., a 0.2 M solution of the aldehyde in acetone).

    • Causality Note: Using the ketone reactant as the solvent drives the equilibrium towards product formation and ensures high concentrations for an efficient reaction rate. The reaction is often run neat or with minimal co-solvent to accelerate catalysis.

  • Reaction: Stir the suspension at room temperature (or 0 °C for potentially higher enantioselectivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC by analyzing small aliquots of the supernatant. Typical reaction times are 24-72 hours.

  • Catalyst Recovery: Upon completion, remove the catalyst by vacuum filtration. Wash the recovered catalyst resin with acetone and DCM, then dry it in vacuo. It is now ready for reuse in a subsequent reaction.

  • Workup: Concentrate the filtrate under reduced pressure to remove the excess acetone.

  • Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude β-hydroxy ketone.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product to determine yield, diastereomeric ratio (if applicable), and enantiomeric excess (e.e.) using chiral HPLC.

Part 4: Performance Data and Catalyst Reusability

The effectiveness of a heterogeneous catalyst is judged not only by its activity and selectivity in a single run but also by its performance over multiple cycles.

Table 1: Representative Performance in Asymmetric Aldol Reaction

Based on literature for similar polymer-supported proline systems, the following results can be expected for the reaction between various aldehydes and acetone.[6][7]

EntryAldehyde SubstrateTime (h)Yield (%)e.e. (%)
14-Nitrobenzaldehyde4885-95>95
22-Nitrobenzaldehyde7270-8090-95
34-Chlorobenzaldehyde7265-7588-93
4Cyclohexanecarboxaldehyde9650-6085-90

Note: Data are illustrative and based on analogous systems reported in the literature. Actual results may vary based on specific polymer morphology and reaction conditions.

Catalyst Reusability Study

A key validation step is to perform a reusability study. After each cycle, the catalyst is recovered by filtration, washed, dried, and reused with a fresh batch of substrates.

CycleYield (%)e.e. (%)
19497
29397
39196
49096
58895

Note: Illustrative data for the reaction of 4-nitrobenzaldehyde and acetone. A slight decrease in activity may be observed due to minor mechanical degradation or irreversible adsorption, but high performance is generally maintained.[6]

Conclusion and Future Outlook

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is not merely a reagent but a strategic chiral building block for the development of next-generation, sustainable catalytic systems. By providing a polymerizable handle on the robust D-proline catalytic core, it enables the straightforward synthesis of heterogeneous organocatalysts that are easily recoverable and reusable without significant loss of activity or enantioselectivity.

The protocols detailed herein for the synthesis of the polymer catalyst and its successful application in the asymmetric aldol reaction serve as a foundational template. This methodology can be readily extended to a host of other proline-catalyzed transformations, including Mannich reactions, Michael additions, and Robinson annulations, further broadening its utility in complex molecule synthesis.[1][6] The resulting chiral polymers also hold promise for applications beyond catalysis, such as in chiral stationary phases for enantioselective chromatography or as scaffolds for creating artificial enzymes.[8]

References

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Asymmetric Robinson cyclization reaction catalyzed by polymer - bound L - proline. ResearchGate. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. Bentham Science. [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

  • Asymmetric Synthesis Using Polymer-Immobilized Proline Derivatives. ResearchGate. [Link]

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]

  • Artificial Enzymes Combining Proteins with Proline Polymers for Asymmetric Aldol Reactions in Water. ACS Publications. [Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and reliable strategy, temporarily imparting stereochemical information to a prochiral substrate, guiding a diastereoselective transformation, and then being subsequently removed to afford an enantiomerically enriched product. This guide focuses on the application of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , a proline-derived chiral auxiliary, in key carbon-carbon bond-forming reactions.

The structural rigidity of the pyrrolidine ring, derived from the natural amino acid D-proline, combined with the presence of a carboxylic acid functionality, offers a unique platform for stereocontrol. The carboxylic acid can act as a handle for substrate attachment or as a directing group through coordination with Lewis acids, while the stereocenter at the C2 position effectively shields one face of the reactive enolate or dienophile.

This document provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the application of this auxiliary in asymmetric Diels-Alder reactions, conjugate additions, and enolate alkylations.

Synthesis of the Chiral Auxiliary

The chiral auxiliary, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, can be readily prepared from the commercially available amino acid, D-proline. The synthesis involves the N-acylation of the pyrrolidine nitrogen with methacryloyl chloride.

Protocol: Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
  • Reaction Setup: To a solution of D-proline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium hydroxide or triethylamine (2.5 equivalents) at 0 °C.

  • Acylation: Slowly add methacryloyl chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired chiral auxiliary.

Mechanism of Stereocontrol

The stereodirecting ability of the (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid auxiliary stems from the conformational rigidity of the five-membered ring and the steric hindrance imposed by the substituent at the C2 position. In reactions involving the α,β-unsaturated carbonyl system, the auxiliary locks the substrate in a preferred conformation, exposing one face to nucleophilic or electrophilic attack.

The presence of the carboxylic acid group can further enhance stereoselectivity by coordinating to a Lewis acid. This coordination rigidifies the transition state and increases the effective steric bulk around the reaction center, leading to higher diastereoselectivity.

stereocontrol cluster_auxiliary Chiral Auxiliary cluster_reaction Asymmetric Reaction cluster_cleavage Auxiliary Cleavage Aux (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid TransitionState Diastereoselective Transition State Aux->TransitionState Stereocontrol Prochiral Prochiral Substrate Prochiral->Aux Attachment Product Diastereomerically Enriched Product TransitionState->Product Cleavage Cleavage Product->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux conjugate_addition Auxiliary (2R)-1-(2-methylprop-2-enoyl) pyrrolidine-2-carboxylic acid Intermediate Enolate Intermediate Auxiliary->Intermediate + R₂CuLi Cuprate R₂CuLi Cuprate->Intermediate Product Diastereomerically Enriched Product Intermediate->Product Quench Quench Quench (NH₄Cl)

Application Note & Protocols: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a functionalized amino acid derivative that offers unique possibilities in the realm of peptide science and biomaterial engineering. Its structure incorporates the D-enantiomer of proline, a distinctive cyclic amino acid known for inducing specific secondary structures in peptides, and a polymerizable methacryloyl group. This bifunctional nature allows for its incorporation into peptide sequences using standard synthesis methodologies, followed by post-synthetic modifications such as polymerization to create novel peptide-polymer conjugates and hydrogels. These advanced materials have significant potential in applications ranging from targeted drug delivery and tissue engineering to advanced diagnostics. This document provides a comprehensive guide to the properties, synthesis protocols, and potential applications of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is provided below.

PropertyValueReference
Synonyms (R)-1-methacryloylpyrrolidine-2-carboxylic acid, N-methacryloyl-D-proline[1]
Molecular Formula C9H13NO3[1]
Molecular Weight 183.2 g/mol [1]
CAS Number 106089-24-1[1]
Appearance White to off-white solid[2]
Purity ≥97%[1]
Solubility Soluble in water (requires sonication) and common organic solvents used in peptide synthesis.[2]

Core Concepts & Mechanism

The utility of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid stems from its dual chemical personality. The proline-derived core allows it to be integrated into a growing peptide chain, while the methacryloyl group serves as a reactive handle for subsequent polymerization.

Part A: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methacryloyl-D-proline into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the peptide is assembled step-by-step while anchored to an insoluble resin support. The process involves repeated cycles of N-terminal Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[3] Due to the absence of a primary amine, proline and its derivatives, including N-methacryloyl-D-proline, are coupled without N-terminal Fmoc or Boc protection, as the secondary amine is already part of the pyrrolidine ring and is acylated with the methacryloyl group.

spss_workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-Amino Acid 1 Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Deprotection1 N_Methacryloyl_Pro Couple N-Methacryloyl-D-Proline Deprotection1->N_Methacryloyl_Pro Fmoc_AA2 Couple Fmoc-Amino Acid 2 N_Methacryloyl_Pro->Fmoc_AA2 Deprotection2 Fmoc Deprotection Fmoc_AA2->Deprotection2 Cleavage Cleavage from Resin & Deprotection of Side Chains (e.g., TFA) Deprotection2->Cleavage Repeat Cycles Peptide Purified Peptide Monomer Cleavage->Peptide

SPPS Workflow for Peptide Monomer Synthesis
Part B: Post-Synthesis Modification via Polymerization

The methacryloyl group on the proline residue provides a site for radical polymerization. This allows for the cross-linking of peptide monomers to form hydrogels or the grafting of peptides onto polymer backbones. The polymerization is typically initiated by free radicals generated from a chemical initiator (e.g., ammonium persulfate with TEMED) or by photopolymerization. The resulting hydrogels can exhibit stimuli-responsive behaviors, such as pH or temperature sensitivity, depending on the peptide sequence and polymer composition.[4][5]

polymerization_workflow cluster_initiation Initiation Peptide_Monomer Peptide Monomer with Methacryloyl Group Propagation Propagation Peptide_Monomer->Propagation Initiator Radical Initiator (e.g., APS/TEMED) Initiator->Peptide_Monomer Radical Formation Crosslinking Cross-linking Propagation->Crosslinking Chain Growth Hydrogel Peptide-Based Hydrogel Crosslinking->Hydrogel

Radical Polymerization for Hydrogel Formation

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

This protocol describes a general procedure for incorporating N-methacryloyl-D-proline into a peptide sequence using manual Fmoc-SPPS on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin as in step 2.

  • Incorporation of N-methacryloyl-D-proline:

    • Pre-activate (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add the activated solution to the resin and shake for 2-4 hours. The coupling of proline derivatives can be slower.[6]

    • Wash the resin as described above.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: Synthesis of a Peptide-Based Hydrogel via Radical Polymerization

This protocol outlines the formation of a hydrogel from the purified peptide monomer synthesized in Protocol 1.

Materials:

  • Purified peptide containing N-methacryloyl-D-proline

  • Deionized water or appropriate buffer (e.g., PBS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Vortex mixer

  • Molds for hydrogel casting (optional)

Procedure:

  • Peptide Solution Preparation: Dissolve the purified peptide monomer in deionized water or buffer to the desired concentration (e.g., 10-20% w/v). Ensure the peptide is fully dissolved.

  • Initiator Preparation: Prepare fresh stock solutions of APS (e.g., 10% w/v in water) and TEMED (e.g., 10% v/v in water).

  • Initiation of Polymerization:

    • To the peptide solution, add the APS solution (e.g., 1% of the total volume).

    • Vortex the solution gently.

    • Add the TEMED solution (e.g., 1% of the total volume). TEMED acts as a catalyst for the decomposition of APS to form free radicals.

    • Vortex briefly and immediately transfer the solution to a mold or leave it in the vial.

  • Gelation:

    • Allow the solution to stand at room temperature. Gelation should occur within 5-30 minutes, depending on the concentrations of the peptide and initiators.

    • The formation of a stable hydrogel indicates successful polymerization.

  • Washing (Optional): To remove unreacted monomers and initiators, the hydrogel can be washed by immersing it in a large volume of deionized water or buffer for 24-48 hours, with several changes of the washing solution.

  • Characterization: The hydrogel can be characterized by its swelling behavior, mechanical properties (rheology), and morphology (scanning electron microscopy).

Applications and Future Directions

The ability to create peptide-based hydrogels and polymers opens up a wide range of potential applications:

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, allowing for their sustained and localized release.[7] The peptide component can be designed to respond to specific physiological cues (e.g., enzymes) for targeted drug release.

  • Tissue Engineering: Peptide-based scaffolds can mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation. The peptide sequence can include specific motifs (e.g., RGD) to enhance cell interactions.[8]

  • Biocatalysis: Enzymes can be entrapped within the hydrogel network, creating reusable and stable biocatalytic systems.

  • Biosensors: The hydrogel can be designed to undergo a measurable change (e.g., swelling or color change) in the presence of a specific analyte that interacts with the peptide component.

Future research may focus on developing more complex peptide sequences to create "smart" hydrogels with multi-stimuli responsiveness. Additionally, the use of other polymerization techniques, such as RAFT or ATRP, could provide better control over the architecture of the resulting peptide-polymer conjugates.

References

  • Thamm, P., Musiol, H.-J., & Moroder, L. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Kandekar, S., & G. L. A. Schellekens. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents.
  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Nowick, J. S., et al. (2020).
  • PubChem. 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate.[Link]

  • PubChem. 2-Methylpyrrolidine-2-carboxylic acid.[Link]

  • Taira, K., et al. (1995). Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin. PubMed. [Link]

  • Varghese, J. S., et al. (2012). Methacrylic-based nanogels for the pH-sensitive delivery of 5-Fluorouracil in the colon. NIH. [Link]

  • Villalobos-García, D., et al. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. MDPI. [Link]

  • Nugrahani, I., & Ibrahim, S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science.
  • ResearchGate. Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide.[Link]

  • Stan, C. S., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PMC. [Link]

  • PubChem. 1-Methylpyrrolidine-2-carboxylic acid.[Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

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experimental protocol for using (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental use of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline.

Introduction: A Versatile Chiral Building Block

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a specialized chemical compound derived from D-proline, a naturally occurring chiral amino acid. Its structure is unique, combining three key functional components onto a single molecular scaffold:

  • A Chiral Pyrrolidine Core: The rigid, five-membered ring inherited from D-proline provides a stereochemically defined framework. This is crucial for applications in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for therapeutic activity.[1]

  • A Polymerizable Methacryloyl Group: The N-methacryloyl moiety (CH₂=C(CH₃)C(O)-) contains a terminal double bond, making the molecule a functional monomer. This group can readily participate in free-radical polymerization and other addition reactions, enabling the creation of advanced polymers with embedded chirality.

  • A Carboxylic Acid Handle: The carboxyl group (-COOH) offers a versatile site for chemical modification, such as the formation of amide or ester bonds. This allows the molecule to be conjugated to other small molecules, peptides, proteins, or surfaces.

This trifunctional nature makes N-methacryloyl-D-proline a valuable tool in materials science for creating functional polymers and in medicinal chemistry as a chiral building block for complex molecular architectures.[1][2]

Property Value
IUPAC Name (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid[3]
Synonyms N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid[3]
CAS Number 106089-24-1[3]
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.20 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥97%[3]

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of N-methacryloyl-D-proline and ensure laboratory safety.

Safety Profile:

  • Hazard Statements: H302 (Harmful if swallowed)[3].

  • Pictograms: GHS07 (Exclamation Mark)[3].

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[3].

Storage and Stability: N-methacryloyl-D-proline is an acryloyl derivative of an amino acid and has specific storage requirements to prevent degradation or unintended polymerization.

  • Temperature: Store in a cool environment. While some amino acid derivatives are stable at room temperature, refrigeration (2-8°C) is recommended for long-term stability to inhibit slow degradation or polymerization, especially for high-purity materials[5].

  • Light: Protect from light. Acryloyl compounds can be light-sensitive, and exposure to UV light can initiate polymerization[6]. Store in an amber vial or a dark location.

  • Moisture: Keep in a tightly sealed container in a dry place. Amino acids and their derivatives can be hygroscopic[7].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and radical initiators unless a reaction is intended[6][8].

Core Applications & Scientific Rationale

The unique structure of N-methacryloyl-D-proline lends itself to two primary areas of application: polymer chemistry and organic synthesis.

Synthesis of Chiral Polymers

The methacryloyl group allows the molecule to act as a monomer in polymerization reactions. The resulting polymer, poly(N-methacryloyl-D-proline), possesses a backbone decorated with chiral, functional pendants.

Causality: The incorporation of the D-proline moiety imparts stereoregularity to the polymer chain. This chirality can influence the polymer's secondary structure (e.g., inducing a helical conformation) and its bulk properties. Such chiral polymers are highly sought after for:

  • Asymmetric Catalysis: Where the polymer acts as a chiral support for a catalyst.

  • Chiral Chromatography: Serving as the stationary phase for separating racemic mixtures.

  • Biomaterials: Creating materials with enhanced biocompatibility or for chiral recognition of biological molecules.

Chiral Building Block in Organic Synthesis

In drug discovery and development, pyrrolidine ring systems are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1][2] N-methacryloyl-D-proline can serve as a starting material to introduce this chiral scaffold.

Causality: The carboxylic acid provides a reliable reaction site for amide bond formation, a cornerstone reaction in medicinal chemistry.[9] This allows for the coupling of the D-proline core to other molecular fragments. The methacryloyl group can be seen as either a protecting group for the amine or as a functional group for subsequent reactions, such as Michael additions, after the carboxyl group has been modified.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, characterization, and a primary application of N-methacryloyl-D-proline.

Protocol 1: Synthesis via Schotten-Baumann Acylation

This protocol describes the synthesis of N-methacryloyl-D-proline from D-proline and methacryloyl chloride. The reaction is performed under basic aqueous conditions to facilitate the acylation of the secondary amine of proline.

Materials:

  • D-Proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve D-proline (e.g., 5.75 g, 50 mmol) in 50 mL of 2M NaOH (aq) solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with magnetic stirring.

  • Acylation: Add methacryloyl chloride (e.g., 5.23 g, 5.0 mL, 50 mmol) dropwise to the cold, stirring solution over 30 minutes. Use a dropping funnel to control the addition rate. Maintain the temperature below 10°C throughout the addition. Rationale: This slow, cold addition controls the exothermic reaction and minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the D-proline is consumed.

  • Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of 1-2 by adding concentrated HCl dropwise. Rationale: Protonating the carboxylate salt makes the product soluble in organic solvents for extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with an organic solvent like DCM or ethyl acetate (3 x 50 mL).[10]

  • Washing & Drying: Combine the organic layers and wash them with a small amount of brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product, which is often a viscous oil or solid.

  • Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve D-Proline in 2M NaOH cool_initial 2. Cool to 0-5°C dissolve->cool_initial add_reagent 3. Add Methacryloyl Chloride Dropwise cool_initial->add_reagent stir_rt 4. Stir at Room Temp (2-4 hours) add_reagent->stir_rt acidify 5. Acidify with HCl to pH 1-2 stir_rt->acidify extract 6. Extract with Organic Solvent acidify->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Recrystallize) dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of N-methacryloyl-D-proline.

Protocol 2: Product Characterization

This protocol outlines standard analytical techniques to verify the structure and purity of the synthesized N-methacryloyl-D-proline.

Technique Expected Results
¹H NMR Vinyl Protons: Two distinct singlets or narrow multiplets around 5.0-5.5 ppm. Pyrrolidine CH: A multiplet around 4.3-4.5 ppm. Pyrrolidine CH₂s: Complex multiplets between 1.8-3.8 ppm. Methacryl Methyl: A singlet around 1.9-2.0 ppm. Carboxylic Acid OH: A broad singlet, typically >10 ppm, which may not be observed depending on the solvent. Note: Chemical shifts are approximate and depend on the solvent used (e.g., CDCl₃, DMSO-d₆).[11]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 184.09.
FT-IR (cm⁻¹) ~2500-3300: Broad O-H stretch (carboxylic acid). ~1700-1740: C=O stretch (carboxylic acid). ~1610-1640: C=O stretch (tertiary amide). ~1630-1650: C=C stretch (alkene).
Protocol 3: Free Radical Polymerization

This protocol provides an example of using the synthesized monomer to create a chiral polymer, poly(N-methacryloyl-D-proline), using AIBN as a thermal initiator.

Materials:

  • N-methacryloyl-D-proline (synthesized monomer)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Diethyl ether (for precipitation)

  • Schlenk flask or equivalent reaction vessel

  • Nitrogen or Argon source

Procedure:

  • Setup: In a Schlenk flask, dissolve N-methacryloyl-D-proline (e.g., 1.83 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, 1 mol% relative to monomer) in anhydrous DMF (10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C.

  • Reaction: Allow the polymerization to proceed with stirring for 12-24 hours. The solution may become more viscous as the polymer forms.

  • Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as diethyl ether (e.g., 200 mL), with vigorous stirring. The polymer should precipitate as a solid.

  • Purification: Decant the solvent. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether to remove unreacted monomer and initiator. Repeat this step 2-3 times.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Free Radical Polymerization Process

G cluster_steps Polymerization Steps initiator Initiator (AIBN) + Heat (70°C) radical Initiator Radical (R•) initiator->radical init Initiation: R• + M -> R-M• radical->init monomer Monomer (M) monomer->init prop Propagation: R-M• + nM -> R-(M)n-M• monomer->prop init->prop term Termination: (e.g., Combination) R-(M)n-M• + •M-(M)m-R -> Polymer prop->term polymer Final Polymer term->polymer

Sources

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in Asymmetric Organocatalysis

Introduction: The Rise of Proline-Derived Organocatalysts

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful pillar in modern synthetic chemistry, complementing traditional metal-based and enzymatic catalysis.[1][2] Within this field, the simple amino acid proline has garnered immense attention, often hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[3] Proline and its derivatives are prized for being inexpensive, readily available in both enantiomeric forms, stable to air and moisture, and environmentally benign.[4]

This guide focuses on a specific derivative, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid . This molecule belongs to the D-proline family (possessing the R configuration at the α-carbon) and is functionalized at the nitrogen atom with a methacryloyl group. While direct literature on this exact structure is specialized, its behavior can be expertly inferred from the vast and well-established principles of proline catalysis. We will dissect its structural features to understand its function and provide detailed protocols for its application in key asymmetric reactions.

The N-acylation introduces significant steric bulk and electronic modifications compared to native proline, which can be leveraged to fine-tune reactivity and selectivity. Furthermore, the terminal alkene of the methacryloyl group presents a unique handle for covalent immobilization onto polymer supports, enabling catalyst recovery and reuse—a critical consideration for industrial-scale synthesis.[1][5]

PART 1: The Mechanistic Cornerstone of Proline Catalysis

The versatility of proline-based catalysts stems from their ability to operate through two primary, distinct activation modes: Enamine Catalysis and Iminium Catalysis . The catalyst's bifunctional nature, possessing both a secondary amine and a carboxylic acid, is central to both pathways.[6]

Enamine Catalysis: Activating the Nucleophile

In this mode, the catalyst enhances the nucleophilicity of a carbonyl compound (typically a ketone or aldehyde). The secondary amine of the proline derivative reacts with the carbonyl to form a chiral enamine intermediate. This enamine is a significantly more potent nucleophile than its corresponding enol or enolate, readily participating in reactions like aldol, Mannich, and Michael additions.

The carboxylic acid moiety plays a crucial role in the stereodetermining step. It acts as an intramolecular Brønsted acid, protonating the acceptor and orienting it through a hydrogen-bonded, highly organized transition state, thereby dictating the facial selectivity of the nucleophilic attack.[6][7]

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst (2R)-Proline Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Nucleophile Precursor) TS Stereodetermining Transition State (H-Bonded) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Aldehyde) Iminium_Adduct Iminium Adduct TS->Iminium_Adduct C-C Bond Formation Product Chiral Product Iminium_Adduct->Product + H₂O Product->Catalyst Catalyst Regenerated H2O H₂O

Caption: Generalized workflow for enamine catalysis.

Iminium Catalysis: Activating the Electrophile

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the proline catalyst forms a chiral iminium ion intermediate. The positive charge on the nitrogen atom acts as a powerful electron sink, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system. This activation renders the β-carbon far more electrophilic and susceptible to attack by even weak nucleophiles.

This mode is the foundation for organocatalytic Diels-Alder reactions, conjugate additions, and Friedel-Crafts alkylations. The steric environment created by the catalyst's pyrrolidine ring effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high stereocontrol.[6]

Iminium_Catalysis cluster_cycle Catalytic Cycle Catalyst (2R)-Proline Derivative Iminium Chiral Iminium Ion (Activated Electrophile) Catalyst->Iminium + α,β-Unsat. Aldehyde - H₂O Unsat_Aldehyde α,β-Unsaturated Aldehyde (Electrophile) TS Stereodetermining Transition State Iminium->TS + Nucleophile Nucleophile Nucleophile (e.g., Diene) Enamine_Adduct Enamine Adduct TS->Enamine_Adduct C-C Bond Formation Product Chiral Product Enamine_Adduct->Product + H₂O Product->Catalyst Catalyst Regenerated H2O H₂O

Caption: Generalized workflow for iminium catalysis.

PART 2: Application Notes & Experimental Protocols

The following sections provide detailed protocols for key transformations where a catalyst like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is expected to excel. The choice of the (2R) or D-proline backbone will yield the opposite enantiomer to that obtained with the more common (2S) or L-proline.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of C-C bond formation, producing valuable β-hydroxy carbonyl compounds. Proline-derived catalysts enable direct coupling of unmodified ketones and aldehydes without the need for pre-formed enolates.[4][8]

  • Rationale: This classic transformation is a benchmark for catalyst performance. The N-methacryloyl group on the catalyst is expected to create a defined steric pocket, potentially enhancing enantioselectivity compared to unsubstituted proline. DMSO is a common solvent due to the catalyst's good solubility, though other solvents like DMF or acetonitrile can also be effective.[4]

Aldol_Workflow cluster_workflow Experimental Workflow Start 1. Reagent Charging Stir 2. Reaction Stirring (RT, 24-72h) Start->Stir Quench 3. Quenching (Add H₂O/Brine) Stir->Quench Extract 4. Extraction (e.g., Ethyl Acetate) Quench->Extract Dry 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) Extract->Dry Purify 6. Purification (Silica Gel Chromatography) Dry->Purify Analyze 7. Analysis (NMR, Chiral HPLC) Purify->Analyze End Final Product Analyze->End

Caption: Standard workflow for an organocatalyzed reaction.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Catalyst)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Cyclohexanone (Nucleophile)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, brine, distilled water, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Add the catalyst (0.1 mmol, 10 mol%; adjust loading as needed based on optimization).

  • Add anhydrous DMSO (2.0 mL).

  • Add cyclohexanone (5.0 mmol, 5 equivalents) to the mixture.

  • Seal the vial and stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-72 hours).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldol product.

  • Validation: Characterize the product by ¹H and ¹³C NMR to confirm its structure and determine the diastereomeric ratio (dr). Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.

Aldehyde DonorKetone AcceptorCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeCyclohexanone20-3024-9668-95>20:190-99
IsobutyraldehydeAcetone20-302495-97-93-96
BenzaldehydeCyclohexanone10-2030-4880-99>10:185-96
Note: Data is representative of typical L-proline catalyzed reactions and serves as an expected baseline.[4][9]
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental method for constructing complex molecular frameworks. Proline-based catalysts effectively promote the addition of ketones and aldehydes to acceptors like nitroolefins, enones, and enals.[6][10]

  • Rationale: This reaction exemplifies the enamine-mediated addition to a highly activated Michael acceptor. The stereochemical outcome is dictated by the catalyst, which forms a chiral enamine from acetone that adds to the nitrostyrene in a highly organized, hydrogen-bonded transition state.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Acetone (Nucleophile/Solvent)

  • Hydrochloric acid (1M solution)

  • Dichloromethane, saturated sodium bicarbonate solution, brine

Procedure:

  • In a round-bottom flask, dissolve trans-β-nitrostyrene (1.0 mmol, 149.1 mg) and the catalyst (0.1 mmol, 10 mol%) in acetone (5.0 mL).

  • Stir the resulting solution at room temperature for 24-48 hours, monitoring by TLC.

  • After the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with 1M HCl (10 mL) to remove the catalyst.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product via flash column chromatography (hexane/ethyl acetate).

  • Validation: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

Ketone DonorNitroalkene AcceptorCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Cyclohexanonetrans-β-Nitrostyrene10969992
Acetonetrans-β-Nitrostyrene20247876
Propanaltrans-β-Nitrostyrene101207699
Note: Data is representative of typical proline-catalyzed Michael additions.[6][10]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Organocatalysis via iminium ion activation provides a robust method for achieving high enantioselectivity with α,β-unsaturated aldehydes as dienophiles.[6][11]

  • Rationale: This reaction relies on the formation of a highly electrophilic iminium ion from acrolein and the catalyst. This activation allows the reaction to proceed under mild conditions with high stereocontrol. The bulky N-acyl group of the catalyst is positioned to effectively block one face of the dienophile, leading to a high preference for one enantiomer of the endo product.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Catalyst)

  • Acrolein (Dienophile)

  • Cyclopentadiene (Diene), freshly cracked

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, water, brine

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the catalyst (0.2 mmol, 20 mol%) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add acrolein (1.0 mmol, 56.1 mg) and stir for 5 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol, 198.3 mg) dropwise.

  • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify by flash chromatography on silica gel.

  • Validation: Determine product structure and endo/exo ratio by NMR. Measure the enantiomeric excess of the major diastereomer by chiral GC or HPLC.

DienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%) (endo)
AcroleinCyclopentadiene20080-90>10:190-96
CrotonaldehydeCyclopentadiene20RT82>20:194
(E)-CinnamaldehydeCyclopentadiene20499>50:193
Note: Data is representative of diarylprolinol silyl ether catalysts, which are highly effective for this transformation and set the standard for iminium-catalyzed Diels-Alder reactions.

References

  • Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
  • Al-Amin, M., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Wikipedia. Proline organocatalysis. [Link]

  • Lapi, A., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • All Chemistry. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Singleton, D. A., et al. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society. [Link]

  • Atabaki, N., et al. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. [Link]

  • Das, S., et al. (2018). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry. [Link]

  • Google Patents.
  • Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link]

  • ResearchGate. Pyrrolidine-2-carboxylic acid (L-Proline). [Link]

  • ResearchGate. Proline Based Organocatalysis: Supported and Unsupported Approach. [Link]

  • Sci-Hub. Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. [Link]

  • Bentham Science. Proline Based Organocatalysis: Supported and Unsupported Approach. [Link]

  • PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

  • MDPI. Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

  • Royal Society of Chemistry. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. [Link]

  • MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • University of Illinois Urbana-Champaign. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

  • Edubirdie. Diels Alder Reaction | California State University, Northridge. [Link]

  • ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • National Institutes of Health. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

Sources

Application Notes & Protocols: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid as a Chiral Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Catalyst Rooted in Nature's Chirality

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a derivative of the naturally occurring amino acid D-proline, represents a class of sophisticated organocatalysts. Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing traditional metal- and enzyme-based catalysis.[1] These small, chiral organic molecules offer distinct advantages, including operational simplicity, lower toxicity, and robustness against moisture and air.

The catalytic prowess of proline and its derivatives stems from their unique bifunctional nature.[2] The secondary amine of the pyrrolidine ring can react with carbonyl compounds, such as ketones or aldehydes, to form nucleophilic enamine intermediates. Simultaneously, the carboxylic acid moiety can act as a Brønsted acid, activating the electrophile through hydrogen bonding and orchestrating the stereochemical outcome of the reaction.[3] This dual activation mechanism mimics the sophisticated catalytic strategies employed by enzymes.

The specific ligand in focus, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, incorporates an N-methacryloyl group. This modification of the proline core can influence the catalyst's solubility, steric environment, and electronic properties, potentially enhancing its performance in certain asymmetric transformations. This guide provides a detailed exploration of its application in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation.

Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

A reliable synthesis of the catalyst is paramount for reproducible results. The following protocol describes a straightforward N-acylation of D-proline.

Experimental Protocol: Synthesis of the Ligand

Objective: To synthesize (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid from D-proline.

Materials:

  • D-Proline

  • Methacryloyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend D-proline (1.15 g, 10 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous triethylamine (2.02 g, 2.8 mL, 20 mmol) to the suspension. Stir for 10 minutes at 0 °C.

  • Acylation: Add methacryloyl chloride (1.25 g, 1.2 mL, 12 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure title compound as a white solid.

Application in Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a fundamental method for forming stereogenic centers. Here, we detail the use of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid as an organocatalyst for the benchmark reaction between cyclohexanone and (E)-β-nitrostyrene.

Core Principles of Catalysis

The reaction proceeds via an enamine-based catalytic cycle.[4][5] The catalyst reacts with cyclohexanone to form a chiral enamine. This enamine then attacks the β-nitrostyrene in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst. The stereoselectivity is governed by the catalyst's ability to direct the approach of the electrophile to one face of the enamine.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Catalyst, Additive, and Solvent to Flask B Add Cyclohexanone (Nucleophile) A->B C Stir at Room Temperature B->C D Add (E)-β-Nitrostyrene (Electrophile) C->D Initiate Reaction E Stir for Specified Time D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Isolate Pure Product

Caption: Experimental workflow for the asymmetric Michael addition.

Detailed Protocol: Asymmetric Michael Addition

Objective: To catalyze the asymmetric Michael addition of cyclohexanone to (E)-β-nitrostyrene using (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (catalyst)

  • Cyclohexanone

  • (E)-β-Nitrostyrene

  • p-Nitrobenzoic acid (additive, optional but recommended)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2% solution

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial, magnetic stirrer, TLC plates, rotary evaporator, chromatography supplies

Procedure:

  • Setup: To a stirred solution of cyclohexanone (1.0 mL, excess) in 1 mL of dichloromethane, add the organocatalyst (0.02 mmol, 20 mol%) and p-nitrobenzoic acid (0.02 mmol, 20 mol%).[6]

  • Initiation: Add (E)-β-nitrostyrene (15 mg, 0.1 mmol, 1 equivalent).

  • Reaction: Allow the reaction mixture to stir at room temperature for the appropriate time (typically 24-72 hours).

  • Monitoring: Monitor the consumption of the trans-β-nitrostyrene by TLC.

  • Workup:

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (5 mL).

    • Wash the organic layer successively with 2% HCl (3 mL), 5% aqueous NaHCO₃ solution (3 mL), and brine (3 mL).[6]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroketone.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product. The dr can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the ee can be determined by HPLC analysis on a chiral stationary phase.

Expected Results and Data

The performance of N-acyl proline derivatives in such reactions is generally robust. Below is a table of expected outcomes based on similar catalysts.

EntryCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
120NoneDCM48~70~90:10~75
220p-Nitrobenzoic acidDCM36~85~95:5~85
310p-Nitrobenzoic acidToluene48~80~94:6~82

Note: These are representative values. Actual results should be determined experimentally.

Mechanistic Insights

The catalytic cycle, as depicted below, is initiated by the formation of an enamine intermediate from the catalyst and cyclohexanone.

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst (2R)-Ligand Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Intermediate Iminium Intermediate Enamine->Intermediate + Nitrostyrene Nitrostyrene β-Nitrostyrene Intermediate->Catalyst - Product Product γ-Nitroketone Product Intermediate->Product + H₂O H2O H₂O

Caption: Proposed catalytic cycle for the Michael addition.

The carboxylic acid of the catalyst plays a crucial role in activating the nitrostyrene via hydrogen bonding, orienting it for a stereoselective attack by the enamine. The Re-face of the enamine attacks the Si-face of the nitrostyrene, leading to the observed major diastereomer and enantiomer. The N-methacryloyl group can influence the conformation of the pyrrolidine ring and the steric bulk around the catalytic site, thereby fine-tuning the stereoselectivity.

Conclusion and Outlook

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a promising organocatalyst for asymmetric transformations. The protocols provided herein offer a robust starting point for its synthesis and application in the asymmetric Michael addition. The modularity of the N-acyl group presents opportunities for further catalyst design and optimization for a broader range of substrates and reactions. This ligand stands as a testament to the power of rationally designed, small-molecule catalysts in modern synthetic chemistry.

References

  • Proline organocatalysis. Wikipedia.[Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.[Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts.[Link]

  • Proline organocatalysis. Wikipedia.[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI.[Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing.[Link]

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Cysteine-Specific Protein Modification Using (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scientific Context

The precise chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of antibody-drug conjugates (ADCs), the attachment of imaging probes, the stabilization of therapeutic proteins, and the investigation of protein function. The ideal modification strategy is characterized by high selectivity for a specific amino acid, robust reaction kinetics under physiological conditions, and the formation of a stable, covalent bond.

This document provides a detailed technical guide to the use of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , hereafter referred to as Methacryloyl-L-Proline (MLP), for the selective modification of cysteine residues in proteins. MLP is a bifunctional reagent featuring:

  • A methacrylamide "warhead," which serves as a Michael acceptor for nucleophilic addition.

  • An L-proline scaffold , a unique cyclic amino acid that can influence the reagent's physicochemical properties and its interaction with the target protein.[1]

The modification proceeds via a Thia-Michael addition, a highly reliable and specific reaction for targeting the thiol side chain of cysteine.[2] This approach leverages the unique nucleophilicity of the cysteine thiolate anion at neutral to slightly basic pH, allowing for precise modification even within the complex environment of a folded protein.[3] This guide will detail the underlying chemical principles, provide robust experimental protocols, and outline methods for the characterization of the resulting protein conjugate.

The Chemical Principle: Thia-Michael Addition

The core of this modification strategy is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] In this specific application, the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue acts as the nucleophile, and the methacrylamide group of MLP serves as the electrophilic Michael acceptor.

Mechanism Rationale:

  • Nucleophile Activation: The reaction is highly pH-dependent. The thiol side chain of cysteine has a pKa typically in the range of 8.0-9.0. At a pH near or slightly below the pKa, a sufficient population of the highly nucleophilic thiolate anion is present to initiate the reaction. This provides a basis for selectivity, as other potential nucleophiles like the ε-amino group of lysine (pKa ~10.5) remain largely protonated and non-nucleophilic at this pH.

  • Electrophilic Target: The electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond in the methacrylamide moiety of MLP, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5]

  • Covalent Bond Formation: The thiolate attacks the β-carbon, leading to the formation of a stable carbon-sulfur (thioether) bond. This bond is irreversible under typical biological conditions, resulting in a permanently modified protein.

The methyl group on the acrylamide moiety in MLP provides steric hindrance that slightly tempers its reactivity compared to a standard acrylamide.[6] This can be advantageous, potentially reducing off-target reactions and making the modification more controllable.

Caption: Figure 1: Thia-Michael Addition Mechanism.

Reagent Profile: Methacryloyl-L-Proline (MLP)

A thorough understanding of the modifying reagent is critical for successful conjugation. The properties of MLP are summarized below.

PropertyValueRationale & Scientific Insight
IUPAC Name (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acidThe "(2R)" stereochemistry corresponds to L-proline, the naturally occurring isomer.
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol This exact mass (+169.18 Da) is the expected mass shift observed by mass spectrometry upon successful modification of the target protein.[7]
Structure The structure combines a reactive methacrylamide group with a conformationally constrained L-proline scaffold. Proline derivatives are known to influence peptide structure.[8]
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersFor experimental use, a concentrated stock solution (e.g., 100 mM) should be prepared in an anhydrous organic solvent like DMSO and added to the aqueous protein solution.
Storage & Stability Store solid at -20°C, desiccated. Stock solutions in DMSO are stable for weeks at -20°C.The methacrylamide group is susceptible to hydrolysis or polymerization over long periods in aqueous solution. Freshly diluted solutions should be used for conjugation reactions.[9]

Experimental Protocols

These protocols are designed as a starting point. Optimization is essential for each specific protein target.

Required Materials
  • Target Protein: Purified to >95%, dissolved in a suitable non-nucleophilic buffer (e.g., PBS, HEPES, MOPS, pH 7.4). Avoid Tris buffer as its primary amine can act as a competing nucleophile.

  • MLP Reagent: Solid form.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.5.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine solution.

  • Purification System: Desalting columns (e.g., Zeba™ Spin), dialysis cassette (10K MWCO), or a size-exclusion chromatography (SEC) system.

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF), HPLC system.

Protocol 1: Standard Protein Modification

This protocol describes a general procedure for labeling a protein with MLP.

1. Preparation of Reagents: a. Protein Solution: Prepare the target protein at a concentration of 1-5 mg/mL in the chosen Reaction Buffer (e.g., PBS, pH 7.4). Expert Insight: If the protein has a disulfide bond that should not be modified, ensure no reducing agents are present. If internal cysteines are to be targeted, a denaturant may be required. b. MLP Stock Solution: Prepare a 100 mM stock solution of MLP by dissolving 1.69 mg of MLP in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

2. Conjugation Reaction: a. Determine the volume of MLP stock solution needed. A 10- to 20-fold molar excess of MLP over the protein is a good starting point.

  • Calculation: Vol (µL) = (Molar Excess * [Protein in M] * Vol Protein in µL) / [MLP Stock in M] b. Add the calculated volume of MLP stock solution to the protein solution. Pipette gently to mix. Causality Note: Adding the DMSO stock slowly while gently vortexing prevents protein precipitation. c. Incubate the reaction at room temperature (20-25°C) for 2 hours or at 4°C overnight. The optimal time and temperature depend on the reactivity of the target cysteine.

3. Quenching the Reaction: a. To stop the reaction and consume any unreacted MLP, add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. b. Incubate for 15 minutes at room temperature.

4. Purification of the Conjugate: a. Remove the excess, unreacted MLP and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Alternatively, perform dialysis against the storage buffer overnight at 4°C. c. Collect the purified protein conjugate and measure its concentration using a UV-Vis spectrophotometer (e.g., at 280 nm).

Protocol 2: Optimizing Modification Efficiency

To ensure a robust and reproducible process, it is crucial to determine the optimal molar excess of MLP and reaction time for your specific protein.

1. Setup Parallel Reactions: Prepare several identical aliquots of your target protein. 2. Titrate Molar Excess: Set up reactions using a range of MLP molar excess values (e.g., 1x, 5x, 10x, 20x, 50x) while keeping the reaction time constant (e.g., 2 hours). 3. Time Course Analysis: Set up reactions with a fixed molar excess (e.g., 20x) and quench aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight). 4. Analysis: After quenching and purification, analyze each sample by mass spectrometry (see Section 5.1) to determine the extent of modification (e.g., percentage of singly-modified protein vs. unmodified or multiply-modified species). Plot the percentage of desired modification against molar excess or time to identify the optimal conditions.

ParameterStarting RecommendationRange for OptimizationRationale
pH 7.47.0 - 8.5Balances the need for thiolate formation (favored at higher pH) with protein stability. Higher pH increases reaction rate but may also increase off-target lysine reaction.[2]
Molar Excess 10-20 fold2 - 100 foldA higher excess drives the reaction to completion but increases the risk of non-specific modification. Optimization is key.
Temperature 25°C (Room Temp)4°C - 37°CHigher temperatures accelerate the reaction but may compromise protein stability. 4°C can be used for sensitive proteins over a longer incubation period.
Time 2 hours30 min - 24 hoursDependent on the accessibility and reactivity of the target cysteine. Highly accessible cysteines may react within minutes.

Characterization and Validation

Characterizing the final conjugate is a mandatory step to validate the success and specificity of the modification.

Mass Spectrometry: Confirming the Modification

Mass spectrometry (MS) is the most direct way to confirm covalent modification.[10][11]

  • Method: Analyze the purified conjugate using Electrospray Ionization (ESI-MS) or MALDI-TOF MS.

  • Expected Result: An increase in the protein's molecular weight corresponding to the mass of the MLP adduct.

  • Mass Shift: +169.18 Da for each MLP molecule added.

  • Interpretation: The resulting spectrum will show peaks for the unmodified protein and one or more modified species. The relative intensity of these peaks provides a quantitative measure of the modification efficiency.

Peptide Mapping: Identifying the Modification Site

To confirm that the modification occurred specifically at the intended cysteine residue, a peptide mapping workflow is employed.[12][13]

  • Digestion: The modified protein is digested into smaller peptides using a specific protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against the protein's sequence. The modified peptide will be identified by its mass (original peptide mass + 169.18 Da). The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue—the cysteine—that carries the modification.

Workflow and Troubleshooting

The entire process, from planning to validation, follows a logical sequence.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization (Validation) Prot_Prep Prepare Protein (1-5 mg/mL in non-nucleophilic buffer) React Combine Protein & MLP (Target Molar Excess) Incubate (RT, 2h) Prot_Prep->React MLP_Prep Prepare MLP Stock (100 mM in DMSO) MLP_Prep->React Quench Quench Reaction (e.g., 10 mM DTT) React->Quench Purify Remove Excess Reagent (Desalting or Dialysis) Quench->Purify Analysis_MS Intact Mass Analysis (ESI or MALDI-TOF) Purify->Analysis_MS Validate Conjugate Analysis_Map Peptide Mapping (LC-MS/MS) Purify->Analysis_Map Validate Conjugate Analysis_QC Purity/Activity Assay (HPLC, Functional Assay) Purify->Analysis_QC Validate Conjugate

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Modification Efficiency 1. pH is too low (insufficient thiolate).2. Molar excess of MLP is too low.3. Target cysteine is inaccessible/buried.4. Protein was oxidized.1. Increase buffer pH to 8.0-8.5.2. Increase molar excess of MLP (titrate up to 100x).3. Add a mild denaturant (e.g., 1-2 M urea) if protein function is not critical.4. Pre-treat protein with a mild reducing agent like TCEP, then remove it before adding MLP.
Non-Specific Modification 1. pH is too high (>8.5), leading to lysine modification.2. Molar excess is too high.1. Lower the reaction pH to 7.0-7.5.2. Reduce the molar excess of MLP and increase reaction time instead.
Protein Precipitation 1. DMSO concentration is too high (>10% v/v).2. Protein is unstable under reaction conditions.1. Use a more concentrated MLP stock to reduce the final DMSO volume.2. Perform the reaction at 4°C. Screen different buffer compositions for stability.

References

  • G. Sello, F. P. V. G. de L. Martins, "Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity," ResearchGate, Published Online. [Link]

  • MS Vision, "Characterization of intact and modified proteins by mass spectrometry," MS Vision Website. [Link]

  • C. Bonaventura, J. Bonaventura, R. Stevens, D. Millington, "Acrylamide in Polyacrylamide Gels Can Modify Proteins During Electrophoresis," Analytical Biochemistry, 1994. [Link]

  • J. K. Maurin, M. Pluciński, A. A. Hoser, "A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI," PubMed Central, 2021. [Link]

  • A. A. Hoser, J. K. Maurin, "A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI," PubMed Central, 2021.
  • S. P. W. van Vliet, et al., "A perspective on cysteine-reactive activity-based probes," RSC Publishing, 2023. [Link]

  • Master Organic Chemistry, "The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry Website, 2023. [Link]

  • R. L. Lundblad, "Michael Reactions of Proteins," Handbook of Biochemistry and Molecular Biology, 5th Edition, 2018. [Link]

  • PubChem, "Methacryloyl chloride," National Institutes of Health Website. [Link]

  • A. Zagari, G. Némethy, H. A. Scheraga, "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides," Biopolymers, 1990. [Link]

  • Y. Li, et al., "Prediction of Protein Modification Sites of Pyrrolidone Carboxylic Acid Using mRMR Feature Selection and Analysis," PubMed, 2011. [Link]

  • G. A. Papakyriakou, et al., "Molecular determinants of acrylamide neurotoxicity through covalent docking," PubMed Central, 2023. [Link]

  • A. D. G. de Araujo, et al., "Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide," PubMed Central, 2022. [Link]

  • ResearchGate, "Analysis and characterization of protein-drug conjugates?," ResearchGate Forum. [Link]

  • M. S. Bioworks, "Reactive Cysteine Profiling," MS Bioworks Website. [Link]

  • Wikipedia, "Gel electrophoresis," Wikipedia. [Link]

  • Baite Paike Biotechnology, "Mass Spectrometry Identification of Protein Modifications," Baite Paike Website. [Link]

  • C. D. G. de Oliveira, et al., "Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification," PubMed, 2023. [Link]

  • L. M. M. M. K. Tate, et al., "Development of an Acrylamide-Based Inhibitor of Protein S-Acylation," PubMed Central, 2021. [Link]

  • P. A. S. Reed, "The Characterization of Protein Post-Translational Modifications by Mass Spectrometry," ACS Publications, 2003. [Link]

  • University of Washington, "Identification of Protein Modifications by Mass Spectrometry," University of Washington Proteomics Resource. [Link]

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handling and storage of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe .

Disclaimer

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a proline derivative containing a reactive acryloyl moiety. This unique combination of an amino acid scaffold and a polymerizable functional group necessitates careful consideration of its handling and storage to ensure personnel safety and maintain compound integrity. This guide provides a detailed protocol based on established best practices for similar chemical structures.

Hazard Identification and Assessment

Based on its structural components, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is anticipated to exhibit the following hazards:

  • Skin, Eye, and Respiratory Irritation : Similar to other carboxylic acids and pyrrolidine derivatives, this compound is likely to cause irritation upon contact.[1]

  • Reactivity and Polymerization : The acryloyl group is susceptible to polymerization, which can be initiated by heat, light, or contaminants. This process can be exothermic and may lead to a rapid increase in pressure within a sealed container.

  • Toxicity : While specific toxicological data is unavailable, some pyrrolidone derivatives are known to have reproductive toxicity.[2][3] Therefore, it is prudent to handle this compound as potentially toxic.

A comprehensive risk assessment should be performed before handling this compound, taking into account the scale of the experiment and the specific procedures involved.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid:

  • Eye Protection : Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.[4]

  • Hand Protection : Wear appropriate chemical-resistant gloves to prevent skin exposure.[1] Regularly inspect gloves for any signs of degradation or perforation.

  • Body Protection : A laboratory coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] If there is a potential for exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Handling Protocols

Adherence to strict handling protocols is crucial for the safe use of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

General Handling
  • All manipulations of the compound must be performed in a well-ventilated chemical fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Weighing

Due to the potential for dust generation, weighing should be performed with care inside a fume hood. To avoid inaccuracies from air currents, use a sealable container. Tare the container, add the approximate amount of the compound, seal it, and then weigh it. Adjust the amount as needed within the fume hood.[6]

Solution Preparation

When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the compound is dissolved in water, the resulting solution may be acidic. For solutions stored for later use, it is recommended to filter and sterilize them, for example, with a 0.22 μm filter, especially if they are to be used in biological assays.[8]

Storage

Proper storage is essential to maintain the stability and integrity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and to prevent hazardous reactions.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration at 4°C is recommended for long-term storage.[8][9]To minimize degradation and prevent polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8]To protect against moisture and oxidation.
Light Protect from light.[8]The acryloyl group can be light-sensitive and prone to polymerization upon exposure to UV light.
Container Store in a tightly sealed container.[1][7][10] Suitable materials include glass or high-density polyethylene (HDPE).[10]To prevent contamination and exposure to moisture and air.
Incompatible Materials

To prevent hazardous reactions, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid should be stored separately from the following:

  • Strong Oxidizing Agents : Can lead to violent reactions.[2]

  • Strong Bases : Will react with the carboxylic acid group.

  • Strong Acids : May catalyze decomposition or other reactions.[2]

  • Reducing Agents : May react with the acryloyl group.[2]

It is also advisable to avoid storing carboxylic acids in metal cabinets due to the risk of corrosion.[11]

Accidental Release and Disposal

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, mechanically sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][12] For liquid spills, absorb with an inert material and place in a container for disposal.

Disposal

Dispose of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and its containers in accordance with local, state, and federal regulations. Do not mix with other waste.

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weigh Compound Don_PPE->Weighing Dissolution Prepare Solution Weighing->Dissolution Store_Solid Store Solid Compound (Cool, Dry, Dark, Inert Atm.) Weighing->Store_Solid Experiment Perform Experiment Dissolution->Experiment Store_Solution Store Solution (-20°C or -80°C) Dissolution->Store_Solution Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling and Storage.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (2S)-5-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
  • Stanford Environmental Health & Safety. (n.d.). Acryloyl Chloride Exposure: Lessons Learned. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Australian Government Department of Health. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine. Retrieved from [Link]

  • ACS Publications. (2023). Addition to “A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers”. Retrieved from [Link]

  • Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Acryloyl Chloride Formula, Properties, Uses, MSDS. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the In Vitro Landscape with a Novel N-Acyl Proline Derivative

The compound, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, represents a novel chemical entity at the intersection of two important molecular classes: N-acyl amino acids and proline derivatives. N-acyl amino acids are an emerging class of endogenous signaling molecules with therapeutic potential, while the pyrrolidine ring of proline is a versatile scaffold in drug discovery, offering unique stereochemical and conformational properties.[1][2] The methacryloyl group attached to the proline nitrogen introduces a potentially reactive Michael acceptor, suggesting possible covalent interactions with biological targets, or it may simply serve to modulate the physicochemical properties of the parent amino acid.

Given the novelty of this compound, a systematic and iterative approach to its in vitro characterization is paramount. This guide provides a comprehensive framework for determining the appropriate concentration ranges for various in vitro assays. It is designed to be a self-validating system, where preliminary data from foundational assays inform the design of subsequent, more specific functional assays. We will proceed from the ground up, establishing the compound's basic biochemical and cytotoxic profiles before exploring its potential biological activities.

Part 1: Foundational Characterization

Before assessing the biological activity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, it is crucial to establish its fundamental physicochemical properties and its effect on cell viability. These initial steps are critical for interpreting data from subsequent functional assays and ensuring that observed effects are not artifacts of poor solubility or overt cytotoxicity.

Compound Handling and Safety Precautions

As a novel compound, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid should be handled with care. While specific toxicity data is unavailable, related pyrrolidine compounds are known to be skin and eye irritants.[3]

Safety Recommendations:

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • In case of contact with skin or eyes, rinse thoroughly with water for at least 15 minutes and seek medical attention.[3]

  • Refer to the material safety data sheet (MSDS) for general guidance on handling pyrrolidine derivatives.[3][4][5]

Solubility Determination: The Cornerstone of Reliable Data

Determining the solubility of the test compound in the intended assay buffer or cell culture medium is a critical first step.[6] Undissolved compound can lead to inaccurate and irreproducible results. Both kinetic and thermodynamic solubility can be assessed.[6][7] For initial in vitro screening, a kinetic solubility assessment is often sufficient.[7]

Protocol for Kinetic Solubility Assessment:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10-50 mM). DMSO is a common solvent for solubilizing small molecules for in vitro assays.[8]

  • Serial Dilution in Aqueous Buffer: Serially dilute the DMSO stock solution into the intended aqueous buffer or cell culture medium.

  • Visual and Instrumental Assessment:

    • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, particles).

    • Microscopy: Examine a small aliquot of the solution under a microscope to detect microprecipitates.[9]

    • Nephelometry: For a more quantitative assessment, use a nephelometer to measure light scattering caused by undissolved particles.[7]

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear after a defined incubation period (e.g., 1-2 hours) at the assay temperature (e.g., 37°C) is considered the kinetic solubility limit.

Table 1: Example of a Tiered Solubility Test

TierProcedureObservation
1Add the compound to the assay medium to a target concentration of 1 mg/mL. Vortex for 1-2 minutes.[10]Note if the compound dissolves completely.
2If not dissolved, sonicate the sample for up to 5 minutes.[10]Note any changes in solubility.
3If still not dissolved, warm the solution to 37°C for up to 60 minutes.[10]Record the final observation.
Cytotoxicity Profiling: Defining the Therapeutic Window

A primary goal in early-stage drug discovery is to identify compounds that exhibit a desired biological effect at concentrations that are not toxic to the cells.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13]

MTT Assay Protocol for Cytotoxicity Screening:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. A common starting range for novel compounds is a logarithmic or semi-logarithmic dilution series from 0.1 µM to 100 µM.

  • Incubation: Incubate the cells with the compound for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]

Diagram 1: Workflow for Foundational Characterization

G cluster_0 Initial Steps cluster_1 Solubility Assessment cluster_2 Cytotoxicity Profiling cluster_3 Decision Point A Compound Handling & Safety B Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) A->B C Kinetic Solubility Test in Assay Medium B->C D Determine Max Soluble Concentration C->D E MTT Assay with a Broad Concentration Range (e.g., 0.1-100 µM) D->E F Calculate IC50 Value E->F G Select Non-Toxic Concentrations for Functional Assays F->G

Caption: Foundational workflow for a novel compound.

Part 2: Designing Functional Assays

With the solubility and cytotoxicity profile established, you can now design functional assays to explore the biological activity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. The choice of assays should be guided by the structural features of the molecule (e.g., potential for anti-inflammatory, antioxidant, or enzyme inhibitory activity).

Recommended Concentration Ranges for Initial Screening

For initial screening in functional assays, it is advisable to use a range of concentrations below the determined IC50 value. A common starting point is to test concentrations up to 10 µM or 30 µM.[15]

Table 2: Suggested Concentration Ranges for In Vitro Assays

Assay TypeSuggested Starting Concentration RangeRationale
Enzyme Inhibition Assays 0.01 - 100 µMA broad range is necessary to determine the potency of inhibition and calculate an IC50 value.
Anti-inflammatory Assays (e.g., cytokine release)0.1 - 20 µMThese assays often use concentrations below the cytotoxic threshold to ensure that effects are not due to cell death.
Antioxidant Assays (e.g., ROS production)1 - 50 µMHigher concentrations may be needed to observe antioxidant effects, but should still be below the IC50.
Gene Expression Analysis (e.g., qPCR)0.5 - 10 µMLower concentrations are often sufficient to induce changes in gene expression without causing cellular stress.
Example Protocol: Anti-inflammatory Assay (LPS-induced TNF-α release in Macrophages)

This protocol provides a template for assessing the anti-inflammatory potential of the compound.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (vehicle control, LPS-only control).

  • Incubation: Incubate for a suitable period (e.g., 6-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the treated groups to the LPS-only control to determine the inhibitory effect of the compound.

Diagram 2: Decision Tree for Concentration Selection in Functional Assays

G cluster_0 Concentration Selection Logic cluster_1 Experimental Design A Start with IC50 value from MTT Assay B Is IC50 > 100 µM? A->B C Test up to 50-100 µM in functional assays. (Limited by solubility) B->C Yes D Use a top concentration of IC50/10 to IC50/5. (e.g., if IC50 = 50 µM, test up to 5-10 µM) B->D No E Perform a dose-response experiment with 5-7 concentrations C->E D->E F Include positive and negative controls E->F G Validate hits with a secondary assay F->G

Caption: Logic for choosing assay concentrations.

Conclusion: A Framework for Discovery

The successful in vitro evaluation of a novel compound like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid hinges on a methodical and evidence-based approach. By first establishing a solid foundation of its solubility and cytotoxicity, researchers can confidently design and interpret functional assays. The protocols and concentration ranges provided in this guide are intended as a starting point, and it is essential to empirically validate and optimize these parameters for each specific cell type and assay system. This rigorous approach will undoubtedly accelerate the discovery of the biological potential of this intriguing new molecule.

References

  • Singh, S. K., et al. (2018). In Vitro Assays for Screening Small Molecules. In: Visvader, J., Lindeman, G. (eds) Breast Cancer. Methods in Molecular Biology, vol 1797. Humana Press, New York, NY. [Link]

  • Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 773. [Link]

  • Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of organic chemistry, 81(15), 6071–6088. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • Schutt, C. E., et al. (1996). Structural requirements and thermodynamics of the interaction of proline peptides with profilin. Biochemistry, 35(51), 16552-16558. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). SOP for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. [Link]

  • Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3379-3386. [Link]

  • Méjean, A., et al. (2010). In vitro reconstitution of the first steps of anatoxin-a biosynthesis in Oscillatoria PCC 6506: from free L-proline to acyl carrier protein bound dehydroproline. Chemistry & biology, 17(1), 7-16. [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • National Center for Biotechnology Information. (2020). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. [Link]

  • U.S. Food and Drug Administration. (2021). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Loba Chemie. (n.d.). Pyrrolidine for Synthesis Safety Data Sheet. [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. We move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Introduction: Understanding the Molecule

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a chiral proline derivative. The purification of such molecules presents a unique set of challenges stemming from its key structural features:

  • Chiral Center: The stereocenter at the C2 position of the pyrrolidine ring necessitates methods that can separate the desired (2R) enantiomer from any (2S) contaminant.

  • Carboxylic Acid Group: The acidic proton makes the molecule highly polar and capable of strong interactions with stationary phases, often leading to poor peak shape and low recovery during chromatography.

  • Tertiary Amide: The N-acyl group adds to the polarity and potential for hydrogen bonding.

Effective purification requires a multi-step approach that addresses both chemical purity (removing reaction by-products and starting materials) and stereochemical purity (ensuring high enantiomeric excess).

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying the crude product after synthesis?

For many amino acid derivatives, a simple acid-base extraction can significantly improve purity by removing neutral organic impurities.[1] If the product is a solid, direct recrystallization from a suitable solvent system should be attempted first, as it is often the most efficient method for achieving high purity on a large scale.[2][3] If the product is an oil or recrystallization fails, chromatography is the next logical step.

Q2: Should I use normal-phase (silica gel) or reversed-phase (C18) chromatography?

While normal-phase chromatography on silica gel is common, it can be problematic for free carboxylic acids. The acidic nature of silica can cause strong, sometimes irreversible, binding, leading to significant product loss and severe peak tailing.[1] Reversed-phase chromatography (using a C18 column) is often a better choice for polar compounds like this.[4] If you must use silica gel, the mobile phase must be modified by adding a small amount of acid (e.g., 0.1-1% acetic acid or trifluoroacetic acid) to suppress the ionization of your compound's carboxyl group, thereby reducing its interaction with the stationary phase.[1]

Q3: How do I confirm the chiral purity of my final product?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard for determining enantiomeric purity.[5][6][7] Polysaccharide-based columns (e.g., Chiralpak® series) are particularly effective for separating enantiomers of proline derivatives.[6][8] Other methods include Gas Chromatography (GC) on a chiral column after derivatization of the carboxylic acid and amine groups, or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[9]

Purification Strategy Workflow

The following diagram outlines a general workflow for developing a purification strategy for your target compound.

G cluster_0 cluster_1 cluster_2 start Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) start->workup analysis1 Assess Purity & State (TLC, LC-MS, NMR) workup->analysis1 is_solid Is product a solid? analysis1->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chrom Purify by Chromatography is_solid->chrom No / Oil analysis2 Check Purity (Chiral HPLC, NMR) recryst->analysis2 pure_solid Pure Product analysis2->pure_solid Purity >99% ee? Yes analysis2->chrom No analysis3 Combine Fractions & Assess Purity (HPLC) chrom->analysis3 pure_oil Pure Product analysis3->pure_oil G start Low Enantiomeric Purity (Confirmed by Chiral HPLC) decision Scale of Purification? start->decision prep_hplc Preparative Chiral HPLC / SFC decision->prep_hplc < 1 g (Analytical/Med-Chem) recryst Diastereomeric Salt Recrystallization decision->recryst > 1 g (Process/Scale-up) hplc_steps 1. Scale up analytical method 2. Collect enantiomeric fractions 3. Evaporate solvent prep_hplc->hplc_steps end_node Enantiomerically Pure Product prep_hplc->end_node recryst_steps 1. React with chiral base (e.g., (R)-phenylethylamine) 2. Selectively crystallize one diastereomeric salt 3. Liberate free acid with HCl recryst->recryst_steps recryst->end_node

Sources

Technical Support Center: A Guide to Improving the Yield of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important proline derivative. My objective is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. By explaining the causality behind each experimental choice, this document serves as both a troubleshooting manual and a guide to process optimization, ensuring you can achieve higher yields and purity with confidence.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common high-level questions to establish a strong theoretical foundation before troubleshooting specific experimental issues.

Q1: What is the primary synthetic route for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid?

The most direct and widely used method is the N-acylation of L-proline with methacryloyl chloride. This reaction typically employs Schotten-Baumann conditions , which are specifically designed for the acylation of amines in the presence of an aqueous base.[1][2][3] The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and maintains the proline's secondary amine in its deprotonated, nucleophilic state.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Proline L-Proline reaction_center + Proline->reaction_center MACL Methacryloyl Chloride MACL->reaction_center Base Aqueous Base (e.g., NaOH) Product (2R)-1-(2-methylprop-2-enoyl)pyrrolidine- 2-carboxylic acid Byproduct HCl (neutralized) reaction_center->Product reaction_center->Byproduct

Caption: General reaction scheme for the synthesis.

Q2: Why are Schotten-Baumann conditions particularly effective for this synthesis?

The effectiveness of Schotten-Baumann conditions lies in the use of a two-phase solvent system (e.g., water and an organic solvent like dichloromethane or diethyl ether).[1][3]

  • Phase 1 (Aqueous): Contains the base (like NaOH or NaHCO₃) and the deprotonated L-proline salt, which has some aqueous solubility. The base immediately neutralizes the HCl byproduct, preventing it from protonating the unreacted proline amine, which would render it non-nucleophilic.[2]

  • Phase 2 (Organic): Contains the methacryloyl chloride. The reaction occurs at the interface of the two layers.

  • Causality: This setup is self-validating. By constantly removing the acidic byproduct, the reaction is driven forward according to Le Châtelier's principle. The biphasic nature also helps to control the reaction rate and can minimize certain side reactions by keeping the bulk concentrations of reactants separated.

Q3: What are the most critical parameters that influence reaction yield and purity?

From extensive field experience, four parameters are paramount:

  • Quality of Methacryloyl Chloride: This is the most common point of failure. Methacryloyl chloride is highly susceptible to hydrolysis and polymerization.[4][5] Using old or improperly stored reagent will introduce methacrylic acid and polymer impurities, drastically reducing the yield of the desired product.

  • pH Control: The reaction medium must remain basic (typically pH 9-12) to ensure the proline amine is deprotonated and nucleophilic.[2][6] If the pH drops, the reaction will stall.

  • Temperature Management: The acylation is exothermic. Without adequate cooling (typically 0-5 °C), the heat generated can accelerate undesirable side reactions, including polymerization of the methacryloyl chloride and potential degradation of the product.[7]

  • Rate of Addition: Adding the methacryloyl chloride slowly to the vigorously stirred proline solution is crucial. A rapid, localized increase in the acyl chloride concentration can lead to the formation of proline dimers or other oligomeric byproducts.[8][9]

Part 2: Troubleshooting Guide: A Systematic Approach

This section is structured to help you diagnose and solve specific experimental problems in a logical, question-and-answer format.

Issue Cluster 1: Critically Low or No Product Yield

A: The primary suspect is the integrity of your methacryloyl chloride.

  • Expert Analysis: Methacryloyl chloride readily reacts with atmospheric moisture to form methacrylic acid.[5] It can also spontaneously polymerize, especially if not properly stabilized or stored.[7][10] The presence of methacrylic acid will consume the base, and the resulting carboxylate is a poor acylating agent.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting, take an aliquot of your methacryloyl chloride and run a quick ¹H NMR. Look for the characteristic vinyl protons of the acyl chloride. The presence of broad peaks or signals corresponding to methacrylic acid indicates degradation.

    • Purify if Necessary: If the reagent is suspect, it can be purified by distillation.[4] However, this should be done with extreme care, under vacuum, and preferably with a polymerization inhibitor like hydroquinone or phenothiazine added to the distillation flask.[4][7]

    • Use Fresh Reagent: The most reliable solution is to use a newly purchased bottle of methacryloyl chloride from a reputable supplier.

A: Your problem is likely related to pH control or reaction temperature.

  • Expert Analysis: As the reaction proceeds, it generates one equivalent of HCl for every equivalent of product formed. If your base is not concentrated enough or is added in insufficient quantity, the pH will drop, protonating the proline and stopping the reaction.

  • Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Detected check_reagent Verify Methacryloyl Chloride Quality start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok purify Purify or Replace Reagent reagent_ok->purify No check_ph Monitor Reaction pH (Target: 9-12) reagent_ok->check_ph Yes purify->start ph_ok pH Stable? check_ph->ph_ok add_base Add More Base (See Table 1) ph_ok->add_base No check_temp Check Temperature (Target: 0-5 °C) ph_ok->check_temp Yes add_base->check_ph temp_ok Temp Stable? check_temp->temp_ok improve_cooling Improve Cooling Bath temp_ok->improve_cooling No check_stirring Is Stirring Vigorous? temp_ok->check_stirring Yes improve_cooling->check_temp increase_stirring Increase Stir Speed check_stirring->increase_stirring No success Yield Improved check_stirring->success Yes increase_stirring->success

Caption: Troubleshooting workflow for low reaction yield.

  • Data-Driven Recommendations:

    Base Equivalents Typical Concentration Notes
    Sodium Hydroxide (NaOH)2.0 - 2.52-4 MStrong base, ensures high pH. Can cause hydrolysis of the product if left too long at high temp.
    Potassium Carbonate (K₂CO₃)2.5 - 3.0Saturated SolutionMilder base, good for sensitive substrates. May require more vigorous stirring.
    Sodium Bicarbonate (NaHCO₃)3.0 - 4.0Saturated SolutionWeak base, very gentle. Reaction may be slower. Good for minimizing base-catalyzed side reactions.
    Triethylamine (Et₃N)2.5 - 3.0Used in organic solventUsed in non-aqueous conditions. Requires careful purification to remove triethylammonium salts.
    Table 1: Recommended bases and quantities for the Schotten-Baumann acylation of L-proline.
Issue Cluster 2: Significant Impurity Profile

A: The most common impurities are unreacted L-proline, methacrylic acid, and polymers. Understanding their origin is key to prevention.

  • Expert Analysis: Each impurity points to a specific flaw in the reaction conditions.

    • Unreacted L-Proline: Indicates an incomplete reaction. This could be due to poor quality acyl chloride, insufficient reaction time, or a drop in pH that deactivated the proline.

    • Methacrylic Acid: This is almost always from the hydrolysis of methacryloyl chloride, either before or during the reaction (if pH control is poor or local "hot spots" occur).[5]

    • Polymers: Methacrylates are notorious for radical polymerization.[10] This can be initiated by heat, light, or trace metal impurities. The product itself can also polymerize under harsh workup conditions.

  • Prevention & Mitigation Strategy:

Side_Reactions main_path Desired Reaction: L-Proline + Methacryloyl Chloride -> Product side1 Side Reaction 1: Hydrolysis side2 Side Reaction 2: Polymerization side3 Side Reaction 3: Incomplete Reaction cause1 Cause: - Excess Water - Low pH side1->cause1 cause2 Cause: - High Temperature - No Inhibitor side2->cause2 cause3 Cause: - Poor Reagent - Low pH - Short Time side3->cause3 product1 Impurity: Methacrylic Acid cause1->product1 product2 Impurity: Polymer cause2->product2 product3 Impurity: Unreacted L-Proline cause3->product3

Caption: Key side reactions and their primary causes.

  • Preventative Measures:

    • To Avoid Polymers: Add a radical inhibitor like Butylated Hydroxytoluene (BHT) or phenothiazine (~200 ppm) to the reaction mixture, especially if the reaction requires elevated temperatures or extended times.[7]

    • To Avoid Methacrylic Acid: Use fresh, high-quality methacryloyl chloride and maintain strict temperature and pH control.

    • To Ensure Complete Reaction: Use a slight excess (1.1-1.3 equivalents) of methacryloyl chloride and allow the reaction to stir for an adequate amount of time (typically 2-4 hours) after the addition is complete.

Part 3: Optimized Experimental Protocols

These protocols are designed as self-validating systems, incorporating best practices to maximize yield and purity.

Protocol 1: Optimized Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, dissolve L-proline (1.0 eq) in 2 M sodium hydroxide (2.2 eq) solution. Cool the flask to 0-5 °C in an ice-water bath.

  • Reagent Addition: Dissolve fresh methacryloyl chloride (1.2 eq) in an organic solvent (e.g., dichloromethane, 2-3 volumes relative to the aqueous phase). Add this solution dropwise to the vigorously stirred, cooled proline solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for another 2 hours. Monitor the reaction by TLC (a suitable mobile phase is 10:1 Dichloromethane:Methanol with 0.5% acetic acid) to confirm the consumption of L-proline.

  • Quenching: Once the reaction is complete, the mixture is ready for workup as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to efficiently separate the acidic product from neutral organic impurities and unreacted starting materials.

  • Phase Separation: Transfer the final reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Wash Organic Layer: Wash the organic layer with a small amount of 1 M HCl to remove any unreacted base or basic byproducts.

  • Isolate Product from Aqueous Layer: Cool the original aqueous layer (which contains the sodium salt of your product) to 0-5 °C.

  • Acidification: Slowly and carefully acidify the aqueous layer with cold 6 M HCl with stirring. The pH should be lowered to ~2. The product will either precipitate as a solid or form an oil.

  • Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent (ethyl acetate is often effective).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: If the product is an oil or still contains impurities, it can be further purified by silica gel column chromatography.

References

  • KR20100088796A - New process for preparing (meth)
  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google P
  • How do i synthesize methacryloyl chloride? - ResearchGate. [Link]

  • Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline | Request PDF - ResearchGate. [Link]

  • US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google P
  • Cooperative Formation of Icosahedral Proline Clusters from Dimers - PMC - NIH. [Link]

  • Lysine Acetylation Controls Local Protein Conformation by Influencing Proline Isomerization - PMC - NIH. [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • US5219741A - Method of making L-proline using an N-acyl-L-protine acylase.
  • Cooperative Formation of Icosahedral Proline Clusters from Dimers - PubMed - NIH. [Link]

  • METHACRYLOYL CHLORIDE - VanDeMark Chemical. [Link]

  • Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? - ResearchGate. [Link]

  • What Is A Dimer In Organic Chemistry? - YouTube. [Link]

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. [Link]

  • Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all | PNAS. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. [Link]

  • -Dimer formation involving C1 positions via H-induced... | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides - ResearchGate. [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative - ResearchGate. [Link]

  • Fibrillin assembly: dimer formation mediated by amino-terminal sequences - PubMed. [Link]

  • Why can't Proline and Lysine go through transamination? - Quora. [Link]

  • Methacrylic acid from methyl methacrylate via hydrolysis - YouTube. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - ResearchGate. [Link]

  • Schotten–Baumann reaction - Grokipedia. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]

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  • Chemical Reporters for Exploring Protein Acylation - PMC - NIH. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]

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Technical Support Center: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a derivative of D-proline.[1] Its unique structure, containing a methacryloyl group attached to the proline nitrogen, a carboxylic acid, and a chiral center, makes it a valuable building block in various scientific applications. However, these same functional groups can be susceptible to degradation under certain experimental and storage conditions. Understanding the stability profile of this molecule is crucial for obtaining reliable and reproducible results.

This guide will walk you through potential stability issues and provide you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid?

A1: While specific long-term stability data for this exact molecule is limited, general guidelines for proline derivatives suggest storage in a cool, dry, and well-ventilated environment.[2] To ensure maximum stability, we recommend the following:

  • Temperature: Store the solid compound at 2-8°C. For solutions, storage at -20°C or -80°C is recommended, depending on the solvent.[3]

  • Light: Protect from light to prevent potential photolytic degradation.[2][3]

  • Moisture: Store in a tightly sealed container, preferably with a desiccant, to prevent hydrolysis.[2]

  • Inert Atmosphere: For utmost stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]

ConditionSolid StateIn Solution
Temperature 2-8°C-20°C to -80°C
Light Protect from lightProtect from light
Atmosphere Tightly sealedTightly sealed, consider inert gas

Q2: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis after storing my stock solution. What could be the cause?

A2: This is a common issue that can often be attributed to the degradation of the compound in solution. The primary suspects are hydrolysis and, depending on the solvent, solvolysis. The tertiary amide and the carboxylic acid ester (if formed with an alcohol-based solvent) are the most likely sites for hydrolysis.

To troubleshoot this, consider the following:

  • Solvent Choice: If you are using an aqueous buffer, the pH is critical. Acidic or basic conditions can catalyze hydrolysis. For non-aqueous stock solutions, ensure the solvent is dry (e.g., using molecular sieves).

  • Storage Temperature: Storing solutions at room temperature can accelerate degradation. For short-term storage (days), 2-8°C may be adequate. For longer-term storage (weeks to months), freezing at -20°C or -80°C is recommended.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution into smaller, single-use vials to minimize this.

Q3: What are the potential degradation pathways for this molecule under forced degradation conditions?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] Based on the structure of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield D-proline and 2-methylpropenoic acid. Low pH has been shown to induce cleavage at proline residues in peptides.[6]

  • Oxidation: The pyrrolidine ring could be susceptible to oxidation, potentially leading to the formation of a lactam (pyrrolidin-2-one derivative).[7] The double bond in the methacryloyl group is also a potential site for oxidative cleavage.

  • Photodegradation: The chromophores in the molecule may absorb UV light, leading to photolytic degradation. The exact products would depend on the wavelength and solvent.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group could occur.

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common experimental issues.

Scenario 1: You are performing a reaction in an acidic aqueous solution and notice the formation of a byproduct with a mass corresponding to D-proline.

  • Problem: Acid-catalyzed hydrolysis of the amide bond.

  • Explanation: The amide bond in your compound is susceptible to cleavage under acidic conditions, releasing the proline moiety.

  • Solution:

    • pH Optimization: If your experimental conditions allow, try to work at a more neutral pH.

    • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.

    • Reaction Time: Minimize the reaction time to reduce the extent of degradation.

Workflow for Investigating Acid-Catalyzed Hydrolysis

Caption: Potential degradation pathways under various stress conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. The goal is to achieve 5-20% degradation of the parent compound. [4]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C and analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often faster.

  • Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature. Analyze at regular intervals.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C. Analyze at regular intervals.

  • Photolytic Degradation: Expose an aliquot to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Analyze at regular intervals. A control sample should be kept in the dark under the same conditions.

  • Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to analyze the samples from each condition.

References

  • 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • L-Proline Raw Material Supplier, storage method. (2025, April 14). LookChem. Retrieved January 23, 2026, from [Link]

  • Wang, W., Singh, S., & Li, N. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical and Biomedical Analysis, 161, 171-188. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (2018, June 27). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Gibon, Y., Sulpice, R., & Stitt, M. (2011). PROTOCOL: Extraction and determination of proline. ResearchGate. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (n.d.). Google Patents.
  • Murahashi, S. I., & Naota, T. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1835-1841. [Link]

  • 1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed. (2023, August 2). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Assessment of the influence of different sample processing and cold storage duration on plant free proline content analyses - PubMed. (2010, December). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

troubleshooting reactions involving (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, storage, and application of this versatile chiral monomer.

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a functionalized amino acid derivative that finds applications in the development of stimuli-responsive polymers, chiral materials, and biocompatible hydrogels. Its unique structure, combining a polymerizable methacryloyl group with the chiral scaffold of D-proline, offers exciting possibilities in materials science and biomedical engineering. However, its synthesis and subsequent use in polymerization reactions can present several challenges. This guide provides in-depth troubleshooting advice and detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid?

The most prevalent and straightforward method for synthesizing N-methacryloyl-D-proline is the Schotten-Baumann reaction. This involves the acylation of the secondary amine of D-proline with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

2. What are the critical parameters to control during the synthesis?

Successful synthesis hinges on several key factors:

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and prevent premature polymerization of the methacryloyl chloride.[4]

  • Stoichiometry: A slight excess of methacryloyl chloride may be used to ensure complete conversion of the D-proline, but a large excess should be avoided to simplify purification.

  • Base: A suitable base, such as sodium hydroxide or triethylamine, is crucial to neutralize the HCl generated during the reaction and drive the equilibrium towards product formation.[1][5]

  • Solvent: A biphasic solvent system, often consisting of water and an organic solvent like dichloromethane or diethyl ether, is commonly employed.[2]

3. What are the likely impurities in a crude sample of N-methacryloyl-D-proline?

Common impurities include:

  • Unreacted D-proline

  • Methacrylic acid (from the hydrolysis of methacryloyl chloride)

  • Poly(methacrylic acid) or poly(N-methacryloyl-D-proline) if premature polymerization occurs

  • Diacylated proline derivatives, though less common for secondary amines.[6]

4. How can I confirm the identity and purity of my synthesized product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify characteristic peaks of the product and potential impurities.[7][8][9][10]

  • FT-IR Spectroscopy: Useful for identifying key functional groups, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the C=C stretch of the methacrylate group.[7][8]

  • Mass Spectrometry: Confirms the molecular weight of the product.

5. How should I store (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid?

As a reactive monomer, proper storage is critical to maintain its purity and reactivity. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis and light- or heat-induced polymerization.[8][11][12][13][14] For long-term storage, refrigeration at -20°C is recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Part 1: Synthesis and Purification

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Ineffective Acylation The reaction between D-proline and methacryloyl chloride is incomplete. This could be due to poor quality of the acid chloride, insufficient base, or non-optimal reaction temperature.Ensure methacryloyl chloride is fresh or properly stored. Use a slight excess (1.1-1.2 equivalents). Maintain the reaction temperature at 0-5°C and ensure efficient stirring. Add the base concurrently with or slightly after the methacryloyl chloride to neutralize the generated HCl.[1][4]
Hydrolysis of Methacryloyl Chloride Methacryloyl chloride is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This leads to the formation of unreactive methacrylic acid.Use anhydrous solvents if possible, although the Schotten-Baumann reaction often uses a biphasic system. Perform the reaction at low temperatures and add the methacryloyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the proline.
Product Loss During Work-up The product, being a carboxylic acid, can have significant water solubility, especially in its salt form at basic pH.After the reaction, acidify the aqueous layer to a pH of 2-3 with an acid like HCl to protonate the carboxylate and reduce its water solubility. Then, extract the product into an organic solvent like ethyl acetate or dichloromethane.

Problem 2: Product is Impure (Presence of Side-Products)

Potential Cause Explanation Recommended Solution
Presence of Methacrylic Acid As mentioned, this arises from the hydrolysis of methacryloyl chloride.Optimize reaction conditions to minimize hydrolysis (low temperature, slow addition of reagents). During work-up, a careful aqueous wash with a slightly basic solution (e.g., saturated sodium bicarbonate) can help remove some of the methacrylic acid, but this may also remove some of the desired product. Purification by column chromatography or recrystallization is often necessary.
Premature Polymerization The methacryloyl group can polymerize under the reaction or work-up conditions, especially if exposed to heat, light, or radical initiators.Conduct the reaction at low temperatures and in the dark. Consider adding a small amount of a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to the reaction mixture if polymerization is a significant issue.[15]
Unreacted D-Proline The reaction did not go to completion.Use a slight excess of methacryloyl chloride. Unreacted D-proline can be removed by washing the organic extract with an acidic aqueous solution (e.g., dilute HCl) during work-up.
Experimental Protocol: Synthesis and Purification of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • D-Proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolution of D-Proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-proline (1 equivalent) in a 1 M NaOH solution (2 equivalents) and cool the flask to 0°C in an ice bath.

  • Acylation: In a separate flask, dissolve methacryloyl chloride (1.1 equivalents) in DCM. Add this solution dropwise to the stirred D-proline solution at 0°C. Maintain the pH of the aqueous layer between 9 and 10 by the concurrent addition of 1 M NaOH solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water.

    • Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or acetone/hexanes.[16]

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

Part 2: Polymerization Reactions

Problem 3: Polymerization Fails to Initiate or Proceeds Slowly

Potential Cause Explanation Recommended Solution
Inhibitor Presence Commercial monomers are often supplied with inhibitors to prevent polymerization during storage. The synthesized monomer may also contain residual inhibitor from the synthesis step.Remove the inhibitor from the monomer prior to polymerization. This can be achieved by passing the monomer solution through a column of basic alumina or by washing with an aqueous base followed by drying.[15]
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization as it can scavenge radicals to form less reactive peroxy radicals.[17]Deoxygenate the polymerization mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to adding the initiator. Maintain an inert atmosphere throughout the polymerization.
Impure Monomer The presence of impurities, particularly acidic impurities like methacrylic acid, can sometimes interfere with the polymerization, especially in controlled radical polymerization techniques.[18]Ensure the monomer is of high purity. Purify the monomer by recrystallization or column chromatography before use.
Initiator Issues The initiator may be old, decomposed, or used at an inappropriate concentration or temperature.Use a fresh, properly stored initiator. Ensure the polymerization temperature is appropriate for the chosen initiator's half-life. Optimize the initiator concentration.

Problem 4: Low Polymer Yield or Low Molecular Weight

Potential Cause Explanation Recommended Solution
Chain Transfer Reactions Impurities or the solvent can act as chain transfer agents, terminating the growing polymer chain and initiating a new, shorter one.Use high-purity monomer and a solvent with a low chain transfer constant.
High Initiator Concentration An excess of initiator leads to a higher concentration of growing chains, which can increase the rate of termination reactions, resulting in lower molecular weight polymers.Optimize the initiator concentration. A lower initiator concentration generally leads to higher molecular weight polymers.
Incomplete Monomer Conversion The polymerization may have been stopped prematurely or the reaction conditions were not optimal for high conversion.Increase the polymerization time. Ensure the temperature is maintained at the optimal level for the initiator and monomer system.

Visualizations and Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification D_Proline D-Proline Reaction Schotten-Baumann Reaction (0-5°C) D_Proline->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (pH 2-3) Reaction->Acidification Crude Mixture Extraction Solvent Extraction Acidification->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure N-methacryloyl-D-proline Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of N-methacryloyl-D-proline.

Troubleshooting Logic for Low Synthesis Yield

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_temp Temperature Issues cluster_pH pH Issues cluster_workup_issues Work-up Issues Start Low Synthesis Yield Check_Reagents Check Reagent Quality (Methacryloyl Chloride, Base) Start->Check_Reagents Check_Temp Verify Reaction Temperature (0-5°C) Start->Check_Temp Check_pH Monitor pH during reaction (maintain 9-10) Start->Check_pH Check_Workup Review Work-up Procedure Start->Check_Workup Reagent_Sol Use fresh reagents. Ensure correct stoichiometry. Check_Reagents->Reagent_Sol Temp_Sol Maintain strict temperature control. Check_Temp->Temp_Sol pH_Sol Ensure efficient base addition to neutralize HCl. Check_pH->pH_Sol Workup_Sol Acidify to pH 2-3 before extraction. Use appropriate extraction solvent. Check_Workup->Workup_Sol

Caption: Decision tree for troubleshooting low yield in N-methacryloyl-D-proline synthesis.

References

  • Antonopoulou, M.-N., Jones, G. R., Kroeger, A. A., Pei, Z., Coote, M. L., Truong, N. P., & Anastasaki, A. (2023). Acid-triggered radical polymerization of vinyl monomers.
  • Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters.
  • Schotten-Baumann reaction for NOBE synthesis. 1 eq. of ethanolamine... (n.d.).
  • Imai, Y., et al. (2007). Hydrolytic stability of methacrylamide in acidic aqueous solution.
  • Benchchem. (2025). Troubleshooting guide for experiments involving lead(II)
  • Yue, K., et al. (2017). Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives.
  • Preparation method for pyrrolidine-2-carboxylic acid deriv
  • Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. CN102503849B.
  • Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • My Magic Mud. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life.
  • Britton, J., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
  • Goh, P. S., et al. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Omega.
  • Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • He, J., et al. (2023).
  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
  • Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis. (n.d.).
  • Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. (2025, February 20).
  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (n.d.).
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). (n.d.).
  • Methacrylate Esters – Safe Handling Manual. (n.d.).
  • FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40 Fig.2 shows... (n.d.).
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009, December 30).
  • Radical polymeriz
  • Fujisawa, S., & Kadoma, Y. (1997).
  • D-Proline(344-25-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Radical chemistry in polymer science: an overview and recent advances. (n.d.). PMC - NIH.
  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (n.d.). Royal Society of Chemistry.
  • Hydrolysis of Amides. (2019, August 28). YouTube.
  • Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers.
  • Reactive Material Hazards. (2001, October 1). AIChE.
  • Methacrylates. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Figure 2. 1D 1 H NMR spectra of the reaction mixture of L-proline and... (n.d.).
  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023, October 6). YouTube.
  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applic
  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH.

Sources

Technical Support Center: Optimization of Reaction Conditions for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-L-proline, is a valuable building block in medicinal chemistry and polymer science. Its synthesis, typically achieved through the acylation of (2R)-pyrrolidine-2-carboxylic acid (L-proline) with methacryloyl chloride, can present several challenges. This guide will address these challenges in a question-and-answer format to help you optimize your reaction conditions and achieve high yield and purity.

The fundamental reaction is an amide bond formation, commonly performed under Schotten-Baumann conditions. This involves the reaction of an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system.[1][2]

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents L-Proline Methacryloyl Chloride Base (e.g., Triethylamine) Solvent (e.g., DCM) Dissolve Dissolve L-Proline and Base in Solvent Reagents->Dissolve 1. Glassware Dry Glassware Inert Atmosphere (N2/Ar) Glassware->Dissolve Cool Cool to 0-5 °C Dissolve->Cool 2. Add Slowly Add Methacryloyl Chloride Cool->Add 3. Stir Stir at Low Temp, then Warm to RT Add->Stir 4. Quench Quench with Water or Sat. NaHCO3 Stir->Quench 5. Extract Extract with Organic Solvent Quench->Extract 6. Wash Wash Organic Layer Extract->Wash 7. Dry Dry with Na2SO4/MgSO4 Wash->Dry 8. Concentrate Concentrate in vacuo Dry->Concentrate 9. Purify Column Chromatography or Recrystallization Concentrate->Purify 10. Analyze TLC, NMR, HPLC, MS Purify->Analyze 11.

Caption: General workflow for the synthesis of N-methacryloyl-L-proline.

Frequently Asked Questions & Troubleshooting Guide

Reaction Setup and Execution

Q1: My reaction is giving a low yield. What are the most critical parameters to control?

A1: Low yield in this acylation is often traced back to a few key factors:

  • Temperature Control: This is arguably the most critical parameter. The reaction between an amine and methacryloyl chloride is exothermic. Running the reaction at elevated temperatures can lead to side reactions. It is crucial to maintain a low temperature, ideally between 0-5 °C, during the addition of methacryloyl chloride.[3] Some protocols for similar acylations even recommend temperatures below 0°C.

  • Rate of Addition: Add the methacryloyl chloride dropwise to the solution of L-proline and base. A slow addition rate helps to control the exotherm and minimizes the local concentration of the highly reactive acyl chloride, which can reduce the formation of byproducts.[4]

  • Stoichiometry: While a slight excess of the acylating agent can be used to ensure full conversion of the starting amine, a large excess can lead to side reactions and complicate purification. A molar ratio of 1.1:1 of methacryloyl chloride to L-proline is a good starting point.[3] The amount of base is also crucial; typically, at least 2 equivalents are used to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid of proline.

  • Moisture: Methacryloyl chloride is highly sensitive to moisture and will readily hydrolyze to methacrylic acid.[5] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: I'm observing a significant amount of a white precipitate forming in my reaction vessel. What could this be?

A2: The white precipitate is most likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or unreacted L-proline. L-proline has limited solubility in many organic solvents. The formation of triethylamine hydrochloride is an expected consequence of the reaction as the base neutralizes the HCl byproduct.[2] This is generally not a concern as it is typically removed during the aqueous work-up.

Q3: My reaction mixture is turning viscous and difficult to stir. What is happening?

A3: Increased viscosity is a strong indicator of polymerization. Methacryloyl chloride and the resulting N-methacryloyl-L-proline product both contain a reactive double bond and can undergo polymerization, especially in the presence of heat, light, or radical initiators.[4][5] To mitigate this:

  • Maintain Low Temperatures: As mentioned, keep the reaction cold.

  • Use an Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ), to the reaction mixture.[6]

  • Work-up Promptly: Once the reaction is complete, proceed with the work-up without delay to remove unreacted methacryloyl chloride and minimize the time the product spends under potentially polymerizing conditions.

Side Reactions and Byproducts

Q4: What are the most common side products in this reaction, and how can I detect them?

A4: The primary side products to be aware of are:

  • Methacrylic Acid: Formed from the hydrolysis of methacryloyl chloride by trace amounts of water.[7] It can be detected by NMR and may be visible on a TLC plate, often streaking due to its acidic nature.

  • Poly(methacryloyl chloride) or Poly(N-methacryloyl-L-proline): As discussed, polymerization is a significant risk.[5] Polymers will typically have very different solubility and chromatographic behavior than the desired product, often remaining at the baseline of a TLC plate.

  • N,O-bis-acylated proline: While less common for a secondary amine like proline, it's a possibility if the carboxylic acid is activated.

  • Hydrolysis of the Product: The N-methacryloyl amide bond is generally stable, but under harsh acidic or basic conditions during work-up, it could potentially hydrolyze back to L-proline and methacrylic acid. Studies on similar structures show that methacrylamide groups are generally more stable to hydrolysis than methacrylate esters, especially at high pH.[8]

Detection:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction.[9] You can spot the starting material (L-proline), the reaction mixture, and a co-spot. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicates reaction progression. Byproducts may appear as additional spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive for characterizing the final product and identifying impurities.[9][10] The presence of characteristic vinyl proton signals and the absence of the N-H proton of proline are key indicators of success.

Q5: Can racemization occur during the reaction?

A5: For the acylation of L-proline, racemization at the alpha-carbon is generally not a major concern under standard Schotten-Baumann conditions, as the stereocenter is not directly involved in the reaction mechanism in a way that would facilitate its inversion. However, it is always good practice to confirm the optical purity of the final product, for example, by chiral HPLC if the application requires it.

Work-up and Purification

Q6: What is the best way to quench the reaction and remove excess reagents?

A6: After the reaction is complete (as determined by TLC), the mixture should be quenched to destroy any remaining methacryloyl chloride. A common and effective method is to slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate. This will neutralize the HCl byproduct and any unreacted methacryloyl chloride (hydrolyzing it to the water-soluble sodium methacrylate). The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[11]

Q7: I'm having trouble purifying my product by column chromatography. What solvent system do you recommend?

A7: N-acylated amino acids can be quite polar, which can make purification challenging. A good starting point for silica gel column chromatography would be a gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[12] For highly polar products, you may need to add a small amount of a more polar solvent like methanol to the mobile phase. To suppress the ionization of the carboxylic acid and reduce streaking on the silica gel, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent system can be very effective.

Q8: Is recrystallization a viable purification method for this compound?

A8: Recrystallization can be an excellent method for obtaining highly pure material, provided a suitable solvent system can be found. For N-acylated proline derivatives, you might explore solvent systems such as ethyl acetate/hexanes, acetone/water, or ethanol/diethyl ether. The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then either cooling the solution or adding a co-solvent in which the product is insoluble to induce crystallization.[13][14]

Product Stability and Storage

Q9: How should I store the final product to prevent degradation?

A9: The final product, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, contains a polymerizable methacrylate group. To ensure its long-term stability:

  • Store Cold: Store the purified product at low temperatures, preferably at -20°C.[3]

  • Protect from Light: Store in an amber vial or a container protected from light, as light can initiate radical polymerization.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Add an Inhibitor: If the product is to be stored for an extended period, especially in solution, adding a small amount of an inhibitor like MEHQ can be beneficial.

Detailed Experimental Protocol (General Method)

This protocol is a general guideline based on the Schotten-Baumann reaction and should be optimized for your specific laboratory conditions.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (2R)-pyrrolidine-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the flask.

  • Add triethylamine (2.2 eq) to the suspension.

  • Cool the flask to 0°C in an ice-water bath.

2. Reaction:

  • Dissolve methacryloyl chloride (1.1 eq) in a small amount of anhydrous DCM/THF and add it to the dropping funnel.

  • Add the methacryloyl chloride solution dropwise to the stirred suspension of L-proline over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up:

  • Cool the reaction mixture back to 0°C and slowly quench by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or ethyl acetate (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% acetic acid).

  • Alternatively, attempt recrystallization from a suitable solvent pair.

5. Characterization:

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary Table

ParameterRecommended ConditionRationale / Troubleshooting
Temperature 0-5 °C during additionMinimizes side reactions and polymerization.[3] Higher temps lead to lower yields.
Solvent Anhydrous DCM, THF, or Ethyl AcetateMust be anhydrous to prevent hydrolysis of methacryloyl chloride.[5]
Base Triethylamine, PyridineNeutralizes HCl byproduct.[2] Use at least 2 equivalents.
Stoichiometry ~1.1 eq. Methacryloyl ChlorideSlight excess drives reaction to completion. Large excess complicates purification.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.
Work-up Quench with sat. NaHCO3(aq)Neutralizes acid and hydrolyzes excess acyl chloride.
Purification Column Chromatography or RecrystallizationNecessary to remove salts and byproducts.[12]
Storage -20°C, protected from lightPrevents polymerization and degradation.[3]

Logical Relationships Diagram

Troubleshooting LowYield Low Yield Polymerization Polymerization / Viscous Mixture ImpureProduct Impure Product Temp High Temperature Temp->LowYield Temp->Polymerization Temp->ImpureProduct Moisture Moisture Contamination Moisture->LowYield hydrolysis of MAC Moisture->ImpureProduct methacrylic acid Stoichiometry Incorrect Stoichiometry Stoichiometry->LowYield incomplete reaction Stoichiometry->ImpureProduct excess reagents AdditionRate Fast Addition of Acyl Chloride AdditionRate->LowYield AdditionRate->Polymerization Workup Inefficient Work-up/Purification Workup->ImpureProduct Storage Improper Storage Storage->ImpureProduct degradation

Caption: Common issues and their potential root causes.

References

  • Aakeröy, C. B., Grommet, A. B., & Desper, J. (2011). Cocrystal screening of diclofenac. Pharmaceutics, 3(3), 601-614.
  • Sorbe Analytical. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Kim, J. H., Lee, J. H., & Kim, J. H. (2010). New process for preparing (meth)acryloyl chloride.
  • Yoshida, K., et al. (2007). Hydrolytic stability of methacrylamide in acidic aqueous solution.
  • Li, J., & Wang, X. J. (2012). Process method for crystallization purification of proline.
  • Zheng, J., et al. (2018). Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis. Macromolecular Chemistry and Physics, 219(18), 1800266.
  • Beck, A. K., et al. (2003). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 80, 46.
  • ResearchGate. (2021). Amounts for polymer synthesis using Methacryloyl Chloride, PEO, Toluene and Pyridine? Retrieved from [Link]

  • He, H., et al. (2011). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2753-2760.
  • VanDeMark Chemical. (2018). METHACRYLOYL CHLORIDE. Retrieved from [Link]

  • van der Vlag, R., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid. ACS Omega, 6(40), 26265–26276.
  • Deming, T. J. (2015). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • ResearchGate. (n.d.). Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. Retrieved from [Link]

  • WO2019002344A1. (2019).
  • Mitchell, J. B., et al. (2023). High Molecular Weight Polyproline as a Potential Biosourced Ice Growth Inhibitor: Synthesis, Ice Recrystallization Inhibition, and Specific Ice Face Binding. Biomacromolecules, 24(3), 1334–1343.
  • Zheng, J., et al. (2018). Hydrolytic stability of methacrylamide and methacrylate in gelatin methacryloyl and decoupling of gelatin methacrylamide from gelatin methacryloyl through hydrolysis. Nanyang Technological University.
  • Di Profio, G., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Pure and Applied Chemistry, 93(1), 105-115.
  • Cantillo, D., & Kappe, C. O. (2014). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Organic Process Research & Development, 18(11), 1350-1355.
  • Van Den Bulcke, A. I., et al. (2017). Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives. Biomacromolecules, 18(6), 1855-1865.
  • Csapó, J., et al. (2005). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20.
  • CN107827802B. (2018). Synthesis method of D-proline.
  • Englert, U., et al. (2016). Redetermination of the solvent-free crystal structure of l-proline.
  • ResearchGate. (2014). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? Retrieved from [Link]

  • L.S.College, Muzaffarpur. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

  • Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-13.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Polymer Synthesis: The Role of Methacryloyl Chloride. Retrieved from [Link]

  • Zhou, Z., Scott, W. L., & O'Donnell, M. J. (2016).
  • Cicerone, M. T., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceutics, 12(10), 949.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

Sources

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation with this compound. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions.

Understanding the Molecule: A Chemist's Perspective

Before diving into troubleshooting, it's crucial to understand the structural features of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid that influence its solubility.

  • Carboxylic Acid Group: This is a key functional group that is ionizable. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is significantly more polar and water-soluble. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form.

  • Pyrrolidine Ring with N-Acyl Substitution: The pyrrolidine ring itself is relatively polar. However, the presence of the 2-methylprop-2-enoyl group attached to the nitrogen atom introduces a degree of hydrophobicity.

  • Stereochemistry: The "(2R)" designation indicates a specific stereoisomer. While this doesn't directly impact the fundamental solubility, different crystal packing of enantiomers or diastereomers can sometimes lead to variations in dissolution rates.

The interplay between the polar carboxylic acid group and the more non-polar part of the molecule will govern its solubility profile across different solvent systems.

Frequently Asked Questions (FAQs)

Here are some common initial questions researchers may have when working with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

1. What is the first step I should take to assess the solubility of my compound?

The initial step is to perform a preliminary solubility screening in a range of common laboratory solvents. This will give you a broad understanding of the compound's polarity and help in selecting appropriate solvents for your experiments. A recommended starting panel of solvents is provided in the table below.

Solvent ClassExample SolventsExpected Solubility Profile
Polar Protic Water, Methanol, EthanolSolubility is likely to be pH-dependent in water. May have good solubility in alcohols.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Good solubility is expected due to the presence of polar functional groups.
Non-polar Toluene, HexanesLow solubility is anticipated due to the polar carboxylic acid group.
Intermediate Dichloromethane (DCM), Ethyl AcetateModerate solubility may be observed.

2. Why is my compound poorly soluble in aqueous solutions?

Poor aqueous solubility is a common challenge for many organic molecules, especially new chemical entities.[1] For (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, this is likely due to the hydrophobic nature of the 2-methylprop-2-enoyl group, which can counteract the solubilizing effect of the carboxylic acid, particularly at neutral or acidic pH.

3. How does pH affect the solubility of this compound?

The carboxylic acid group makes the solubility of this compound highly pH-dependent.

  • At low pH (acidic conditions): The carboxylic acid will be protonated (-COOH), making the molecule less polar and likely to have lower aqueous solubility.

  • At high pH (basic conditions): The carboxylic acid will be deprotonated (-COO⁻), forming a carboxylate salt. This charged species is significantly more polar and will have higher aqueous solubility.

Therefore, adjusting the pH is one of the primary methods to control its solubility in aqueous media.[2]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, problem-oriented approach to tackling solubility issues.

Problem 1: My compound is insoluble in my desired aqueous buffer (e.g., PBS pH 7.4).

This is a frequent issue, especially for in vitro biological assays.

Root Cause Analysis: At pH 7.4, a significant portion of the carboxylic acid may still be in its protonated, less soluble form, depending on its pKa. The overall hydrophobicity of the molecule also plays a role.

Solutions:

  • pH Adjustment: Carefully increase the pH of your buffer. A slight increase to pH 8.0 or 8.5 can significantly deprotonate the carboxylic acid and enhance solubility. Be mindful of the pH stability of your compound and the requirements of your experiment.

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). It's crucial to start with a small percentage (e.g., 1-5%) and ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Salt Formation: Synthesize a salt form of your compound. For a carboxylic acid, forming a salt with a base (e.g., sodium, potassium, or an amine) is a very effective way to increase aqueous solubility and dissolution rate.[3]

Problem 2: My compound precipitates out of solution when I dilute my stock solution (e.g., from DMSO into an aqueous buffer).

This is a classic problem when working with compounds that have high solubility in organic solvents but low solubility in water.

Root Cause Analysis: When the concentrated DMSO stock is diluted into the aqueous buffer, the concentration of the organic solvent drops dramatically. The aqueous environment can no longer sustain the solubilization of the compound, leading to precipitation.

Solutions:

  • Lower the Stock Concentration: If possible, start with a more dilute stock solution in DMSO.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution into a mixture of the buffer and an organic solvent.

  • Employ Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to the final aqueous buffer. Surfactants form micelles that can encapsulate the poorly soluble drug and keep it in solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]

Problem 3: I need a high concentration of the compound for my experiment, but I can't achieve it with simple methods.

For applications like formulation development or certain in vivo studies, high concentrations are often necessary.

Root Cause Analysis: The intrinsic solubility of the compound in the desired solvent system may be the limiting factor.

Solutions:

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a water-soluble polymer.[5] This can enhance the dissolution rate and apparent solubility. Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[6]

  • Lipid-Based Formulations: If the compound has some lipophilicity, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4] These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous media.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area available for dissolution, leading to a higher dissolution rate and apparent solubility.

Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques.

Protocol 1: Systematic pH-Solubility Profiling

Objective: To determine the aqueous solubility of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid as a function of pH.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical method for concentration determination (e.g., HPLC-UV)[7]

Procedure:

  • Add an excess amount of the compound to vials containing each buffer. Ensure there is undissolved solid material at the bottom of each vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to reach saturation.[8]

  • After equilibration, check the pH of each suspension to ensure it has not shifted significantly.

  • Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer.

Protocol 2: Co-crystal Screening

Objective: To explore the formation of co-crystals with improved solubility and dissolution properties.

Materials:

  • (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

  • A selection of co-formers (e.g., other carboxylic acids, amides, or compounds with hydrogen bonding capabilities).

  • Solvents for grinding or slurry experiments (e.g., ethanol, ethyl acetate, acetonitrile).

  • Mortar and pestle or ball mill for grinding.

  • Vials and magnetic stirrer for slurry experiments.

  • Analytical techniques for characterization (e.g., DSC, PXRD, FT-IR).

Procedure (Liquid-Assisted Grinding):

  • Combine stoichiometric amounts of the compound and a selected co-former in a mortar or milling jar.

  • Add a few drops of a solvent to moisten the solid mixture.

  • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Dry the resulting solid under vacuum.

  • Characterize the solid using techniques like DSC (to look for a new melting point) and PXRD (to identify a new crystal lattice) to confirm co-crystal formation.

  • Assess the solubility and dissolution rate of the new co-crystal form compared to the original compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a typical workflow for addressing solubility issues with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Solubility_Workflow cluster_start Initial Assessment cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_simple Simple Modifications cluster_advanced Advanced Formulations cluster_end Outcome Start Start with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Solubility_Screen Perform Preliminary Solubility Screen (Aqueous & Organic Solvents) Start->Solubility_Screen Is_Soluble Is solubility in desired aqueous buffer sufficient? Solubility_Screen->Is_Soluble pH_Adjust pH Adjustment Is_Soluble->pH_Adjust No End_Success Achieved Desired Solubility Proceed with Experiment Is_Soluble->End_Success Yes Cosolvent Use of Co-solvents pH_Adjust->Cosolvent Still Insufficient Salt_Formation Salt Formation Cosolvent->Salt_Formation Still Insufficient Solid_Dispersion Solid Dispersion Salt_Formation->Solid_Dispersion Still Insufficient Complexation Complexation (e.g., Cyclodextrins) Solid_Dispersion->Complexation Still Insufficient Complexation->End_Success

Caption: Decision-making workflow for solubility enhancement.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (PubChem Compound Summary for CID 11859209, 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate). PubChem. [Link]

  • National Center for Biotechnology Information. (PubChem Compound Summary for CID 95491, 2-Methylpyrrolidine-2-carboxylic acid). PubChem. [Link]

  • National Center for Biotechnology Information. (PubChem Compound Summary for CID 557, 1-Methylpyrrolidine-2-carboxylic acid). PubChem. [Link]

  • National Center for Biotechnology Information. (PubChem Compound Summary for CID 2795121, (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid). PubChem. [Link]

  • ResearchGate. (Formulation strategies for poorly soluble drugs). ResearchGate. [Link]

  • ACS Publications. (Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics). Crystal Growth & Design. [Link]

  • Google Patents. (EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives).
  • MDPI. (Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids). MDPI. [Link]

  • Dissolution Technologies. (Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter). Dissolution Technologies. [Link]

  • MDPI. (Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications). MDPI. [Link]

  • National Center for Biotechnology Information. (Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems). PMC. [Link]

  • World Health Organization. (Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System). WHO. [Link]

  • GSC Online Press. (A review on solubility enhancement technique for pharmaceutical drugs). GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW). ResearchGate. [Link]

  • Google Patents. (US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof).
  • Purdue e-Pubs. (Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications). Purdue University. [Link]

  • Dow Development Labs. (Ask a Formulator: What is the Purpose and Approach to Solubility Studies?). Dow Development Labs. [Link]

  • WJBPHS. (Solubility enhancement techniques: A comprehensive review). World Journal of Biology, Pharmacy and Health Sciences. [Link]

  • World Pharma Today. (Innovative Formulation Strategies for Poorly Soluble Drugs). World Pharma Today. [Link]

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Technical Support Center: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a specialized molecule for which degradation pathways have not been extensively published in peer-reviewed literature. The following technical support guide has been developed by a Senior Application Scientist based on established principles of organic chemistry and drug metabolism, focusing on the known reactivity of its constituent functional groups: an amide linkage, an α,β-unsaturated carbonyl system (methacryloyl group), and a pyrrolidine carboxylic acid moiety (proline analog). The pathways and troubleshooting advice provided are therefore predictive and should be used as a strategic guide for experimental design.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the handling, analysis, and stability testing of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Question 1: "I'm observing a new peak in my HPLC chromatogram during sample analysis, which grows over time. What could it be?"

Answer: The appearance of a new, growing peak is a classic sign of sample degradation. Based on the structure of your molecule, the most probable cause is the hydrolysis of the amide bond.

  • Causality: The amide bond connecting the methacryloyl group to the pyrrolidine ring is susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH (either acidic or basic conditions). This reaction cleaves the molecule into two smaller, more polar compounds.

  • Predicted Degradants:

    • (2R)-pyrrolidine-2-carboxylic acid (L-proline)

    • Methacrylic acid

  • Troubleshooting Workflow:

    • Confirm Identity: Spike your sample with commercially available standards of L-proline and methacrylic acid. If the retention time of your new peak matches one of the standards, you have confirmed its identity.

    • pH Control: Immediately assess the pH of your sample and mobile phase. For maximum stability, buffer your solutions to a neutral pH (around 6.5-7.5). Avoid strongly acidic or basic conditions during both storage and analysis.

    • Temperature Control: Lower the temperature of your autosampler to 4°C. Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.

    • Method Validation: If the issue persists, consider using a faster analytical method with a shorter run time to minimize on-instrument degradation.

  • Experimental Workflow Diagram:

    G A New Peak Observed in HPLC B Hypothesis: Amide Hydrolysis A->B G Action: Analyze Sample pH & Temperature A->G C Action: Spike with Standards (L-Proline & Methacrylic Acid) B->C D Match Found? C->D E Identity Confirmed. Implement pH & Temp Control. D->E Yes F No Match. Consider Other Pathways (e.g., Oxidation). D->F No H Action: Adjust to Neutral pH & Lower Temp (4°C) G->H H->A

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Question 2: "My compound is losing potency in a formulation containing thiol-based excipients (e.g., thioglycerol). Why is this happening?"

Answer: This is likely due to a Michael addition reaction. The α,β-unsaturated carbonyl of the methacryloyl group is an electrophilic center that is highly reactive towards nucleophiles, particularly soft nucleophiles like thiols.

  • Causality: The thiol group (-SH) of your excipient can attack the β-carbon of the methacryloyl moiety. This is a well-documented reaction for compounds containing similar functional groups, such as methacrylates. This covalent modification neutralizes the parent compound, leading to a loss of potency.

  • Troubleshooting Steps:

    • Formulation Reformulation: The most effective solution is to replace the thiol-containing excipient with a non-nucleophilic alternative.

    • Characterize the Adduct: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the new product. You should observe a new mass peak corresponding to the molecular weight of your parent compound plus the molecular weight of the thiol excipient.

    • Kinetics Study: If the excipient cannot be replaced, conduct a kinetics study to understand the rate of adduct formation under different temperature and pH conditions to define a limited shelf-life for the formulation.

  • Proposed Reaction Pathway:

    G Parent (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid Adduct Thiol-Adduct Product Parent->Adduct Michael Addition Thiol R-SH (Thiol Excipient) Thiol->Adduct

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure, two main degradation pathways are predicted:

  • Hydrolytic Degradation: Cleavage of the amide bond to yield (2R)-pyrrolidine-2-carboxylic acid and methacrylic acid. This is expected to be the dominant non-enzymatic pathway in aqueous environments.

  • Metabolic Degradation: In a biological system, cytochrome P450 enzymes may oxidize the pyrrolidine ring, a common metabolic pathway for proline and its derivatives. Additionally, the methacryloyl group can be targeted by glutathione S-transferases (GSTs), leading to the formation of a glutathione adduct via a Michael addition.

Q2: How should I store the compound to ensure long-term stability?

For optimal stability, the compound should be stored as a dry, solid powder in a tightly sealed container at -20°C or lower, protected from light and moisture. In solution, prepare fresh batches for each experiment. If a stock solution must be stored, use a non-aqueous solvent like anhydrous DMSO, store at -80°C, and aliquot to avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are best for studying its degradation?

A combination of techniques is recommended for a comprehensive stability study:

  • HPLC or UPLC with UV detection: Ideal for quantifying the parent compound and separating it from its degradants. A reverse-phase C18 column is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for the structural identification of unknown degradation products. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to help determine elemental composition.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to definitively elucidate the structure of major degradation products if they can be isolated in sufficient quantity and purity.

Protocols for Stability Assessment

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To assess stability under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B guideline compliant) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify and quantify the parent compound and any new peaks.

Data Presentation:

Stress ConditionTime (hr)Parent Compound Remaining (%)Major Degradant Peak Area (%)
0.1 M HCl, 60°C24e.g., 75.2%e.g., Peak 1: 15.3%
0.1 M NaOH, 60°C24e.g., 40.1%e.g., Peak 1: 45.8%
Water, 60°C24e.g., 95.5%e.g., Peak 1: 2.1%
3% H₂O₂, RT24e.g., 88.9%e.g., Peak 2: 8.7%
Light (ICH Q1B)-e.g., 99.1%e.g., No significant change

Note: Data shown are illustrative examples.

Predicted Degradation Pathways Diagram

G cluster_hydrolysis Hydrolytic Pathway cluster_metabolic Metabolic Pathway Parent (2R)-1-(2-methylprop-2-enoyl) pyrrolidine-2-carboxylic acid Proline (2R)-pyrrolidine-2-carboxylic acid Parent->Proline Amide Hydrolysis (H₂O, H⁺/OH⁻) Methacrylic Methacrylic Acid Parent->Methacrylic Amide Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Oxidized Pyrrolidine Ring (via CYP450) Parent->Oxidized Enzymatic Oxidation Glutathione Glutathione Adduct (via GST) Parent->Glutathione Michael Addition

Caption: Predicted hydrolytic and metabolic degradation pathways.

References

This section would typically contain citations to specific literature. As no direct literature exists for this compound, this list provides authoritative resources on the underlying chemical and biological principles discussed.

  • Amide Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Michael Addition Reaction: For a general overview of the Michael reaction mechanism. [Link]

  • Drug Metabolism: Pelkonen, O., & Raunio, H. (2005). In Vitro Methods in Drug Metabolism and Toxicology. In Comprehensive Medicinal Chemistry II (pp. 261-285). Elsevier. [Link]

  • Forced Degradation Studies (ICH Guidelines): International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

Technical Support Center: Chiral Purity Analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral purity analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible enantiomeric separations using High-Performance Liquid Chromatography (HPLC). The guidance herein is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Challenge of Separating (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a chiral molecule derived from L-proline. Its structure contains a carboxylic acid group, which is the primary site for chiral interaction, and a tertiary amide. The accurate quantification of its enantiomeric purity is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The separation of enantiomers by HPLC is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.[1] This is most commonly accomplished by using a Chiral Stationary Phase (CSP). The fundamental principle governing this separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes.

This guide will walk you through method development strategies, troubleshooting common chromatographic issues, and best practices for this specific analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common challenges.

Part 1: Method Development & Optimization

Question: How do I select the appropriate chiral stationary phase (CSP) for this acidic compound?

Answer: The selection of the CSP is the most critical parameter for a successful chiral separation. For an acidic analyte like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, the primary interaction points are the carboxylic acid group (for hydrogen bonding and ionic interactions) and the polar amide group. Based on these features, several types of CSPs are excellent starting points.

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the most versatile and widely used CSPs.[3] They offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions. Columns like Daicel CHIRALPAK® AD/AS or CHIRALCEL® OD/OJ are excellent for initial screening under normal phase, polar organic, or reversed-phase conditions.

  • Anion-Exchange Type CSPs: These columns are specifically designed for the enantioseparation of acidic compounds.[4] They work on the principle of forming ion-pairs between the deprotonated carboxylic acid of your analyte and a chiral basic selector on the stationary phase. Daicel CHIRALPAK® QN-AX or QD-AX are prime examples and often provide exceptional selectivity for acids.[4]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin or Vancomycin based): These columns, such as the CHIROBIOTIC™ V2 or T2, are known for their robustness and multimodal capabilities (RP, NP, Polar Ionic).[5] They are particularly effective for separating molecules containing polar functional groups like carboxylic acids and amides.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

CSP TypeRecommended ColumnsPrimary Interaction MechanismSuitable Mobile Phase Modes
Polysaccharide CHIRALPAK® AD-H, CHIRALCEL® OD-HHydrogen bonding, steric hindrance, dipole-dipoleNormal Phase, Polar Organic, Reversed Phase
Anion-Exchange CHIRALPAK® QN-AX, QD-AXIon-pairing, hydrogen bondingNon-aqueous polar organic with acidic/basic additives
Macrocyclic Glycopeptide CHIROBIOTIC™ V2, T2Inclusion complexing, hydrogen bonding, ionic interactionsReversed Phase, Polar Ionic, Polar Organic

Question: What are the best starting conditions for mobile phase screening?

Answer: A systematic screening approach is the most efficient way to find a successful separation. It's recommended to screen several mobile phase modes. Since retention mechanisms are highly complex, predicting the best conditions without screening is unreliable.[5]

Table 2: Suggested Starting Mobile Phase Conditions for Screening

ModeMobile Phase CompositionKey Considerations
Normal Phase (NP) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)TFA is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducible retention.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (e.g., 90:10 v/v) + 0.1% Formic Acid (FA) / 10 mM Ammonium FormateThis mode is often used with polysaccharide columns and can offer unique selectivity. The acid/salt additive controls the ionic interactions.[4]
Reversed Phase (RP) Water / ACN or MeOH (e.g., 60:40 v/v) with pH control (e.g., Phosphate buffer at pH 2.0 - 4.0)Controlling the pH is critical. At a low pH, the carboxylic acid is protonated, which can be favorable for interaction with some CSPs.[1]
Anion-Exchange Methanol + 0.4% Formic Acid + 0.35% Ammonium FormateThis is a typical starting point for QN/QD-AX columns, where the additives facilitate the ion-exchange mechanism.[4]

Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer: Once initial selectivity is achieved, you can optimize the separation by systematically adjusting several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent. In normal phase, decreasing the alcohol content (e.g., from 10% to 5% IPA) will increase retention and often improve resolution, but will also broaden peaks.

  • Flow Rate: Chiral separations often benefit from lower flow rates. The complex interactions on the CSP mean that mass transfer can be slow. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly enhance peak efficiency and, therefore, resolution.

  • Temperature: The effect of temperature on chiral separations is unpredictable. It alters the thermodynamics of the analyte-CSP interaction.[6] You should investigate a range (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures increase the stability difference between the diastereomeric complexes, improving resolution, while in other cases, higher temperatures can provide better results.[7][8]

  • Mobile Phase Additive: The type and concentration of the acidic or basic additive can have a profound impact. If using TFA, try switching to formic acid or acetic acid. The counter-ion can influence the interaction. For anion-exchange columns, carefully optimizing the acid and salt concentration is key to controlling retention and selectivity.[4]

Part 2: Troubleshooting Common Chromatographic Problems

Question: Why am I seeing a single, broad peak instead of two separate peaks?

Answer: This indicates a complete lack of enantioselectivity under the current conditions.

  • Cause: The chosen CSP and mobile phase combination is not suitable for creating a resolvable energy difference between the two enantiomer-CSP complexes.

  • Solution: Do not waste time trying to optimize. The most effective approach is to switch to a different column or a different mobile phase mode based on the screening suggestions in Tables 1 and 2. A column with a fundamentally different chiral recognition mechanism (e.g., switching from a polysaccharide to an anion-exchange CSP) is a logical next step.[5]

Question: My peaks are splitting or have shoulders. What is the cause?

Answer: Peak splitting is a common issue in HPLC and can be particularly frustrating in chiral analysis.[9]

Caption: A workflow for diagnosing the cause of peak splitting.

Question: My baseline is drifting upwards or downwards. How can I fix this?

Answer: Baseline drift is typically caused by a change in the mobile phase composition or temperature over the course of the run.[10][11]

  • Cause 1: Insufficient Column Equilibration: The CSP requires a longer time to equilibrate than a standard reversed-phase column, especially when mobile phase additives are used.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Cause 2: Temperature Fluctuations: The HPLC system, particularly the column, is not properly thermostatted. Changes in ambient temperature will affect the refractive index of the mobile phase and the chromatography itself.[11]

    • Solution: Use a column oven and ensure it is set to a stable temperature.

  • Cause 3 (Gradient Elution): Mismatched UV Absorbance of Solvents: If you are running a gradient, and your A and B solvents have different UV absorbance at your detection wavelength, the baseline will drift.[12]

    • Solution: Use a reference wavelength for subtraction if your detector allows, or choose solvents and additives that have minimal absorbance at your analytical wavelength.

Question: My retention times are not reproducible. What should I check?

Answer: Shifting retention times point to a lack of stability in the system.

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the percentage of organic modifier or additive concentration can cause significant shifts in chiral separations.

  • Check for Leaks: A small leak in the pump or fittings can cause pressure fluctuations and alter the flow rate, leading to inconsistent retention times.[13]

  • Column Temperature: As mentioned, temperature has a strong effect. Ensure the column oven is functioning correctly and maintaining a consistent temperature.

  • Column Memory Effects: Polysaccharide-based CSPs can "remember" previous mobile phases or additives. If you switch between methods, extensive flushing is required to ensure the column is fully re-equilibrated.[14]

Experimental Protocols

Protocol 1: Systematic Chiral Method Development

This protocol outlines a structured approach to developing a chiral separation method from scratch.

  • Analyte Characterization: Note the key functional groups: carboxylic acid (acidic) and amide (polar).

  • Column Selection: Choose three columns for initial screening based on Table 1: one polysaccharide (e.g., CHIRALCEL® OD-H), one anion-exchange (e.g., CHIRALPAK® QN-AX), and one macrocyclic glycopeptide (e.g., CHIROBIOTIC™ V2).

  • Mobile Phase Screening:

    • For each column, test the recommended mobile phase modes from Table 2.

    • Use a flow rate of 1.0 mL/min and a column temperature of 25°C.

    • Inject a 50:50 racemic mixture of the analyte.

    • Equilibrate the column for at least 30 minutes between each mobile phase change.

  • Evaluation of Results:

    • Identify any condition that provides at least partial separation (a "hit").

    • If multiple hits are found, select the one with the highest initial resolution and best peak shape for optimization.

  • Method Optimization (for the best "hit"):

    • Flow Rate: Decrease the flow rate in steps (e.g., 1.0 -> 0.8 -> 0.5 mL/min) and observe the effect on resolution.

    • Temperature: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 40°C).

    • Organic Modifier %: Adjust the percentage of the strong solvent (e.g., alcohol in NP) by ±2-5% to fine-tune retention and resolution.

  • Validation: Once optimal conditions are found, perform initial validation checks for robustness, precision, and linearity.

Protocol 2: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation:

    • Use only high-purity, HPLC-grade solvents.

    • Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.2 µm filter before use.

    • Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the pump.[13]

  • Sample Preparation:

    • Weighing: Accurately weigh the sample material.

    • Dissolution: The ideal solvent is the mobile phase itself. If the analyte has poor solubility in the mobile phase, use the weakest possible solvent that provides adequate solubility. Crucially, avoid dissolving the sample in a solvent significantly stronger than the mobile phase , as this will cause severe peak distortion.[15]

    • Concentration: Prepare a sample concentration that is within the linear range of the detector (e.g., 0.1 - 1.0 mg/mL for UV detection).

    • Filtration: Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection to protect the column and system from particulate matter.[13]

Conceptual Visualization

The success of a chiral separation is predicated on the differential interaction between the enantiomers and the CSP. This is often described by the "three-point interaction model," where one enantiomer can establish three simultaneous points of interaction with the chiral selector, while the other can only establish two, leading to a less stable complex and earlier elution.

Caption: The Three-Point Interaction Model for Chiral Recognition.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC International. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Baseline drift in HPLC? What causes this? ResearchGate. [Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate. [Link]

  • How Does Temperature Affect Selectivity? LCGC International. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Split Peaks — A Case Study. LCGC International. [Link]

  • Negative Peaks and Baseline Drift - HPLC. YouTube. [Link]

  • Gradient Elution, Part V: Baseline Drift Problems. LCGC International. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary insights to navigate the challenges of scaling this synthesis, ensuring efficiency, purity, and reproducibility.

Overview of the Synthesis

The synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid involves the N-acylation of (R)-Proline with a suitable methacryloylating agent. The most common laboratory-scale approach is a variation of the Schotten-Baumann reaction, where (R)-Proline is reacted with methacryloyl chloride in the presence of a base under aqueous conditions. While straightforward on a small scale, scaling up introduces challenges related to temperature control, pH management, reagent addition, and purification.

General Reaction Scheme:

Caption: General synthesis route for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a practical Q&A format.

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?

A1: Low yield during scale-up is a common problem and can stem from several factors:

  • Poor Temperature Control: The acylation reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating. This can cause degradation of the acid chloride and promote side reactions, such as polymerization of the methacryloyl group.

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized pH gradients and areas of high reagent concentration, reducing reaction efficiency.

  • Slow Reagent Addition: On a large scale, adding the methacryloyl chloride too quickly can overwhelm the cooling capacity and create hot spots. Conversely, excessively slow addition can prolong the reaction time, increasing the chance of reagent degradation, especially in an aqueous basic solution.

  • Incorrect pH: The reaction requires a basic pH to deprotonate the proline nitrogen, making it nucleophilic, and to neutralize the HCl byproduct. However, a pH that is too high (>11) can promote the hydrolysis of the methacryloyl chloride, consuming your reagent before it can react with the proline.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield Observed check_temp check_temp start->check_temp check_ph check_ph check_temp->check_ph No temp_yes Yes check_temp->temp_yes check_mixing Evaluate Mixing Efficiency Is the vortex sufficient? Any dead spots? check_ph->check_mixing No ph_yes Yes check_ph->ph_yes check_workup Analyze Aqueous Waste Is product present (TLC/LCMS)? check_mixing->check_workup Good Mixing mixing_yes Poor Mixing check_mixing->mixing_yes workup_yes Yes check_workup->workup_yes improve_cooling Action: Improve Cooling - Use a larger ice bath - Employ a chiller/circulator - Slow down reagent addition temp_yes->improve_cooling improve_ph Action: Refine pH Control - Use a pH-stat or automated titrator - Add base concurrently with acid chloride ph_yes->improve_ph improve_mixing Action: Enhance Agitation - Use overhead stirrer with appropriate impeller - Add baffles to the reactor mixing_yes->improve_mixing improve_workup Action: Adjust Workup pH - Ensure pH for extraction is optimal (pH ~2) - Use continuous extraction if emulsion is an issue workup_yes->improve_workup

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a water-soluble byproduct and my starting material is consumed. What could it be?

A2: The most likely culprit is the hydrolysis of your acylating agent, methacryloyl chloride, to form methacrylic acid. This happens when the acid chloride reacts with water or hydroxide ions instead of the proline. This side reaction is highly competitive and is exacerbated by:

  • High pH: As mentioned, a pH above 11 significantly accelerates hydrolysis.

  • Poor Mixing: If the added methacryloyl chloride is not rapidly dispersed, it remains in a concentrated area where it can be quickly hydrolyzed before it finds a proline molecule.

  • High Temperature: Higher temperatures increase the rate of all reactions, including hydrolysis.

To mitigate this, ensure your pH is maintained in the optimal range of 9-10.5 and that you have vigorous stirring, especially at the point of addition. Adding the methacryloyl chloride and the base solution simultaneously (but separately) can also help maintain a steady pH and ensure the proline is ready to react.

Q3: How should I purify the product on a multi-gram or kilogram scale? Column chromatography is not ideal.

A3: For large-scale purification, liquid-liquid extraction followed by crystallization is the preferred method.

  • Workup/Extraction: After the reaction is complete, the first step is to quench any remaining methacryloyl chloride (if necessary) and adjust the pH. The product is an acid, so it will be soluble in the aqueous phase at high pH and in an organic solvent at low pH.

    • First, perform a wash with an organic solvent (e.g., methyl tert-butyl ether - MTBE) at a high pH (~9-10) to remove any non-acidic organic impurities.

    • Next, carefully acidify the aqueous layer to a pH of approximately 2-3 with a strong acid like HCl. This protonates the carboxylate group of your product, making it much less water-soluble.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary to ensure a good recovery.

  • Crystallization: After drying and concentrating the combined organic extracts, crystallization is the most effective way to achieve high purity. You will need to screen for a suitable solvent system. A good starting point is a binary system like ethyl acetate/heptane or toluene/heptane. Dissolve the crude product in the minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the anti-solvent (e.g., heptane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of large, pure crystals.

Detailed Experimental Protocol (100g Scale)

Disclaimer: This protocol is a guideline and should be optimized for your specific laboratory conditions and equipment. Always perform a thorough safety assessment before starting.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(R)-Proline115.13100.0 g0.8681.0
Methacryloyl Chloride104.5499.8 g (90.0 mL)0.9551.1
Sodium Hydroxide (NaOH)40.00~82.0 g~2.05~2.36
Deionized Water18.021.5 L--
Ethyl Acetate-~2.0 L--
Heptane-~2.0 L--
Hydrochloric Acid (6M)-As needed--

Procedure:

  • Reaction Setup:

    • To a 3 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, and a dropping funnel, add (R)-Proline (100.0 g, 0.868 mol) and deionized water (500 mL).

    • Cool the resulting solution to 0-5 °C using an ice-water bath.

    • Prepare a 4 M solution of NaOH by dissolving 82.0 g of NaOH in 418 mL of deionized water. Caution: Exothermic.

    • Slowly add the 4 M NaOH solution to the proline slurry until it is fully dissolved and the pH reaches 10.0-10.5. Maintain the temperature below 10 °C.

  • Acylation Reaction:

    • Prepare two addition funnels. Place methacryloyl chloride (90.0 mL, 0.955 mol) in one and the remaining 4 M NaOH solution in the other.

    • Begin adding the methacryloyl chloride and the NaOH solution simultaneously to the reaction mixture at a rate that maintains the internal temperature between 0-5 °C and the pH between 9.5 and 10.5. This dual addition is critical for success.

    • Monitor the reaction by TLC (e.g., 80:20:1 Dichloromethane:Methanol:Acetic Acid) for the disappearance of (R)-Proline. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Workup and Isolation:

    • Once the reaction is complete, wash the aqueous mixture with MTBE (2 x 250 mL) to remove any neutral impurities.

    • Separate the layers and cool the aqueous phase in an ice bath.

    • Slowly acidify the aqueous layer to pH 2-3 by adding 6 M HCl. A white precipitate of the product may form. Maintain the temperature below 15 °C during acidification.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate (~300-400 mL).

    • Slowly add heptane (~300-400 mL) with stirring until the solution becomes persistently cloudy.

    • Allow the solution to cool to room temperature slowly, then place it in a refrigerator (4 °C) overnight.

    • Collect the resulting white crystals by filtration, wash with cold heptane, and dry under vacuum to afford the pure product.

    • Expected Yield: 75-85%; Purity (HPLC): >98%.

References

  • General Proline Chemistry: For background on the unique properties and reactivity of proline, which informs handling and reaction conditions.

    • Title: Proline Deriv
    • Source: Organic Chemistry Portal
    • URL: [Link][1]

  • Peptide Coupling Principles: The N-acylation is analogous to the first step of a peptide bond formation. Understanding the challenges in peptide coupling provides valuable insight into potential side reactions and optimization strategies. Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem
  • Troubleshooting Synthesis: General strategies for addressing failed or low-yielding reactions are applicable here.

    • Title: What do you do when your peptide synthesis fails?
    • Source: Biotage
    • URL: [Link][2]

  • Patents on Pyrrolidine Derivatives: Patents often contain detailed experimental procedures th

    • Title: Preparation method for pyrrolidine-2-carboxylic acid deriv
    • Source: Google P
    • URL: [3]

  • Purification of Pyrrolidone Derivatives: While for a different compound, this patent provides insight into industrial-scale purification techniques for rel

    • Title: Process for the purific
    • Source: Google P
    • URL: [4]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Focus on Proline-Derived Scaffolds versus Established Evans and Oppolzer-Type Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling chemists to construct complex chiral molecules with high levels of stereocontrol. This guide provides an in-depth comparison of a proline-derived chiral auxiliary, specifically examining the structural motif of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , with the well-established and widely utilized Evans' oxazolidinones and Oppolzer's sultams.

While specific experimental data for "(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid" is not extensively documented in peer-reviewed literature, its structural features allow for a robust comparative analysis based on the well-understood principles of proline-based asymmetric induction. This guide will, therefore, use this molecule as a representative of the broader class of N-acyl proline-derived auxiliaries to contrast with the industry-standard Evans and Oppolzer auxiliaries.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed, having imparted its stereochemical information to the newly formed chiral center(s). This three-step process—attachment, diastereoselective reaction, and cleavage—remains a reliable and versatile method for accessing enantiomerically pure compounds.[1]

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Diastereomeric Adduct sub->adduct Attachment aux Chiral Auxiliary (Xc) product Enantiomerically Enriched Product adduct->product Diastereoselective Reaction recovered_aux Recovered Auxiliary (Xc) product->recovered_aux Cleavage Proline_Auxiliary_Mechanism dienophile N-enoyl-proline derivative + Lewis Acid (LA) chelated_intermediate Chelated Intermediate (rigid conformation) dienophile->chelated_intermediate transition_state Diastereoselective Transition State chelated_intermediate->transition_state diene Diene diene->transition_state cycloadduct Cycloadduct transition_state->cycloadduct

Caption: Proposed mechanism of a Lewis acid-catalyzed Diels-Alder reaction with a proline-derived auxiliary.

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries. [1]They are particularly effective in asymmetric aldol reactions, alkylations, and Diels-Alder reactions. [2] The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or phenyl). The N-acyl group, upon enolization, forms a chelated Z-enolate with a Lewis acid (often a boron or titanium species). This rigid, chelated intermediate effectively blocks one face of the enolate, leading to highly diastereoselective reactions. [3]

Oppolzer's Sultams: Robust and Crystalline Auxiliaries

Oppolzer's camphorsultam is another highly effective and reliable chiral auxiliary derived from camphor. [1]A key advantage of sultam-derived auxiliaries is their high crystallinity, which often facilitates the purification of diastereomeric products by crystallization.

Similar to Evans' auxiliaries, the N-enoyl sultam can be activated by a Lewis acid. The rigid camphor backbone provides a well-defined steric environment that directs the approach of the reacting partner, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder, conjugate additions, and aldol reactions. [1]In some cases, camphorsultam has been shown to provide superior selectivity compared to oxazolidinones. [1]

Comparative Analysis

Feature(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Proline-type)Evans' OxazolidinonesOppolzer's Sultams
Chiral Source L- or D-Proline (readily available)Amino alcohols (e.g., valinol, phenylalaninol)Camphor
Attachment Standard amide bond formationAcylation of the oxazolidinone nitrogenAcylation of the sultam nitrogen
Stereocontrol Chelation control involving the N-acyl carbonyl and the C2-carboxylic acid, and steric hindrance from the pyrrolidine ring.Chelation control involving the two carbonyl oxygens and steric hindrance from the C4 substituent.Steric hindrance from the rigid camphor backbone.
Generality Potentially applicable to a range of cycloadditions and conjugate additions.Broadly applicable to aldol reactions, alkylations, and Diels-Alder reactions.Broadly applicable to various C-C bond-forming reactions.
Cleavage Typically involves basic or acidic hydrolysis of the amide bond.Various methods available (e.g., LiOH/H₂O₂, LiBH₄, Weinreb amidation).Hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage.
Crystallinity Variable, may require chromatography for separation of diastereomers.Products are often crystalline, but chromatography is also common.Products are frequently crystalline, facilitating purification.

Experimental Protocols

While a specific protocol for the target proline-derived auxiliary is not available, the following general procedures for the attachment, use in a Diels-Alder reaction, and cleavage of proline-based and other common chiral auxiliaries can be adapted.

Attachment of the Chiral Auxiliary (General Procedure for N-Acylation)

Synthesis of N-Acyl Pyrrolidine Carboxylic Acid:

  • To a solution of (2R)-pyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add a base such as triethylamine (2.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride (e.g., methacryloyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and perform an aqueous workup. The product can be purified by crystallization or column chromatography.

Asymmetric Diels-Alder Reaction (General Protocol)
  • To a solution of the N-enoyl chiral auxiliary (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid (e.g., Et₂AlCl, TiCl₄, 1.1 eq).

  • Stir the mixture for 30 minutes, then add the diene (e.g., cyclopentadiene, 1.5 eq).

  • Continue stirring at low temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The diastereomeric products can be separated by column chromatography.

Diels_Alder_Protocol start Dissolve N-enoyl auxiliary in dry solvent cool Cool to -78 °C start->cool add_la Add Lewis Acid cool->add_la stir1 Stir for 30 min add_la->stir1 add_diene Add Diene stir1->add_diene stir2 Stir until completion add_diene->stir2 quench Quench with aq. NaHCO₃ stir2->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Chromatography) workup->purify

Caption: A generalized experimental workflow for an asymmetric Diels-Alder reaction.

Cleavage of the Chiral Auxiliary

Hydrolysis of the N-Acyl Bond (General Procedure):

  • Dissolve the N-acyl product in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid product.

  • The chiral auxiliary can often be recovered from the aqueous layer.

Conclusion

Both Evans' oxazolidinones and Oppolzer's sultams are highly reliable and versatile chiral auxiliaries that have stood the test of time in asymmetric synthesis. They offer predictable and high levels of stereocontrol in a wide range of reactions.

Proline-derived auxiliaries, represented here by the "(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid" motif, offer a potentially more cost-effective and readily available alternative, given the abundance of proline in the chiral pool. The presence of the carboxylic acid functionality provides a unique handle for chelation control, which could lead to high diastereoselectivities in certain applications. However, the lack of extensive studies on this specific class of auxiliaries means that their full potential and limitations are yet to be explored. For researchers in drug development, the choice of auxiliary will depend on the specific transformation, desired level of stereocontrol, scalability, and cost-effectiveness. While Evans and Oppolzer auxiliaries provide a high degree of certainty, the exploration of novel proline-based auxiliaries could lead to the development of more efficient and economical synthetic routes.

References

  • Chiral auxiliary - Wikipedia. Available at: [Link]

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A Comparative Guide to the Biological Activity of (2R)- and (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Biological Function

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers. A specific class of stereoisomers, enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While enantiomers often possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems—comprised of chiral proteins, enzymes, and receptors—can differ dramatically. This stereoselectivity can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.

This guide provides a comprehensive framework for comparing the biological activities of the (2R) and (2S) enantiomers of 1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. Due to the limited publicly available data on these specific isomers, this document outlines a robust, hypothetical experimental plan designed to thoroughly characterize and compare their potential biological functions. The pyrrolidine-2-carboxylic acid (proline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this structure have been shown to possess a wide array of activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1] Therefore, a systematic comparison of the (2R) and (2S) isomers is a scientifically meritorious endeavor.

Hypothesized Biological Activities for Investigation

Given the prevalence of the N-acyl-proline motif in bioactive molecules, we hypothesize that the (2R) and (2S) isomers of 1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid may exhibit differential activities in the following areas:

  • Antimicrobial Activity: The pyrrolidine ring is a common feature in many natural and synthetic antimicrobial agents.[1]

  • Anti-inflammatory Activity: Various proline derivatives have demonstrated the ability to modulate inflammatory responses.[1]

  • Cytotoxic (Anticancer) Activity: The cytotoxicity of novel chemical entities is a critical parameter in drug discovery, and many anticancer agents are based on heterocyclic scaffolds like pyrrolidine.

  • Enzyme Inhibition: The rigid, cyclic structure of proline makes it an excellent scaffold for designing enzyme inhibitors, for example, inhibitors of proteases or metabolic enzymes.

Proposed Experimental Workflow for Comparative Analysis

A systematic investigation to compare the biological activities of the (2R) and (2S) isomers would logically proceed through the stages of synthesis and characterization, followed by a tiered in vitro screening approach.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis of Racemic Mixture Separation Chiral Separation of Enantiomers Synthesis->Separation Purity Enantiomeric Purity Assessment Separation->Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purity->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Purity->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., Macrophage-based) Purity->AntiInflammatory Enzyme Enzyme Inhibition Assay Purity->Enzyme IC50 Determination of IC50/EC50/MIC Values Cytotoxicity->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 Enzyme->IC50 Comparison Comparative Analysis of Enantiomer Potency IC50->Comparison SAR Structure-Activity Relationship (SAR) Insights Comparison->SAR

Caption: Proposed experimental workflow for the comparative analysis of the (2R) and (2S) isomers.

Part 1: Synthesis, Chiral Separation, and Characterization

The foundational step in comparing the two enantiomers is their synthesis and purification to a high degree of enantiomeric excess.

Synthesis of N-methacryloyl-proline

The synthesis of the racemic mixture of 1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid can be achieved through the N-acylation of proline. A common method involves the reaction of proline with methacryloyl chloride or methacrylic anhydride under basic conditions.

Protocol: Synthesis of N-methacryloyl-proline

  • Dissolution: Dissolve D,L-proline in an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.

  • Acylation: Slowly add methacryloyl chloride dropwise to the cooled solution while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of a sodium hydroxide solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Upon completion, acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Chiral Separation of Enantiomers

The separation of the (2R) and (2S) enantiomers can be accomplished using chiral chromatography.

Protocol: Chiral HPLC Separation

  • Column Selection: Employ a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of N-acylated amino acids.

  • Mobile Phase Optimization: Develop an optimal mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive like trifluoroacetic acid to improve peak shape.

  • Separation and Collection: Inject the racemic mixture onto the chiral HPLC system and collect the separated enantiomeric fractions.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Determination of Enantiomeric Purity

It is crucial to determine the enantiomeric excess (ee) of the separated isomers to ensure that the observed biological activities can be confidently attributed to the specific enantiomer.

Protocol: Enantiomeric Excess (ee) Determination

  • Analytical Chiral HPLC: Analyze each separated enantiomer on the same chiral HPLC system used for the separation.

  • Peak Integration: Integrate the areas of the major and minor enantiomeric peaks.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Part 2: Comparative In Vitro Biological Assays

A panel of in vitro assays should be employed to screen for the hypothesized biological activities.

Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a standard preliminary screen for potential cytotoxic effects.

Protocol: MTT Cell Viability Assay [3][4][5][6][7]

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (2R) and (2S) isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) for each enantiomer.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of pathogenic microorganisms.[8][9]

Protocol: Broth Microdilution Assay

  • Microorganism Selection: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and potentially a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of each enantiomer in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Evaluation

An in vitro model using macrophage cells can be used to assess the anti-inflammatory potential of the compounds. Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.

Protocol: Macrophage-Based Anti-inflammatory Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the macrophage cells with various concentrations of the (2R) and (2S) isomers for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Incubation: Incubate the cells for a suitable duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production for each enantiomer and calculate their respective IC50 values.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Isomer (2R) or (2S) Isomer Target Potential Target Isomer->Target Inhibition? Target->IKK Inhibition?

Caption: Hypothetical signaling pathway for LPS-induced inflammation and potential inhibition by the test isomers.

Enzyme Inhibition Assay

Should a specific enzyme target be hypothesized based on structural similarity to known inhibitors, a direct enzyme inhibition assay can be performed.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution, the purified enzyme, the enzyme's substrate, and the (2R) and (2S) isomers.

  • Assay Procedure: In a microplate, combine the enzyme and varying concentrations of each isomer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each enantiomer.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table to facilitate a direct comparison of the biological activities of the (2R) and (2S) isomers.

Biological AssayParameter(2R)-Isomer(2S)-Isomer
Cytotoxicity (HeLa cells) IC50 (µM)Hypothetical ValueHypothetical Value
Antimicrobial Activity MIC (µg/mL) vs. S. aureusHypothetical ValueHypothetical Value
MIC (µg/mL) vs. E. coliHypothetical ValueHypothetical Value
Anti-inflammatory Activity IC50 (µM) for NO inhibitionHypothetical ValueHypothetical Value
IC50 (µM) for TNF-α inhibitionHypothetical ValueHypothetical Value
IC50 (µM) for IL-6 inhibitionHypothetical ValueHypothetical Value
Enzyme Inhibition IC50 (µM) vs. Target EnzymeHypothetical ValueHypothetical Value

A significant difference in the IC50 or MIC values between the two enantiomers would indicate stereoselective biological activity. This information is crucial for guiding further drug development efforts, as it may be advantageous to pursue the development of a single, more active enantiomer (a process known as chiral switching).

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the comparative analysis of the biological activities of (2R)- and (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. By following the outlined experimental protocols, researchers can systematically investigate the potential cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties of these enantiomers. The resulting data will provide valuable insights into the structure-activity relationship and the importance of stereochemistry for the biological function of this class of compounds, thereby informing future research and development in medicinal chemistry.

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Efficacy Validation of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the efficacy of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , a novel proline-based covalent inhibitor, using a suite of robust cell-based assays. We will objectively compare its performance against alternative inhibitors and provide the underlying scientific rationale for the experimental design, ensuring a self-validating and reproducible approach for researchers in drug discovery and development.

Introduction: The Promise of Covalent Proline Derivatives

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a fascinating molecule that combines the structural rigidity of a proline scaffold with the reactive potential of a methacryloyl group. Proline and its analogs are integral components in a number of FDA-approved therapeutics, valued for their ability to impart specific conformational constraints that can enhance binding affinity and selectivity for their biological targets[1][2]. The incorporation of the methacryloyl group, a Michael acceptor, strongly suggests a covalent mechanism of action, where the compound forms a permanent bond with a nucleophilic residue on its target protein[3]. This covalent inhibition can lead to prolonged pharmacodynamic effects and increased potency, making such compounds highly sought after in modern drug discovery[4].

For the purpose of this guide, we will hypothesize that our compound of interest targets a cysteine protease that is overexpressed in a specific cancer cell line, a common and well-validated target for covalent inhibitors. This guide will therefore focus on assays to determine its anti-proliferative effects, target engagement, and impact on downstream cellular signaling.

Comparative Compounds

To provide a thorough evaluation, we will compare the efficacy of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (termed Compound A ) with two alternatives:

  • Compound B (Non-covalent Inhibitor): A known, potent, and selective non-covalent inhibitor of the target cysteine protease. This will serve as a benchmark for the potency of a reversible binding mechanism.

  • Compound C (Alternative Covalent Inhibitor): A proline-based covalent inhibitor with a different electrophilic warhead, such as a chloroacetamide group. This will allow for a direct comparison of the efficacy and potential off-target effects of different reactive moieties.

Experimental Workflow for Efficacy Validation

A multi-faceted approach is essential to comprehensively validate the efficacy of a novel covalent inhibitor. Our proposed workflow consists of three key stages:

G cluster_0 Phase 1: Cellular Potency cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanism of Action A Cell Viability Assay (MTT/CellTiter-Glo) B Cellular Thermal Shift Assay (CETSA) A->B Confirm on-target effect C Western Blot Analysis of Downstream Pathway B->C Elucidate cellular impact

Caption: A three-phase experimental workflow for the comprehensive validation of a novel covalent inhibitor.

Phase 1: Determining Cellular Potency via Cell Viability Assays

The initial step is to ascertain the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on the target cysteine protease.

Protocol: MTT Assay

  • Cell Seeding: Seed the selected cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and Compound C. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) and include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value for each compound.

Expected Outcome and Interpretation:

A lower IC50 value for Compound A compared to Compound B would suggest that the covalent mechanism provides a potency advantage. The comparison with Compound C will provide insights into the efficiency of the methacryloyl warhead.

CompoundInhibition MechanismExpected IC50 Range (µM)
Compound A Covalent (Methacryloyl)0.1 - 5
Compound B Non-covalent1 - 20
Compound C Covalent (Chloroacetamide)0.5 - 10
Phase 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound directly binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with Compound A, Compound B, or Compound C at a concentration at or above their respective IC50 values for a defined period. Include a vehicle control.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis: Analyze the amount of the target cysteine protease remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome and Interpretation:

A significant thermal shift for the target protease in cells treated with Compound A would confirm direct binding. The magnitude of the shift can be compared with that induced by Compounds B and C to assess the stabilizing effect of each binding mode.

G cluster_0 CETSA Workflow A Cell Treatment Vehicle or Compound B Cell Lysis A->B C Heat Challenge (Temperature Gradient) B->C D Separation of Soluble and Precipitated Proteins C->D E Analysis of Soluble Target Protein (Western Blot/ELISA) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Phase 3: Elucidating the Mechanism of Action via Downstream Pathway Analysis

To understand the functional consequences of target inhibition, it is crucial to examine the downstream signaling pathways regulated by the cysteine protease.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with Compound A, Compound B, and Compound C at their IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated (active) form of a key downstream substrate of the target protease. Also, probe for the total amount of the downstream protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of the phosphorylated downstream protein.

Expected Outcome and Interpretation:

A time-dependent decrease in the phosphorylation of the downstream substrate in cells treated with Compound A would demonstrate that target inhibition leads to the expected modulation of the signaling pathway. Comparing the kinetics and magnitude of this effect with Compounds B and C will provide further insights into the functional consequences of covalent versus non-covalent inhibition.

Conclusion

The validation of a novel covalent inhibitor like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid requires a systematic and multi-pronged approach. By employing a combination of cell viability assays, target engagement studies, and downstream pathway analysis, researchers can build a strong, evidence-based case for the compound's efficacy and mechanism of action. The comparative framework presented here, utilizing both non-covalent and alternative covalent inhibitors, provides a robust strategy for objectively assessing the performance of this promising new molecule.

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  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416–6420. [Link]

  • Potashman, M. H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Cell Chemical Biology, 27(3), 235-247. [Link]

  • Kopecka, H., et al. (2025). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 30(1), 123. [Link]

  • Singh, U. P., et al. (2012). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 3(7), 594-610. [Link]

  • de Ruiter, J., & Taggart, M. (2024). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Lebraud, H., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(4), 1898–1907. [Link]

  • PubChem. (n.d.). 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. Biochemistry. [Link]

  • Zhang, T., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Zhang, Y.-M., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(23), 6923–6931. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

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A Comparative Guide to Establishing Analytical Standards for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and identity of a compound are paramount. This guide provides a comprehensive framework for establishing robust analytical standards for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (N-methacryloyl-D-proline), a specialized proline derivative. In the absence of a commercially available Certified Reference Material (CRM), this document outlines a scientifically sound, multi-pronged approach to qualify an in-house or secondary reference standard, ensuring data integrity and regulatory compliance.

The Challenge: Absence of a Primary Reference Standard

A thorough search of commercial suppliers and pharmacopeias reveals a critical gap: there is no primary, officially recognized Certified Reference Material (CRM) for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. CRMs, produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, provide the highest level of accuracy and traceability for analytical measurements.[1][2] Their absence necessitates the qualification of a secondary or in-house reference standard. This process involves rigorously characterizing a high-purity batch of the material to serve as a benchmark for routine analyses.

The Strategy: A Multi-Technique Approach to Qualification

To establish a reliable secondary standard, a combination of orthogonal analytical techniques is essential. This ensures a comprehensive evaluation of the compound's identity, purity, and potential impurities. The recommended workflow involves identity confirmation, purity assessment by a primary method (qNMR), and the development of a validated chromatographic method for routine purity and stability testing.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Method Validation & Comparison a Mass Spectrometry (MS) Confirm Molecular Weight b NMR Spectroscopy (1H, 13C) Confirm Structure a->b c Infrared (IR) Spectroscopy Functional Group Analysis b->c d Quantitative NMR (qNMR) Primary method for purity assignment c->d e Chromatographic Purity (HPLC) Separation of impurities d->e f Residual Solvents (GC-HS) Quantify volatile impurities e->f g Water Content (Karl Fischer) Determine water percentage f->g h HPLC Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision g->h i Comparison with Alternative Standard (e.g., L-Proline CRM) h->i end Qualified Secondary Standard with Certificate of Analysis i->end start High-Purity Batch of Target Compound start->a

Figure 1: Workflow for qualifying a secondary analytical standard.

Identity Confirmation: Ensuring the Correct Molecular Structure

Before assessing purity, it is imperative to unequivocally confirm the chemical identity of the candidate material.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the target compound.

  • Expected Mass: The monoisotopic mass of C₉H₁₃NO₃ is 183.0895 g/mol .

  • Experimental Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the solution directly into the ESI-MS system.

    • Acquire spectra in both positive and negative ion modes.

    • Expected Observation: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 184.0973. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 182.0817.

  • Causality: The observation of the correct mass-to-charge ratio provides strong evidence for the compound's elemental composition. Tandem MS (MS/MS) can further elucidate the structure by inducing fragmentation. The fragmentation of N-acylated proline derivatives often involves characteristic losses related to the acyl group and the proline ring structure.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the precise molecular structure and connectivity of atoms.

  • Experimental Protocol:

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration of the signals to ensure they are consistent with the structure of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Purity Assessment: A Quantitative Approach

A multi-faceted approach is necessary to accurately determine the purity of the candidate standard.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method capable of providing a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte itself.[8][9][10]

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[11]

  • Selection of Internal Standard: An appropriate internal standard is crucial. For the acidic target compound, a stable, non-volatile solid with sharp, well-resolved signals that do not overlap with the analyte's signals is required. Maleic acid is a suitable candidate as it is a carboxylic acid and is available as a certified reference material.

  • Experimental Protocol (q¹H-NMR):

    • Accurately weigh approximately 10-20 mg of the candidate material and 5-10 mg of the certified internal standard (e.g., Maleic Acid CRM) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the appropriate formula, accounting for the weights, molecular weights, and number of protons for each signal.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for separating and quantifying process-related impurities and degradation products.

  • Method Development Rationale: A reversed-phase HPLC method is generally suitable for a moderately polar compound like N-methacryloyl-D-proline. Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is necessary. The chiral nature of the molecule also requires consideration of the potential presence of the (S)-enantiomer.

  • Proposed HPLC Method (for Achiral and Chiral Purity):

    • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., CHIRALPAK IA or AD-H), is recommended to simultaneously assess both enantiomeric and other chemical impurities.[12][13][14]

    • Mobile Phase: A typical mobile phase for such columns would be a mixture of hexane or heptane with an alcohol modifier like ethanol or isopropanol, and a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[12] A gradient elution may be necessary to resolve all potential impurities.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV at 210 nm.

  • Method Validation: The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[15][16][17][18][19] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Standards

While a direct CRM for the target compound is unavailable, comparing its analytical response to a well-characterized, structurally similar compound can provide additional confidence. A certified reference material of L-Proline or D-Proline is a suitable choice.[1][2][20][21][22][23]

  • Comparative Analysis:

    • Prepare solutions of the qualified in-house standard and the L-Proline CRM at the same molar concentration.

    • Analyze both solutions using the validated HPLC method (note: derivatization may be required for proline itself to be UV active at higher wavelengths).[12][24]

    • While the retention times will differ, this comparison can help verify detector response and system suitability.

Data Summary and Interpretation

The data from all analytical techniques should be compiled and summarized in a formal Certificate of Analysis (CoA) for the newly qualified secondary standard.

Table 1: Analytical Techniques and Acceptance Criteria for Standard Qualification

ParameterAnalytical TechniquePurposeTypical Acceptance Criteria
Identity
Molecular WeightESI-MSConfirm elemental compositionObserved m/z within ± 5 ppm of theoretical mass
Chemical Structure¹H and ¹³C NMRConfirm atomic connectivitySpectrum consistent with proposed structure
Functional GroupsFT-IRConfirm presence of key bondsSpectrum shows characteristic absorptions
Purity & Assay
Absolute PurityqNMR (with internal standard)Assign an accurate purity valuePurity ≥ 99.0% (or as required by application)
Chromatographic PurityChiral HPLC-UVQuantify impurities and enantiomerArea % of main peak ≥ 99.0%; (S)-enantiomer ≤ 0.15%
Water ContentKarl Fischer TitrationQuantify water content≤ 0.5%
Residual SolventsGC-HeadspaceQuantify volatile impuritiesComplies with ICH Q3C limits

Conclusion and Best Practices

Establishing a robust analytical standard for a compound like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in the absence of a primary CRM is a rigorous but achievable process. By employing a multi-technique, evidence-based approach grounded in sound scientific principles and regulatory guidelines, researchers can qualify a secondary standard with a high degree of confidence. This ensures the reliability, reproducibility, and defensibility of all subsequent analytical data generated using this in-house standard.

Key Takeaways for the Practicing Scientist:

  • Orthogonality is Key: Do not rely on a single method for purity determination. The combination of a primary method like qNMR with a high-resolution separation technique like HPLC is essential.

  • Thorough Validation: A well-developed analytical method is only as good as its validation. Adherence to ICH Q2(R2) guidelines is the industry standard.[15][16][17][18][19]

  • Documentation is Paramount: Every step of the qualification process, from weighing to final calculations, must be meticulously documented to create a comprehensive Certificate of Analysis and support regulatory filings.

  • Lifecycle Management: A qualified secondary standard should be periodically re-tested to ensure its stability and continued fitness for purpose.

References

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). ResearchGate. [Link]

  • Method of making L-proline using an N-acyl-L-protine acylase. (1993).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • D-Proline. (n.d.). PubChem. [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. (n.d.). The Ohio State University. [Link]

  • qNMR. (n.d.). Bureau International des Poids et Mesures (BIPM). [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). ACS Publications. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impact Factor. [Link]

  • Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride. (1993). PubMed. [Link]

  • APRO-1: Certified Reference Material of L-proline. (2018). National Research Council Canada. [Link]

  • N-Nitroso L-Proline Benzyl Ester Impurity. (n.d.). Veeprho. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). ResearchGate. [Link]

  • Quantitative NMR spectroscopy of biologically active substances and excipients. (2025). ResearchGate. [Link]

  • HPLC Methods for analysis of Proline. (n.d.). HELIX Chromatography. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. (2025). ResearchGate. [Link]

  • Proline Impurity 3. (n.d.). Axios Research. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • L-Proline CAS 147-85-3. (n.d.). Merck Millipore. [Link]

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efficacy of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and drug development professionals in the neurosciences and beyond, the serine protease prolyl oligopeptidase (POP) represents a compelling therapeutic target. Its involvement in the degradation of proline-containing neuropeptides and its association with neurodegenerative diseases, such as Parkinson's and Alzheimer's, have spurred the development of numerous inhibitors. This guide is designed to provide a comprehensive framework for evaluating and comparing the efficacy of POP inhibitors, both novel and established.

While this guide was initially intended to include a comparative analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , a thorough review of publicly available scientific literature and patent databases did not yield any specific data regarding its activity as a prolyl oligopeptidase inhibitor. Therefore, to maintain the highest standards of scientific integrity, this document will instead serve as a detailed guide on the methodologies and key considerations for comparing the efficacy of known POP inhibitors, providing a robust framework for your own research endeavors.

Prolyl Oligopeptidase: The Target and Its Significance

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. This enzymatic activity plays a crucial role in the metabolism of several neuropeptides and peptide hormones, thereby influencing a range of physiological processes.

The rationale for targeting POP in drug discovery is multifaceted:

  • Neurological Disorders: POP is implicated in the pathophysiology of neurodegenerative diseases. It has been shown to affect the aggregation of alpha-synuclein and the metabolism of neuropeptides involved in learning and memory.[1]

  • Inflammation: POP activity is associated with inflammatory processes, making it a potential target for inflammatory diseases.

  • Cardiovascular Health: Emerging evidence suggests a role for POP in cardiovascular function and disease.

A Landscape of Known Prolyl Oligopeptidase Inhibitors

A number of potent and selective POP inhibitors have been developed and characterized over the years. Understanding the chemical diversity and inhibitory profiles of these established compounds is essential for contextualizing the efficacy of new chemical entities. Below are some of the well-documented POP inhibitors that serve as important benchmarks in the field.

InhibitorChemical NameType
Z-Pro-prolinal N-Benzyloxycarbonyl-L-prolyl-L-prolinalPeptidomimetic
KYP-2047 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidinePeptidomimetic
S-17092 (2S,3aS,7aS)-1-[[(R,R)-2-phenylcyclopropyl]carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indoleNon-peptidic
ONO-1603 (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehydePeptidomimetic

Quantitative Assessment of Inhibitor Efficacy: A Comparative Analysis

The inhibitory potency of a compound is a critical parameter for its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the reported inhibitory activities of several well-characterized POP inhibitors against various sources of the enzyme. It is important to note that IC50 values can vary depending on the assay conditions, including the substrate concentration and the source of the enzyme.

InhibitorEnzyme SourceIC50KiReference
Z-Pro-prolinal Porcine PREP0.4 nM-
Z-Pro-prolinal Human POP160 nM-
Z-Pro-prolinal Schistosoma mansoni POP10 nM-
KYP-2047 --0.023 nM
S-17092 Cerebral PEP1.2 nM-
ONO-1603 -0.03 µM (neuroprotective effect)-

Experimental Protocols for Efficacy Determination

To ensure a rigorous and reproducible comparison of POP inhibitors, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro Prolyl Oligopeptidase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified POP.

Principle: The assay utilizes a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-L-prolyl-7-amido-4-methylcoumarin), which upon cleavage by POP, releases a fluorescent product (7-amido-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Purified prolyl oligopeptidase (human recombinant or from other sources)

  • Fluorogenic substrate: Z-Gly-Pro-AMC

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM DTT

  • Test compounds (e.g., (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and known inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of POP enzyme to each well.

  • Add the different concentrations of the test compounds or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Intracellular POP Activity

This assay assesses the ability of a compound to penetrate the cell membrane and inhibit POP activity within a cellular context.

Principle: This method can be adapted from in situ activity assays that use specific substrates that become fluorescent or colored upon cleavage by intracellular POP.

Materials:

  • A suitable cell line with endogenous POP activity (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test compounds and known inhibitors

  • Cell lysis buffer

  • Reagents for POP activity measurement as described in the in vitro assay.

Procedure:

  • Culture the cells in appropriate vessels until they reach the desired confluency.

  • Treat the cells with various concentrations of the test compounds or known inhibitors for a specific duration.

  • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Measure the protein concentration in each lysate.

  • Perform the POP activity assay on the cell lysates as described in the in vitro protocol, normalizing the activity to the total protein concentration.

  • Calculate the IC50 values as described previously.

Visualizing the Mechanisms and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures.

Signaling Pathways Influenced by POP Inhibition

The inhibition of prolyl oligopeptidase can impact multiple downstream signaling pathways. The following diagram illustrates a simplified overview of some of these pathways.

POP_Signaling_Pathways cluster_inhibition POP Inhibition cluster_downstream Downstream Effects POP_Inhibitor POP Inhibitor ((2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid or Known Inhibitors) POP Prolyl Oligopeptidase (POP) POP_Inhibitor->POP Inhibits Neuropeptide_Metabolism Decreased Neuropeptide Metabolism POP->Neuropeptide_Metabolism Leads to Alpha_Synuclein Reduced Alpha-Synuclein Aggregation POP->Alpha_Synuclein Leads to Inflammatory_Pathways Modulation of Inflammatory Pathways POP->Inflammatory_Pathways Leads to Therapeutic_Outcomes Potential Therapeutic Outcomes (Neuroprotection, Anti-inflammatory effects) Neuropeptide_Metabolism->Therapeutic_Outcomes Alpha_Synuclein->Therapeutic_Outcomes Inflammatory_Pathways->Therapeutic_Outcomes

Caption: Simplified overview of pathways affected by POP inhibition.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines the systematic process for comparing the efficacy of POP inhibitors.

Inhibitor_Comparison_Workflow Start Start: Select Test Compound and Known Inhibitors In_Vitro_Assay In Vitro POP Inhibition Assay (Determine IC50 and Ki) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based POP Inhibition Assay (Assess cell permeability and intracellular efficacy) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Comparison (Tabulate IC50/Ki values, statistical analysis) Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Rank Inhibitor Efficacy Data_Analysis->Conclusion

Caption: Workflow for comparing the efficacy of POP inhibitors.

Concluding Remarks

The robust comparison of prolyl oligopeptidase inhibitors is a critical step in the development of novel therapeutics for a range of diseases. While direct inhibitory potency, as measured by IC50 and Ki values, is a primary determinant of efficacy, it is also crucial to consider factors such as cell permeability, selectivity, and the impact on downstream cellular pathways. By employing the standardized protocols and comparative framework outlined in this guide, researchers can systematically evaluate new chemical entities and benchmark them against established inhibitors. Although data on the specific POP inhibitory activity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid remains elusive in the public domain, the methodologies presented here provide a clear path forward for its evaluation, should it be pursued as a potential POP inhibitor.

References

  • The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. MDPI. [Link]

  • The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse. PubMed. [Link]

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • ONO-1603, a Potential Antidementia Drug, Delays Age-Induced Apoptosis and Suppresses Overexpression of glyceraldehyde-3-phosphate Dehydrogenase in Cultured Central Nervous System Neurons. PubMed. [Link]

  • IC50. Wikipedia. [Link]

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benchmark studies of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Proline-Derived Organocatalysts in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is perpetual. In the realm of asymmetric organocatalysis, L-proline has long been hailed as a foundational catalyst, a "simplest enzyme," for its ability to orchestrate a multitude of stereoselective transformations.[1][2] However, the drive for enhanced reactivity, broader substrate scope, and improved solubility has led to the development of a diverse array of proline derivatives. This guide provides a comprehensive benchmark study of key proline-derived organocatalysts, comparing their performance in the archetypal asymmetric aldol reaction. We will delve into the mechanistic underpinnings of their catalytic prowess and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The catalytic efficacy of proline and its analogues hinges on their bifunctional nature. The secondary amine facilitates the formation of nucleophilic enamine or electrophilic iminium ion intermediates, while the carboxylic acid moiety acts as a Brønsted acid to activate the electrophile and control the stereochemical outcome via a network of hydrogen bonds.[2] Modifications to the proline scaffold, particularly at the nitrogen or the carboxylic acid, can profoundly influence the catalyst's steric and electronic properties, thereby fine-tuning its performance.[3]

Comparative Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation, serves as a standard benchmark for evaluating the performance of new organocatalysts.[1] Here, we compare the catalytic activity of L-proline with several of its derivatives in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Reference
L-Proline 10MeOH/H₂O49595:599 (anti)[4]
(S)-N-Boc-L-proline 20CH₂Cl₂2485>95:598 (anti)[1]
(S)-N-Tosyl-L-proline 10DMF489090:1096 (anti)Hypothetical Data
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid 15CH₃CN129292:897 (anti)Hypothetical Data

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of a proline-catalyzed aldol reaction generally proceeds through an enamine pathway. The secondary amine of the catalyst reversibly reacts with a ketone to form an enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion liberates the chiral aldol product and regenerates the catalyst for the next cycle.[1][3]

Catalytic_Cycle cluster_cycle Proline Catalytic Cycle cluster_reactants Reactants Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Adduct Enamine->Iminium + Aldehyde Iminium->Catalyst Hydrolysis Product Aldol Product Iminium->Product + H₂O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

General Procedure for a Benchmark Asymmetric Aldol Reaction

The following protocol provides a standardized method for evaluating the performance of proline-derived organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • L-Proline or proline derivative (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the proline-derived catalyst (0.03 mmol, 10 mol%).

  • Add methanol (40 µL) and water (10 µL) to dissolve the catalyst.[4]

  • Add cyclohexanone (1.5 mmol).

  • Add 4-nitrobenzaldehyde (0.3 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Catalyst - Solvents - Reactants Start->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with NH₄Cl Monitoring->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Analysis Analyze Yield, dr, and ee Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for the asymmetric aldol reaction protocol.

Conclusion and Future Outlook

While L-proline remains a robust and economical catalyst, its derivatives offer a valuable toolkit for chemists to address specific challenges in asymmetric synthesis. The modification of the proline core allows for the fine-tuning of catalytic activity and selectivity, expanding the horizons of organocatalysis. The development of novel proline-based catalysts, including those with unique N-acyl groups like the hypothetical (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, continues to be an active area of research. Future work will likely focus on designing catalysts with even greater efficiency, broader substrate compatibility, and applicability in sustainable and environmentally benign reaction media.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health. [Link]

  • Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Heterogeneous organocatalysis: the proline case. National Institutes of Health. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. PubChem. [Link]

  • (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

  • (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

  • 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. PubChem. [Link]

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. [Link]

  • Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Proline and proline-derived organocatalysts in the synthesis of heterocycles. ResearchGate. [Link]

  • Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]

  • Organocatalytic Asymmetric Michael/Hemiketalization/Acyl Transfer Reaction of 1,3-Propanediones with (E)-2-(2-nitrovinyl)phenols. ResearchGate. [Link]

  • (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

  • Synthesis of 2-pyrrolidone.

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A Senior Application Scientist's Guide to the Quantitative Analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the quantitative analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for this and structurally similar small molecules. We will delve into a comparative analysis of various analytical techniques, underpinned by experimental data and protocols, to provide a holistic understanding of the available options.

Introduction to the Analyte

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a small molecule containing a carboxylic acid moiety and a pyrrolidine ring. Its physicochemical properties, particularly its polarity imparted by the carboxylic acid group, present specific challenges and considerations for its extraction from complex biological matrices like plasma, serum, or urine, and its subsequent quantification. The goal of any quantitative bioanalytical method is to provide accurate and reproducible measurements of the analyte concentration, which is crucial for pharmacokinetic, toxicokinetic, and biomarker studies.[1][2]

This guide will compare and contrast the most viable analytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Each method's performance will be evaluated based on key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix. For a small molecule like (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, chromatographic methods coupled with mass spectrometry are generally the preferred choice due to their high specificity and sensitivity.

Methodology Principle Pros Cons Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and selectivity, wide dynamic range, suitable for polar and non-volatile compounds.Matrix effects can suppress or enhance ionization, higher initial instrument cost.Pharmacokinetic studies, metabolite identification, and quantification in complex matrices.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent chromatographic resolution, high sensitivity for volatile and semi-volatile compounds.Requires derivatization for polar compounds like carboxylic acids, potential for thermal degradation of analytes.Analysis of volatile metabolites, screening for inborn errors of metabolism.
Immunoassay Antigen-antibody binding for detection.High throughput, relatively low cost per sample, can be automated.Lower specificity (cross-reactivity), limited dynamic range, development of specific antibodies for small molecules is challenging and time-consuming.[8][9]High-throughput screening, clinical diagnostics where a suitable antibody is available.

In-Depth Analysis of Sample Preparation Techniques

Effective sample preparation is paramount for achieving reliable and reproducible results in bioanalysis.[10] The primary objectives are to remove interfering endogenous components (e.g., proteins, phospholipids) and to concentrate the analyte of interest.[11]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from plasma or serum samples.[12] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate the proteins.[12]

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and results in a cleaner extract.[14] The 3:1 solvent-to-sample ratio ensures efficient protein removal.[15]

cluster_ppt Protein Precipitation Workflow plasma 100 µL Plasma Sample add_acn Add 300 µL Acetonitrile (+ Internal Standard) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow Diagram.
Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like our target analyte, pH adjustment of the aqueous phase is crucial.

Experimental Protocol: Liquid-Liquid Extraction

  • To 200 µL of urine sample, add a suitable internal standard.

  • Acidify the sample to a pH of approximately 2-3 with 1M HCl.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.[16]

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.[17]

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

Causality: Acidifying the sample protonates the carboxylic acid group, making the analyte less polar and more soluble in the organic solvent, thereby maximizing extraction efficiency. Ethyl acetate is a common choice for extracting moderately polar compounds.

cluster_lle Liquid-Liquid Extraction Workflow urine 200 µL Urine Sample (+ Internal Standard) acidify Acidify to pH 2-3 urine->acidify add_solvent Add 1 mL Ethyl Acetate acidify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 5 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram.
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[18] For acidic compounds, a mixed-mode or polymeric sorbent is often effective.[19]

Experimental Protocol: Solid-Phase Extraction (Polymeric Sorbent)

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Causality: The conditioning step wets the sorbent, and equilibration prepares it for the aqueous sample. The acidic load condition ensures the carboxylic acid is protonated for better retention on a reversed-phase sorbent. The wash step removes interferences without eluting the analyte, leading to a cleaner final extract.

cluster_spe Solid-Phase Extraction Workflow condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate load Load Sample (Acidified) equilibrate->load wash Wash (5% Methanol/Water) load->wash elute Elute (Methanol) wash->elute process Evaporate & Reconstitute elute->process analysis LC-MS/MS Analysis process->analysis

Solid-Phase Extraction Workflow Diagram.

Performance Comparison of Analytical Methods

The following tables present hypothetical yet plausible performance data for the quantitative analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in human plasma, based on established bioanalytical method validation guidelines.[2][4]

Table 1: Method Performance Characteristics
Parameter LC-MS/MS GC-MS (with Derivatization) Immunoassay
Linear Range 0.5 - 500 ng/mL1 - 1000 ng/mL5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 12%< 15%
Inter-day Precision (%CV) < 12%< 15%< 18%
Accuracy (% Bias) ± 10%± 12%± 15%
Selectivity HighHighModerate to Low
Throughput ModerateLow to ModerateHigh
Table 2: Sample Preparation Performance
Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery 85 - 95%70 - 85%90 - 105%
Matrix Effect ModerateLow to ModerateLow
Cleanliness of Extract ModerateModerate to HighHigh
Throughput HighLow to ModerateModerate
Cost per Sample LowLowHigh

Discussion and Recommendations

For the quantitative analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in biological samples, LC-MS/MS is the recommended methodology . Its inherent sensitivity and selectivity make it the gold standard for small molecule quantification in complex matrices.[20] While GC-MS is a viable alternative, the requirement for derivatization of the carboxylic acid group adds a layer of complexity and potential variability to the workflow.[21] Immunoassays are generally not suitable for this application due to the challenges in developing specific antibodies for small molecules and the potential for cross-reactivity, leading to inaccurate results.[8]

Among the sample preparation techniques, Solid-Phase Extraction (SPE) offers the cleanest extracts and minimizes matrix effects , which is crucial for robust LC-MS/MS analysis.[22] However, for high-throughput applications where cost and speed are critical, Protein Precipitation provides a good balance of efficiency and simplicity .[12] Liquid-Liquid Extraction is a powerful technique but can be more labor-intensive and difficult to automate.

The final choice of method will depend on the specific requirements of the study. For regulated bioanalysis supporting clinical trials, the robustness and cleanliness of an SPE-LC-MS/MS method would be most appropriate. For early-stage discovery studies with a large number of samples, a PPT-LC-MS/MS approach may be more practical.

Conclusion

The quantitative analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in biological samples is most effectively and reliably achieved using LC-MS/MS. The choice of sample preparation method, be it protein precipitation, liquid-liquid extraction, or solid-phase extraction, should be guided by the specific analytical goals, balancing the need for sample cleanliness, recovery, throughput, and cost. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality, reproducible data for confident decision-making in research and drug development.[5][6]

References

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. Available at: [Link]

  • The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. (2014). NIH. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). NIH. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). ResearchGate. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2009). LCGC International. Available at: [Link]

  • Types Of Immunoassay - And When To Use Them. (2022). Quanterix. Available at: [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. Available at: [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst (RSC Publishing). Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2023). ACS Omega. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. Available at: [Link]

  • Choosing an Immunoassay. (2024). Biocompare. Available at: [Link]

  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. (2023). NIH. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. (2021). LCGC International. Available at: [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Journal of pharmaceutical and biomedical analysis. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). ASCPT. Available at: [Link]

  • Advantages and disadvantages of immunoassays and MS-based assays. ResearchGate. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Optimization of Solid Phase Extraction Method for Quantitative Analysis of Perfluorooctanoic Acid in Serum using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Available at: [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Available at: [Link]

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Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Studies of a Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a potential therapeutic is a meticulously orchestrated process. Central to this endeavor is the comprehensive evaluation of a compound's biological activity, a task that relies on a synergistic interplay between in vitro and in vivo experimental models. This guide provides an in-depth comparison of these two fundamental research paradigms, contextualized through the lens of a hypothetical, yet representative, novel neuroprotective agent: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid , hereafter referred to as "Compound P".

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Derivatives of pyrrolidine-2-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.[1] This guide will navigate the critical preclinical assessments for Compound P, a novel derivative synthesized for its potential to mitigate neurodegenerative processes. We will explore the rationale behind experimental design, present detailed protocols, and analyze hypothetical data to illuminate the distinct yet complementary insights gleaned from both in vitro and in vivo investigations.

The Crucial First Steps: In Vitro Evaluation of Neuroprotection

In vitro studies, performed on components of an organism in a controlled environment, serve as the initial proving ground for a new chemical entity.[2] They offer a rapid and cost-effective means to elucidate a compound's mechanism of action and to screen for potential efficacy and toxicity before advancing to more complex biological systems.[2][3] For Compound P, the primary objective of in vitro testing is to ascertain its direct neuroprotective effects at a cellular level.

Rationale for Experimental Design

Oxidative stress is a well-established pathological mechanism in a host of neurodegenerative diseases.[4] Therefore, a logical first step is to assess Compound P's ability to protect neuronal cells from an oxidative insult. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neuronal studies, capable of differentiation into a more mature neuronal phenotype.[4] Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress and subsequent cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To determine the concentration-dependent neuroprotective effect of Compound P against H₂O₂-induced cytotoxicity in differentiated SH-SY5Y cells.

Methodology:

  • Cell Culture and Differentiation:

    • SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For differentiation, cells are seeded in 96-well plates and treated with 10 µM retinoic acid for 5-7 days.

  • Compound P Treatment:

    • Differentiated cells are pre-treated with varying concentrations of Compound P (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. A vehicle control (DMSO) is also included.

  • Induction of Oxidative Stress:

    • Following pre-treatment, cells are exposed to a predetermined concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ is maintained.

  • Assessment of Cell Viability (MTT Assay):

    • After the H₂O₂ incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Hypothetical Data Presentation
Concentration of Compound P (µM)Cell Viability (%) vs. H₂O₂ Control
0.155 ± 4.2
168 ± 5.1
1085 ± 3.8
5092 ± 2.9
10095 ± 2.5

Data are presented as mean ± standard deviation.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis culture SH-SY5Y Cell Culture differentiate Differentiation with Retinoic Acid culture->differentiate compound_p Pre-treatment with Compound P differentiate->compound_p h2o2 Induction of Oxidative Stress (H₂O₂ Exposure) compound_p->h2o2 mtt MTT Assay for Cell Viability h2o2->mtt data Data Analysis mtt->data

Caption: Workflow for the in vitro neuroprotection assay.

Bridging the Gap: In Vivo Evaluation in a Living System

While in vitro studies provide valuable mechanistic insights, they cannot fully recapitulate the complex physiological environment of a living organism.[3] In vivo studies, conducted in whole, living organisms, are therefore essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile.[2][5]

Rationale for Experimental Design

To investigate the neuroprotective potential of Compound P in vivo, a well-established animal model of neurodegeneration is required.[6][7] The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a widely used and validated model that mimics the progressive loss of dopaminergic neurons observed in human patients. Unilateral injection of 6-OHDA into the medial forebrain bundle leads to a rotational behavior asymmetry that can be quantified to assess the extent of neurodegeneration and the therapeutic efficacy of a test compound.

Experimental Protocol: In Vivo Neuroprotection in a Rat Model

Objective: To evaluate the neuroprotective effect of Compound P on dopaminergic neuron survival and motor function in a 6-OHDA-induced rat model of Parkinson's disease.

Methodology:

  • Animals and Housing:

    • Adult male Sprague-Dawley rats are used.

    • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure (6-OHDA Lesion):

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A unilateral injection of 6-OHDA is made into the medial forebrain bundle. A sham-operated group receives a vehicle injection.

  • Compound P Administration:

    • Beginning 24 hours post-surgery, rats are treated daily with Compound P (e.g., 10, 30, 100 mg/kg, intraperitoneally) or vehicle for a period of 4 weeks.

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • At 2 and 4 weeks post-lesion, rats are challenged with apomorphine (a dopamine agonist).

    • The number of contralateral rotations is recorded for 60 minutes. A reduction in rotations in the Compound P-treated groups compared to the vehicle group indicates a neuroprotective effect.

  • Histological Analysis:

    • At the end of the treatment period, rats are euthanized, and their brains are collected.

    • Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections.

    • The number of TH-positive neurons in the substantia nigra is quantified.

Hypothetical Data Presentation
Treatment GroupApomorphine-Induced Rotations (turns/60 min) at 4 weeksTH-Positive Neurons in Substantia Nigra (% of sham)
Sham5 ± 2100 ± 8
6-OHDA + Vehicle450 ± 5525 ± 7
6-OHDA + Compound P (10 mg/kg)320 ± 4840 ± 9
6-OHDA + Compound P (30 mg/kg)210 ± 3565 ± 11
6-OHDA + Compound P (100 mg/kg)120 ± 2880 ± 10

Data are presented as mean ± standard deviation.

Visualizing the In Vivo Experimental Design

in_vivo_workflow cluster_model Model Creation cluster_treatment Treatment Regimen (4 weeks) cluster_assessment Efficacy Assessment cluster_outcome Outcome Measures rats Sprague-Dawley Rats lesion Unilateral 6-OHDA Lesion rats->lesion compound_p Daily Administration of Compound P lesion->compound_p behavior Behavioral Testing (Apomorphine-Induced Rotations) compound_p->behavior histology Histological Analysis (TH Staining) compound_p->histology motor_function Motor Function behavior->motor_function neuron_survival Dopaminergic Neuron Survival histology->neuron_survival

Caption: Overview of the in vivo study design.

Comparative Analysis: Synthesizing the Evidence

The true power of preclinical evaluation lies in the integration of data from both in vitro and in vivo studies. This comparative analysis allows for a more complete understanding of a compound's therapeutic potential and its limitations.

FeatureIn Vitro StudiesIn Vivo Studies
Biological Complexity Low (isolated cells)High (whole organism)
Control over Variables HighModerate
Throughput HighLow
Cost LowHigh
Ethical Considerations MinimalSignificant
Pharmacokinetics Not assessedDirectly measured
Systemic Effects Not observedCan be evaluated
Primary Output Mechanistic insights, initial efficacyOverall efficacy, safety, PK/PD

The hypothetical data for Compound P illustrates this synergy. The in vitro results suggest a direct neuroprotective effect against oxidative stress in a dose-dependent manner. This provides a plausible mechanism of action. The in vivo data then build upon this by demonstrating that Compound P can indeed protect dopaminergic neurons and improve motor function in a complex living system. The dose-dependent improvement in both rotational behavior and neuronal survival in the rat model correlates well with the in vitro findings, strengthening the case for Compound P's therapeutic potential.

Visualizing the In Vitro to In Vivo Translation

translation_logic cluster_invitro In Vitro Evidence cluster_invivo In Vivo Validation cluster_conclusion Integrated Conclusion cell_protection Compound P protects neuronal cells from oxidative stress mechanism Suggests a direct neuroprotective mechanism cell_protection->mechanism therapeutic_potential Compound P demonstrates significant therapeutic potential for neurodegenerative diseases mechanism->therapeutic_potential motor_improvement Compound P improves motor function in a Parkinson's disease model neuron_survival Compound P increases dopaminergic neuron survival motor_improvement->neuron_survival neuron_survival->therapeutic_potential

Sources

Navigating the Uncharted: A Patent Landscape and Opportunity Analysis for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular entities with therapeutic potential is paramount. This guide delves into the patent landscape surrounding the use of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a unique proline derivative. While direct patenting of this specific molecule appears limited, a comprehensive analysis of related compounds reveals significant opportunities and potential therapeutic applications. This document serves as a strategic guide for researchers and drug development professionals, offering insights into the existing patent space, identifying potential areas for innovation, and providing actionable experimental protocols to explore the therapeutic utility of this promising compound.

The Existing Patent Landscape: A Crowded Neighborhood with Untapped Potential

A thorough analysis of the patent landscape reveals a significant number of patents covering pyrrolidine-2-carboxylic acid derivatives for a wide range of therapeutic applications. However, patents specifically claiming (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid are not readily found. The existing patents primarily focus on modifications of the pyrrolidine ring and the N-acyl group to achieve desired biological activities.

Key therapeutic areas with extensive patent coverage for related pyrrolidine derivatives include:

  • Matrix Metalloproteinase (MMP) Inhibition: A substantial number of patents describe pyrrolidine-based compounds as inhibitors of MMPs, enzymes implicated in cancer, arthritis, and cardiovascular diseases.[1][2]

  • Prolyl Oligopeptidase (POP) Inhibition: This is a prominent area of research, with numerous patents covering pyrrolidine derivatives as POP inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as for their cognition-enhancing effects.[3]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Several patents disclose the use of pyrrolidine derivatives as DPP-IV inhibitors for managing type-II diabetes.[4]

  • Anticancer and Anti-inflammatory Applications: The pyrrolidine scaffold is a common feature in patented compounds with broad anticancer and anti-inflammatory activities.[5]

The following table provides a comparative overview of representative patented pyrrolidine-2-carboxylic acid derivatives and their claimed therapeutic applications.

Patented Compound/Derivative ClassTherapeutic ApplicationKey Structural FeaturesRepresentative Patent
5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivativesInhibition of MMPs and ADAMs (A Disintegrin and Metalloproteinase) for arthritis, cancer, etc.Hydroxamide group as a zinc-binding moiety.EP1004578B1
L-proline derivatives with N-acyl modificationsNootropic agents for memory disorders and neurodegenerative diseases.Varied N-acyl groups to modulate activity and permeability.US5212158A
(S)-Pyrrolidine-1,2-dicarboxylic acid 2-amide derivativesPI3K inhibitors for cancer treatment.Complex amide substitution on the pyrrolidine nitrogen.CA2734819C
2-oxo-1-pyrrolidine derivativesTreatment of neurological disorders, such as epilepsy.Lactam structure within the pyrrolidine ring.US6784197B2

Identifying the "White Space": Potential Therapeutic Niches for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

The unique structural feature of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is the N-methacryloyl group. This α,β-unsaturated amide functionality presents a potential "Michael acceptor," a reactive moiety that can form covalent bonds with nucleophilic residues in biological targets. This covalent binding mechanism could lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.

Based on the known activities of related pyrrolidine derivatives and the unique chemistry of the methacryloyl group, the following therapeutic areas represent promising avenues for investigation and potential patenting:

  • Covalent Inhibition of Prolyl Oligopeptidase (POP): The active site of POP contains a catalytic serine residue that could potentially be targeted by the methacryloyl group for covalent modification.[6] This could lead to irreversible or slowly reversible inhibition, offering a significant therapeutic advantage in neurodegenerative diseases.[3]

  • Targeted Covalent Inhibition of Matrix Metalloproteinases (MMPs): The active site of MMPs contains a catalytic zinc ion and other nucleophilic residues that could be targeted by the Michael acceptor functionality.[1] A covalent MMP inhibitor could offer improved selectivity and efficacy.

  • Modulation of Inflammatory Pathways: The methacryloyl group could potentially react with cysteine residues in key inflammatory proteins, such as those in the NF-κB signaling pathway, leading to novel anti-inflammatory agents.

The following diagram illustrates the potential therapeutic opportunities for the target compound, branching from its core chemical structure.

therapeutic_opportunities A (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid B N-methacryloyl Group (Michael Acceptor) A->B C Potential Therapeutic Areas B->C D Covalent POP Inhibition (Neurodegenerative Diseases) C->D E Covalent MMP Inhibition (Cancer, Arthritis) C->E F Modulation of Inflammatory Pathways C->F

Caption: Potential therapeutic avenues for the target compound.

Experimental Workflows: From Synthesis to Biological Evaluation

To explore the therapeutic potential of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and generate supporting data for potential patent applications, a systematic experimental approach is necessary.

Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

The synthesis of the target compound can be achieved through a straightforward acylation of (2R)-pyrrolidine-2-carboxylic acid (L-proline).

Protocol:

  • Dissolution: Dissolve (2R)-pyrrolidine-2-carboxylic acid (1 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the solution to 0°C and add a base, such as sodium hydroxide (2 equivalents), to deprotonate the carboxylic acid and the secondary amine.

  • Acylation: Slowly add methacryloyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram outlines the synthetic workflow.

synthesis_workflow cluster_0 Synthesis Protocol A Dissolve L-Proline B Basify with NaOH at 0°C A->B C Add Methacryloyl Chloride B->C D Monitor by TLC C->D E Acidify and Extract D->E F Purify by Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: Synthetic workflow for the target compound.

In Vitro Enzyme Inhibition Assays

To evaluate the inhibitory activity of the synthesized compound against POP and MMPs, standard in vitro enzyme assays should be performed.

Prolyl Oligopeptidase (POP) Inhibition Assay:

  • Enzyme and Substrate: Use recombinant human POP and a fluorogenic substrate, such as Z-Gly-Pro-AMC.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and dilute to various concentrations.

  • Assay Protocol: In a 96-well plate, pre-incubate the enzyme with the inhibitor for various time points (to assess time-dependent inhibition, a hallmark of covalent inhibitors).

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values. For time-dependent inhibition, determine the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

Matrix Metalloproteinase (MMP) Inhibition Assay:

  • Enzyme and Substrate: Use a panel of recombinant human MMPs (e.g., MMP-2, MMP-9) and a generic fluorogenic MMP substrate.

  • Inhibitor Preparation: Prepare the test compound as described for the POP assay.

  • Assay Protocol: Follow a similar pre-incubation and reaction initiation protocol as the POP assay.

  • Data Analysis: Determine the IC50 values for each MMP to assess potency and selectivity.

Comparative Analysis and Future Directions

While direct experimental data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is not yet available, a comparison of its structural features with known inhibitors suggests a high potential for potent and covalent inhibition of POP and MMPs. The methacryloyl group, as a Michael acceptor, is a key differentiator from many existing patented compounds that rely on non-covalent interactions.

Potential Advantages:

  • Increased Potency: Covalent binding can lead to significantly lower IC50 values.

  • Prolonged Duration of Action: The irreversible or slowly reversible nature of covalent inhibition can translate to a longer-lasting therapeutic effect.

  • Novelty and Patentability: The unique combination of the (2R)-pyrrolidine-2-carboxylic acid scaffold with a methacryloyl group for covalent targeting of specific enzymes presents a strong case for novelty and non-obviousness, key requirements for patentability.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the target compound to optimize potency and selectivity.

  • Mechanism of Action Studies: Use techniques such as mass spectrometry to confirm covalent bond formation with the target enzymes.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in relevant animal models of neurodegenerative diseases, cancer, or inflammation.

By systematically exploring the synthesis, biological activity, and mechanism of action of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, researchers can unlock its therapeutic potential and carve out a novel and valuable space in the patent landscape.

References

  • Hassan, A. H. E., Park, H. R., Yoon, Y. M., et al. (2019). Antiproliferative 3-deoxysphingomyelin analogs: design, synthesis, biological evaluation and molecular docking of pyrrolidine-based 3-deoxysphingomyelin analogs as anticancer agents. Bioorganic Chemistry, 84, 444–455.
  • Sperling, J., & Frank, R. (2001). Prolyl oligopeptidase: a new player in signal transduction. Journal of molecular medicine (Berlin, Germany), 79(11), 621–630.
  • Zhang, H., Wang, X., Mao, J., et al. (2018). Synthesis and biological evaluation of novel benzofuroxan-based pyrrolidine hydroxamates as matrix metalloproteinase inhibitors with nitric oxide releasing activity. Bioorganic & medicinal chemistry, 26(1), 164–174.
  • EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents. (n.d.).
  • US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents. (n.d.).
  • CA2734819C - (s)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyridin-4-yl]-thiazol-2-yl}-amide) and use in the treatment of cancer - Google Patents. (n.d.).
  • US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents. (n.d.).
  • Szeltner, Z., & Polgár, L. (2008). Structure and function relationship in prolyl oligopeptidase. Current protein & peptide science, 9(2), 112–122.
  • A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a compound featuring a pyrrolidine ring, a carboxylic acid, and a methacryloyl group. The procedures outlined here are grounded in established safety protocols for its constituent chemical classes, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

A thorough understanding of the potential hazards associated with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is paramount for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its structural components: the pyrrolidine ring, the methacryloyl group, and the carboxylic acid moiety.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are often flammable liquids and can be corrosive.[1] They are also recognized as being harmful to aquatic life.[2]

  • Methacryloyl Group: The methacryloyl group is a reactive functional group. Compounds containing this group, such as methacryloyl chloride, can be flammable, toxic, and may undergo violent polymerization.[3] They are also incompatible with strong oxidizing agents, alcohols, and bases.[4]

  • Carboxylic Acid Functionality: Carboxylic acids can be corrosive, and their disposal requires careful consideration.[5] While dilute solutions of some simple carboxylic acids may be neutralized and disposed of down the drain, this is not a universal rule and depends heavily on local regulations and the overall hazard profile of the molecule.[6][7]

Given these characteristics, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid for disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects against splashes and potential irritants.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the potentially corrosive and irritating compound.[8]
Body Protection A flame-resistant lab coat.Protects against spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a fume hood.Minimizes the inhalation of any potential vapors or aerosols.[8]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. For acidic compounds, plastic containers are often preferable to metal.[9]

  • Label the Container: The container must be labeled with a hazardous waste tag that includes the full chemical name: "(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid," the approximate quantity, and the date.

  • Segregate the Waste: This compound should be collected as a non-halogenated organic waste. Do not mix it with halogenated solvents, strong oxidizing agents, bases, or aqueous waste.[10]

  • Work in a Ventilated Area: All handling and transfer of the waste should be conducted in a well-ventilated chemical fume hood.[11]

  • Keep the Container Closed: When not actively adding waste, the container must be securely closed to prevent the release of vapors.[9]

Disposal Workflow: From Your Bench to Final Disposition

The disposal of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][8]

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management A Identify (2R)-1-(2-methylprop-2-enoyl)pyrrolidine- 2-carboxylic acid for Disposal B Wear Appropriate PPE A->B C Segregate as Non-Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Hazardous Waste Area D->E F Schedule a Hazardous Waste Pickup E->F G Transported by a Licensed Waste Vendor F->G H Final Disposal (e.g., Incineration) G->H

Disposal Workflow for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate all non-essential personnel from the immediate area.[12]

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.

    • For small spills, if you are trained to do so, absorb the material with a non-combustible absorbent such as sand or earth.[3] Do not use combustible materials like paper towels.

    • Collect the absorbed material in a sealed container for disposal as hazardous waste.[12]

    • Ventilate the area after the cleanup is complete.[12]

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a critical component of responsible laboratory practice. By understanding its hazard profile, utilizing appropriate PPE, adhering to strict waste segregation protocols, and following the established disposal workflow through your EHS department, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2001, December). Hazard Summary: METHACRYLOYL CHLORIDE. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Methacryloyl chloride, stabilized.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Methacryloyl chloride, stabilized. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (2S)-5-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (CAS Number: 106089-24-1).[1] The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound by outlining the necessary personal protective equipment (PPE), operational plans, and emergency procedures. The causality behind each recommendation is explained to foster a deep understanding of the associated risks.

Understanding the Hazard Profile

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[2] Depending on the specific structure, they may also be combustible.[2]

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives can be flammable, corrosive, and toxic.[3][4][5] It is crucial to avoid skin and eye contact and inhalation of vapors.[4]

  • Methacrylate Moiety : Methacrylates are recognized as potential skin sensitizers, meaning they can cause an allergic skin reaction upon contact.[6][7] They also pose a risk of uncontrolled polymerization, which can be initiated by heat, light, or contaminants.[8][9] Good ventilation is essential to minimize inhalation of volatile methacrylate vapors.[6]

Given this composite hazard profile, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid should be handled as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory tract, a skin sensitizer, and may be combustible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure handler safety. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against a wide range of chemicals and are a suitable primary choice.[10] For prolonged contact or when handling larger quantities, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[7]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against accidental splashes and contact with clothing.
Respiratory Use in a certified chemical fume hoodAll handling of the solid or solutions of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of any dust or vapors.[11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12][13]

Operational and Handling Plan

Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area.[14][15]

  • Keep the container tightly closed to prevent the absorption of moisture and contamination.[14][15]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][14]

  • Given the methacrylate moiety, protection from light and heat is advisable to prevent premature polymerization.

Handling and Dispensing
  • Preparation : Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including clean glassware, spatulas, and waste containers, within the fume hood.

  • Weighing : If weighing the solid compound, do so in the fume hood to contain any airborne dust. Use a tared weigh boat or paper.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling : After handling, thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.[7][15]

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, emphasizing the integration of safety measures at each step.

experimental_workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood Safety First weigh Weigh Solid prep_hood->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Post-Experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: A workflow diagram outlining the safe handling of the compound.

Disposal Plan

Proper disposal of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All excess solid material and solutions should be disposed of in a designated hazardous waste container. Do not pour down the drain.[7][16]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.[7]

  • Labeling : Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][17] Remove contaminated clothing while continuing to flush. Seek medical attention.[17]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do so.[17] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air.[5][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[18]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[19][20] Scoop the absorbed material into a designated hazardous waste container.[20] For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Conclusion

The safe handling of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is predicated on a thorough understanding of its potential hazards, derived from its constituent functional groups. By adhering to the stringent PPE requirements, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This proactive approach to safety is not merely a procedural formality but a cornerstone of responsible scientific practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (2016, June 14). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. Retrieved from [Link]

  • Environmental Health and Safety. (2012, March). Standard Operating Procedure Methyl Methacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.